molecular formula C7H6BFO3 B1317452 2-Fluoro-4-formylphenylboronic acid CAS No. 871126-22-6

2-Fluoro-4-formylphenylboronic acid

Cat. No.: B1317452
CAS No.: 871126-22-6
M. Wt: 167.93 g/mol
InChI Key: OAEJODVYVOAOPH-UHFFFAOYSA-N
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Description

2-Fluoro-4-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H6BFO3 and its molecular weight is 167.93 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Fluoro-4-formylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Fluoro-4-formylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-formylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-4-formylphenyl)boronic acid
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InChI

InChI=1S/C7H6BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEJODVYVOAOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584714
Record name (2-Fluoro-4-formylphenyl)boronic acid
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Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-22-6
Record name B-(2-Fluoro-4-formylphenyl)boronic acid
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Record name (2-Fluoro-4-formylphenyl)boronic acid
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Record name 2-Fluoro-4-formylbenzeneboronic acid
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Foundational & Exploratory

A Versatile Bifunctional Building Block in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid

Introduction

2-Fluoro-4-formylphenylboronic acid, identified by the CAS number 871126-22-6 , is a specialized organoboron compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Its unique molecular architecture, featuring a boronic acid, a fluorine atom, and a formyl group on a phenyl ring, makes it a highly versatile bifunctional building block. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of 2-Fluoro-4-formylphenylboronic acid are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 871126-22-6
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol [1][2]
Appearance Solid
Melting Point 161-178 °C
Purity ≥95.0%

Synthesis of 2-Fluoro-4-formylphenylboronic acid

The synthesis of substituted formylphenylboronic acids typically involves a multi-step process that starts from a corresponding halo-benzaldehyde. A general and effective method is the lithiation of a protected bromo-benzaldehyde followed by reaction with a trialkyl borate and subsequent deprotection.

A plausible synthetic workflow for 2-Fluoro-4-formylphenylboronic acid is outlined below:

Synthesis_Workflow Start 1-Bromo-3-fluoro-4-(dimethoxymethyl)benzene Step1 Lithiation (n-BuLi, -78 °C) Start->Step1 Step2 Borylation (Triisopropyl borate) Step1->Step2 Step3 Hydrolysis (Acidic workup) Step2->Step3 End 2-Fluoro-4-formylphenylboronic acid Step3->End

Caption: A general synthetic workflow for 2-Fluoro-4-formylphenylboronic acid.

Detailed Synthetic Protocol (Illustrative)
  • Protection of the Aldehyde: The starting material, 2-fluoro-4-bromobenzaldehyde, is first protected to prevent the highly reactive organolithium intermediate from attacking the formyl group. This is commonly achieved by converting the aldehyde to an acetal, for instance, by reacting it with trimethyl orthoformate in methanol with an acid catalyst.

  • Lithium-Halogen Exchange: The resulting protected bromo-aromatic is dissolved in an anhydrous etheral solvent like THF and cooled to -78 °C. A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to perform a lithium-halogen exchange, generating a potent aryllithium nucleophile.

  • Borylation: A trialkyl borate, such as triisopropyl borate, is added to the aryllithium solution at low temperature. The nucleophilic carbon attacks the electrophilic boron atom.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the acetal protecting group, regenerating the formyl functionality to yield 2-Fluoro-4-formylphenylboronic acid. The product can then be isolated and purified.

Core Applications in Research and Development

The true value of 2-Fluoro-4-formylphenylboronic acid lies in its bifunctionality, which allows for sequential or orthogonal chemical modifications.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][4] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl and heteroaryl structures that are common motifs in many pharmaceutical agents.[5]

In this context, 2-Fluoro-4-formylphenylboronic acid serves as the organoboron partner, coupling with a variety of organic halides (Ar-X) or triflates. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final molecule, while the formyl group provides a reactive handle for further derivatization.[3]

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Ar-Pd(II)-X R¹-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation [R²-B(OR)₃]⁻ Ar-Pd(II)-Ar R¹-Pd(II)-R² Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0) R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of 2-Fluoro-4-formylphenylboronic acid with an aryl bromide.

  • Reaction Setup: In a reaction vessel, combine 2-Fluoro-4-formylphenylboronic acid (1.2 equivalents), the desired aryl bromide (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene and water is commonly used.[6]

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the mixture to a temperature typically ranging from 80 to 110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired biaryl compound.

Applications in Drug Discovery and Medicinal Chemistry

The products derived from 2-Fluoro-4-formylphenylboronic acid are valuable intermediates in drug discovery.[7]

  • Scaffold Construction: It is used to construct complex biaryl scaffolds, which are prevalent in many classes of therapeutic agents.[4]

  • Further Derivatization: The aldehyde functionality serves as a versatile chemical handle. It can be:

    • Oxidized to a carboxylic acid.

    • Reduced to an alcohol.

    • Converted to an amine via reductive amination.

    • Used in a variety of condensation reactions to build larger, more complex molecules.

  • Combinatorial Chemistry: The robust nature of the Suzuki coupling and the reactivity of the formyl group make this reagent ideal for creating diverse chemical libraries for high-throughput screening.[3]

Other Potential Applications

While its primary use is in cross-coupling reactions, the inherent properties of the boronic acid and aldehyde groups open up other possibilities:

  • Sensor Development: Boronic acids are known to reversibly bind with diols, a property exploited in the development of sensors for saccharides and other biologically relevant molecules.[4]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition state analog inhibitor for certain enzymes, particularly serine proteases.

  • Covalent Organic Frameworks (COFs): Formyl-functionalized building blocks can be used in the synthesis of porous crystalline polymers known as COFs through the formation of imine linkages.[8]

Handling and Storage

Safety: 2-Fluoro-4-formylphenylboronic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Storage: Like many boronic acids, it is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

2-Fluoro-4-formylphenylboronic acid (CAS: 871126-22-6) is a powerful and versatile synthetic building block. Its bifunctional nature, combining the robust reactivity of a boronic acid in Suzuki-Miyaura coupling with the derivatizable formyl group, makes it an invaluable tool for medicinal chemists and organic scientists. A thorough understanding of its properties and reactivity enables the efficient synthesis of complex molecular architectures, accelerating the discovery and development of novel therapeutics and advanced materials.

References

  • Amerigo Scientific. 2-Fluoro-4-formylphenylboronic acid (≥95.0%). [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Google Patents. Process for preparing highly pure formylphenylboronic acids.
  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • MDPI. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

Sources

2-Fluoro-4-formylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-formylphenylboronic Acid: Properties, Synthesis, and Strategic Applications

Abstract

2-Fluoro-4-formylphenylboronic acid is a bifunctional organoboron compound of significant interest to the scientific community, particularly those in organic synthesis and drug discovery. Its structure, featuring a reactive formyl group and a versatile boronic acid moiety, is further enhanced by the presence of a fluorine atom. This unique combination makes it an invaluable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, common synthetic and purification strategies, and its critical role as a substrate in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the strategic advantages conferred by its structural motifs in the context of medicinal chemistry and the development of novel therapeutics.

Molecular Profile and Physicochemical Properties

2-Fluoro-4-formylphenylboronic acid is a stable, solid compound at room temperature. Its core utility stems from the orthogonal reactivity of its two primary functional groups: the boronic acid, which readily participates in C-C bond formation, and the aldehyde, which serves as a handle for a vast array of subsequent chemical transformations.

The presence of the electron-withdrawing fluorine atom at the ortho-position to the boronic acid group is a key feature. This substitution can increase the Lewis acidity of the boron center, potentially influencing the kinetics of transmetalation in coupling reactions.[1][2] In the context of drug design, fluorine substitution is a well-established strategy for modulating a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

Table 1: Key Physicochemical Data for 2-Fluoro-4-formylphenylboronic acid

PropertyValueSource(s)
Molecular Weight 167.93 g/mol [3]
Molecular Formula C₇H₆BFO₃[3]
CAS Number 871126-22-6
Appearance Solid
Melting Point 161-178 °C
SMILES String OB(O)c1ccc(C=O)cc1F[3]
InChI Key OAEJODVYVOAOPH-UHFFFAOYSA-N

Synthesis and Purification Strategies

The synthesis of substituted phenylboronic acids typically involves a multi-step sequence starting from an appropriately substituted aryl halide. While specific patented procedures may vary, a common and logical approach involves the protection of the reactive aldehyde, formation of an organometallic intermediate, reaction with a borate ester, and subsequent hydrolysis.

A generalized workflow is as follows:

  • Protection: The formyl group of a starting material like 2-fluoro-4-bromobenzaldehyde is first protected, often as an acetal, to prevent it from reacting with the highly nucleophilic organometallic species generated in the next step.

  • Metal-Halogen Exchange: The aryl bromide is converted into a more reactive organometallic intermediate. This is typically achieved through reaction with a strong base like n-butyllithium to form an aryllithium species, or with magnesium metal to form a Grignard reagent.[4]

  • Borylation: The organometallic intermediate is reacted at low temperatures with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon of the aryl species attacks the electrophilic boron atom.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final 2-fluoro-4-formylphenylboronic acid.[4][5]

G A Starting Material (e.g., 2-Fluoro-4-bromobenzaldehyde) B Step 1: Acetal Protection of Formyl Group A->B C Protected Intermediate B->C D Step 2: Metal-Halogen Exchange (e.g., n-BuLi or Mg) C->D E Organometallic Species (Aryllithium or Grignard) D->E F Step 3: Borylation (Reaction with Trialkyl Borate) E->F G Boronate Ester Intermediate F->G H Step 4: Acidic Hydrolysis (Deprotection & Formation) G->H I Final Product (2-Fluoro-4-formylphenylboronic acid) H->I

Caption: Generalized synthetic workflow for formylphenylboronic acids.

For achieving high purity (≥99%), a process involving controlled precipitation can be employed. This method involves suspending the crude boronic acid in water, dissolving it by adding an aqueous base (like sodium hydroxide) at a controlled temperature, and then re-precipitating the highly pure boronic acid by adding acid (such as hydrochloric acid).[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of 2-fluoro-4-formylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[7] It is exceptionally powerful for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd Boronic R²-B(OH)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-fluoro-4-formylphenylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand, then add them to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired biaryl product.

Strategic Value in Drug Discovery

The structural features of 2-fluoro-4-formylphenylboronic acid make it a highly strategic building block for medicinal chemists.

  • Scaffold Construction: It provides a direct route to biaryl scaffolds, which are privileged structures in a multitude of approved drugs due to their ability to present pharmacophoric groups in a defined three-dimensional space.[9]

  • Post-Coupling Derivatization: The aldehyde (formyl) group is a synthetic linchpin. After the core biaryl structure is assembled via Suzuki coupling, the aldehyde can be readily converted into a wide range of other functional groups (e.g., amines via reductive amination, carboxylic acids via oxidation, alcohols via reduction), allowing for extensive Structure-Activity Relationship (SAR) studies.[10]

  • Fluorine's Role: The 2-fluoro substituent can block a site of potential metabolism, improving the pharmacokinetic profile of a drug candidate. It can also engage in favorable hydrogen bonding or dipole-dipole interactions within a protein's active site, enhancing binding affinity and potency.[1]

  • Boron's Bioactivity: While often used as a synthetic handle, the boronic acid moiety itself can be a pharmacophore. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib (Velcade®), are clinically approved, demonstrating that this functional group can form reversible covalent bonds with key enzymatic residues.[2][11]

G A 2-Fluoro-4-formylphenyl- boronic acid B Suzuki-Miyaura Coupling A->B C Fluorinated Biaryl Aldehyde Intermediate B->C D Post-Coupling Derivatization C->D E Reductive Amination D->E R₂NH₂ F Oxidation D->F [O] G Reduction D->G [H] H Diverse Library of Drug-like Molecules E->H F->H G->H

Caption: Strategic workflow in drug discovery using the title compound.

Handling, Storage, and Safety

2-Fluoro-4-formylphenylboronic acid is classified as a combustible solid and can cause skin, eye, and respiratory system irritation.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. When handling the solid powder, a dust mask or work in a fume hood is recommended to avoid inhalation.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) at room temperature to prevent degradation. Boronic acids can be susceptible to dehydration to form cyclic anhydrides (boroxines) or oxidative decomposition.

Conclusion

2-Fluoro-4-formylphenylboronic acid is more than a simple chemical reagent; it is a sophisticated and versatile building block that empowers researchers in organic synthesis and drug development. With a molecular weight of 167.93 g/mol , its true value lies in the strategic combination of a fluorinated phenyl ring, a reactive boronic acid for robust C-C bond formation, and an adaptable formyl group for extensive derivatization. A thorough understanding of its properties, synthesis, and reactivity allows scientists to leverage its full potential in the efficient construction of complex and biologically relevant molecules.

References

  • 2-Fluoro-4-formylphenylboronic acid (≥95.0%) - Amerigo Scientific. [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]

  • US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google P
  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 4-Formylphenylboronic acid - Wikipedia. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-formylphenylboronic acid is a bifunctional organoboron compound of significant interest in modern organic synthesis and medicinal chemistry. Its structure, featuring a boronic acid moiety, a fluorine atom, and a formyl group, makes it a uniquely versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed protocols, safety information, and mechanistic insights are provided for researchers, scientists, and drug development professionals to effectively utilize this reagent in their work.

Introduction: A Versatile Reagent in Drug Discovery

In the landscape of pharmaceutical discovery, the strategic use of versatile chemical building blocks is paramount. 2-Fluoro-4-formylphenylboronic acid (CAS No: 871126-22-6) has emerged as a valuable reagent due to its trifunctional nature. The boronic acid group is a cornerstone for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1][2] The fluorine atom can enhance crucial drug-like properties such as metabolic stability and binding affinity.[2] Simultaneously, the formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive amination, oxidation, or olefination, enabling the rapid generation of diverse chemical libraries for screening.[1][2]

This combination makes the compound an invaluable precursor for synthesizing complex biaryl systems, which are core structures in many targeted therapies, particularly kinase inhibitors used in oncology.[1] This guide will explore the fundamental properties and practical applications of this powerful synthetic intermediate.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of 2-Fluoro-4-formylphenylboronic acid are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in chemical reactions.

Physical and Chemical Data
PropertyValueSource(s)
CAS Number 871126-22-6
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance Solid, off-white to white powder[3]
Melting Point 161-178 °C
Purity Typically ≥95.0%
Storage Store in a well-ventilated place. Keep container tightly closed.[3][3]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the reagent. Below are typical spectral data compiled from analyses of formylphenylboronic acid isomers.[4]

TechniqueCharacteristic Peaks / Shifts
¹H NMR (DMSO-d₆)~9.9 ppm (s, 1H, CHO); ~7.5 - 8.1 ppm (m, 3H, Ar-H); ~8.4 ppm (br s, 2H, B(OH)₂)
¹³C NMR (DMSO-d₆)~192 ppm (C=O); ~115 - 165 ppm (Ar-C, C-F); C-B bond often not observed or broad
IR (cm⁻¹)~3300-3500 (br, O-H stretch); ~1690-1710 (s, C=O stretch); ~1600 (m, C=C stretch); ~1350 (s, B-O stretch)
Mass Spec (ESI-MS) [M-H]⁻ expected around 167 m/z

Synthesis of 2-Fluoro-4-formylphenylboronic Acid

The synthesis of functionalized phenylboronic acids often requires a multi-step approach involving protection of reactive groups and carefully controlled reaction conditions. A common route to 2-Fluoro-4-formylphenylboronic acid begins with 2-bromo-5-fluorobenzaldehyde.[5]

Synthetic Workflow Diagram

G A 2-Bromo-5-fluorobenzaldehyde B Acetal Protection (Trimethyl orthoformate, H+) A->B C 1-Bromo-4-fluoro-2- (dimethoxymethyl)benzene B->C D Lithium-Halogen Exchange (n-BuLi, -75°C) C->D E Aryl Lithium Intermediate D->E F Borylation (Triethyl borate, -70°C) E->F G Boronic Ester Intermediate F->G H Acidic Hydrolysis (HCl) (Deprotection & Ester Hydrolysis) G->H I 2-Fluoro-4-formylphenylboronic Acid H->I

Caption: Synthetic pathway for 2-Fluoro-4-formylphenylboronic acid.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methodologies.[5] All operations should be conducted under an inert atmosphere (e.g., argon) using anhydrous solvents.

  • Acetal Protection: Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 equiv) in methanol. Add a catalytic amount of concentrated sulfuric acid, followed by the slow addition of trimethyl orthoformate (1.3 equiv). Reflux the mixture for 1 hour. After cooling, neutralize the acid with a methanolic solution of sodium methoxide and purify by vacuum distillation to yield 1-bromo-4-fluoro-2-(dimethoxymethyl)benzene.[5]

  • Lithiation and Borylation: Dissolve the protected bromobenzene (1.0 equiv) in anhydrous ether and tetrahydrofuran. Cool the solution to -75°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes), ensuring the internal temperature remains below -70°C. Stir for 1 hour.[5]

  • Borate Ester Formation: To the same cooled solution, slowly add triethyl borate (1.1 equiv), again maintaining the temperature below -70°C. Stir for an additional hour.[5]

  • Hydrolysis and Work-up: Remove the cooling bath and carefully quench the reaction by adjusting the pH to ~3 with 3 M aqueous hydrochloric acid, allowing the temperature to rise to 5°C. Separate the aqueous layer and extract it twice with ether. Combine the organic layers.[5]

  • Isolation: Partially remove the solvent under vacuum. Add water and continue distillation to precipitate the product. Filter the resulting solid and dry to obtain 2-Fluoro-4-formylphenylboronic acid.[5]

Reactivity and Applications: The Suzuki-Miyaura Coupling

The primary application of 2-Fluoro-4-formylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[6][7]

Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The presence of electron-withdrawing groups (EWG), such as the formyl and fluoro substituents on the boronic acid, can influence the reaction rate.[1][7] While EWGs can slow the crucial transmetalation step, optimized conditions with appropriate catalysts, ligands, and bases can achieve high coupling efficiency.[7][9]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition intermediate Ar-Pd(II)L₂-Ar' pd_complex->intermediate transmetalation Transmetalation intermediate->pd0 product Ar-Ar' intermediate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for researchers. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[7]

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).[7][9]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety and Handling

Proper handling of 2-Fluoro-4-formylphenylboronic acid is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS).[3][10][11]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][11] It is classified as a combustible solid.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles (EN 166), and a lab coat.[3] In case of dust formation or inadequate ventilation, use a NIOSH/MSHA approved respirator.[3]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[10][12] Ensure adequate ventilation.[12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][12]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[3][10]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Get medical attention.[3]

Conclusion

2-Fluoro-4-formylphenylboronic acid stands out as a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique trifunctional structure allows for its strategic incorporation into complex molecules through robust reactions like the Suzuki-Miyaura coupling, while providing opportunities for further derivatization. The protocols and data presented in this guide offer a comprehensive resource for researchers to harness the full potential of this reagent, paving the way for the development of novel therapeutics and advanced materials.

References

  • MySkinRecipes. (n.d.). 4-fluoro-2-formylphenylboronic acid. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. Retrieved from [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Sakarya University Journal of Science, 22(6), 1886-1892. Retrieved from [Link]

Sources

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4-formylphenylboronic Acid: Principles, Protocol, and Applications

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 2-Fluoro-4-formylphenylboronic acid (CAS No: 871126-22-6) has emerged as a particularly valuable reagent due to its unique bifunctional nature. It incorporates a boronic acid moiety, renowned for its utility in palladium-catalyzed cross-coupling reactions, and an orthogonal formyl (aldehyde) group that serves as a versatile handle for a myriad of subsequent chemical transformations.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the synthesis of this compound. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and present a robust, field-proven protocol. The ability to reliably synthesize this molecule is a key enabler for programs targeting the creation of novel therapeutics and advanced materials.

The presence of the fluorine atom is not merely an incidental feature; it is a strategic element often incorporated to enhance the metabolic stability and bioavailability of drug candidates.[3] The formyl group, meanwhile, opens pathways for derivatization through reductive amination, Wittig reactions, or condensation chemistry, allowing for the construction of diverse molecular libraries from a single, advanced intermediate.[3] The primary application for the boronic acid group is the Nobel prize-winning Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl and heteroaryl structures that form the core of countless pharmaceutical agents.[4][5][6]

Part 1: Retrosynthetic Analysis and Mechanistic Pillars

A logical synthesis design begins with a retrosynthetic analysis, deconstructing the target molecule into readily available starting materials. The synthesis of 2-Fluoro-4-formylphenylboronic acid hinges on the controlled introduction of a fragile boronic acid group onto a benzaldehyde scaffold.

G Target 2-Fluoro-4-formylphenylboronic Acid Intermediate1 Protected Boronic Ester (Post-Borylation) Target->Intermediate1 Hydrolysis Intermediate2 Aryl Lithium or Grignard Reagent Intermediate1->Intermediate2 Borylation (e.g., + B(OⁱPr)₃) Intermediate3 Protected 4-Bromo-3-fluorobenzaldehyde Intermediate2->Intermediate3 Halogen-Metal Exchange (e.g., + n-BuLi) SM 4-Bromo-3-fluorobenzaldehyde (Starting Material) Intermediate3->SM Acetal Protection

Caption: Retrosynthetic pathway for 2-Fluoro-4-formylphenylboronic acid.

This analysis reveals three critical transformations that form the mechanistic pillars of the synthesis:

  • Aldehyde Protection: The formyl group is highly susceptible to nucleophilic attack by the organometallic intermediates (Grignard or organolithium reagents) required for borylation.[7] To prevent this self-destructive reaction, it must be "masked" with a protecting group. The most common and effective strategy is conversion to an acetal, typically a cyclic 1,3-dioxolane, by reacting the aldehyde with ethylene glycol under acidic catalysis. This protection is robust under the basic/nucleophilic conditions of the subsequent steps but is easily removed during the final acidic work-up.[8]

  • Halogen-Metal Exchange: The most reliable method to generate the key aryl-metal intermediate is through halogen-metal exchange. Starting with a halogenated precursor, such as 4-bromo-3-fluorobenzaldehyde, treatment with a strong organolithium base like n-butyllithium at very low temperatures (typically -78 °C) selectively replaces the bromine atom with lithium.[9] Bromine is chosen over fluorine for this exchange due to the much greater lability of the C-Br bond compared to the highly stable C-F bond. The extremely low temperature is critical to prevent unwanted side reactions and decomposition of the thermally sensitive aryllithium species.

  • Borylation and Hydrolysis: The generated aryllithium is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate or trimethyl borate.[8] This forms a tetracoordinate boronate "ate" complex. Upon acidic work-up, this complex undergoes hydrolysis to cleave the borate esters, yielding the final boronic acid. The same acidic conditions simultaneously remove the acetal protecting group, regenerating the formyl functionality in a single, efficient step.

Part 2: A Validated Step-by-Step Synthesis Protocol

This protocol details a robust and scalable method for the preparation of 2-Fluoro-4-formylphenylboronic acid, grounded in established organometallic principles.[7][8][9]

Safety First: This synthesis involves pyrophoric reagents (n-butyllithium), flammable solvents, and corrosive acids. It must be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory.

Workflow Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Borylation cluster_2 Step 3: Deprotection & Isolation A Start: 4-Bromo-3-fluorobenzaldehyde B Acetal Protection: + Ethylene Glycol, p-TsOH A->B C Protected Intermediate: 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane B->C D Halogen-Metal Exchange: + n-BuLi, THF, -78 °C C->D E Borylation: + B(OⁱPr)₃ D->E F Acidic Hydrolysis: + aq. HCl E->F G Purification: Alkaline Wash / Acid Precipitation F->G H Final Product: 2-Fluoro-4-formylphenylboronic Acid G->H

Caption: Experimental workflow for the synthesis of 2-Fluoro-4-formylphenylboronic acid.

Quantitative Data
ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
4-Bromo-3-fluorobenzaldehyde203.001.050.010.15 g
Ethylene Glycol62.071.575.04.66 g (4.18 mL)
p-Toluenesulfonic acid172.200.021.0172 mg
Toluene---150 mL
Anhydrous Tetrahydrofuran (THF)---200 mL
n-Butyllithium (2.5 M in hexanes)64.061.155.022.0 mL
Triisopropyl borate188.081.260.011.28 g (13.8 mL)
Hydrochloric Acid (2 M)---~150 mL
Sodium Hydroxide (10% aq.)---As needed
Step 1: Acetal Protection of 4-Bromo-3-fluorobenzaldehyde
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-bromo-3-fluorobenzaldehyde (10.15 g, 50.0 mmol), ethylene glycol (4.18 mL, 75.0 mmol), p-toluenesulfonic acid (172 mg, 1.0 mmol), and toluene (150 mL).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

    • Causality: The acid catalyzes the reversible reaction. Removing the water byproduct drives the equilibrium towards the acetal product, ensuring a high conversion rate.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(4-bromo-3-fluorophenyl)-1,3-dioxolane as an oil or low-melting solid. This crude product is typically of sufficient purity for the next step.

Step 2: Lithiation and Borylation
  • Setup: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Place the crude protected aldehyde from Step 1 into the flask and dissolve it in anhydrous THF (200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is crucial for the stability of the aryllithium intermediate and prevents side reactions, such as attack on the solvent or elimination.

  • Lithiation: While maintaining the temperature at -78 °C, add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (13.8 mL, 60.0 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction at -78 °C for an additional 2 hours.

  • Quench: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding 2 M aqueous HCl (100 mL). Stir vigorously for 30 minutes.

Step 3: Hydrolysis, Isolation, and Purification
  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL). Combine all organic layers.

  • Purification (Alkaline Wash): This step is critical for achieving high purity.[9] a. Wash the combined organic layers with water (1 x 100 mL). b. Extract the organic layer with 10% aqueous sodium hydroxide solution. The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic organic impurities behind. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 9). c. Separate the layers. Cool the aqueous layer in an ice bath and slowly acidify with 2 M HCl until the pH is ~2. The pure boronic acid will precipitate as a solid.

  • Final Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL) to remove residual salts. Dry the solid under high vacuum to afford 2-Fluoro-4-formylphenylboronic acid as a white to off-white solid. A typical yield is in the range of 60-75%.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary value of 2-fluoro-4-formylphenylboronic acid lies in its role as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed process forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing access to complex biaryl structures.[10][11]

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (R¹-X) ArX->OxAdd PdII_1 [R¹-Pd(II)-X] OxAdd->PdII_1 Transmetal Transmetalation PdII_1->Transmetal BoronicAcid 2-Fluoro-4-formyl- phenylboronic Acid + Base BoronicAcid->Transmetal PdII_2 [R¹-Pd(II)-R²] Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (R¹-R²) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds via a well-established catalytic cycle involving:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

This powerful reaction allows the formyl- and fluoro-substituted aryl ring to be coupled with a vast array of other aromatic or vinyl systems, making it a cornerstone of modern drug discovery.[12]

References

  • US6420597B2, "Process for preparing highly pure formylphenylboronic acids," Google P
  • "4-Formylphenylboronic acid," Wikipedia.
  • "The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis," BOC Sciences.
  • "An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applic
  • "Suzuki-Miyaura Coupling," Chemistry LibreTexts.
  • "Suzuki Coupling," Organic Chemistry Portal.
  • "4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History," Benchchem.
  • "Suzuki reaction," Wikipedia.
  • "4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis," Benchchem.
  • "2-Fluoro-4-formylphenylboronic acid," Sigma-Aldrich.
  • "Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid," MDPI.
  • "Organoborane coupling reactions (Suzuki coupling)," PMC - NIH.
  • "4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery," NINGBO INNO PHARMCHEM CO.,LTD.

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An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic acid: Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Chemistry

2-Fluoro-4-formylphenylboronic acid, a seemingly unassuming crystalline solid, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its trifunctional nature, presenting a boronic acid, a fluoro substituent, and a formyl group on a phenyl scaffold, endows it with a unique and powerful reactivity profile. This guide provides an in-depth exploration of this versatile reagent, from its fundamental properties and synthesis to its pivotal role in carbon-carbon bond formation and drug discovery. For researchers, scientists, and professionals in drug development, a thorough understanding of this molecule is not merely academic; it is a gateway to innovation in creating novel molecular architectures with profound biological and material applications.

The strategic placement of the three functional groups is key to its utility. The boronic acid moiety is the workhorse for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] The ortho-fluoro substituent is not a passive spectator; its high electronegativity and potential for intramolecular interactions significantly modulate the electronic properties and reactivity of the boronic acid.[2][3] Finally, the para-formyl group serves as a versatile synthetic handle, allowing for a plethora of subsequent chemical transformations. This guide will dissect these features, providing not just protocols, but the scientific rationale behind them, empowering the reader to harness the full potential of this remarkable compound.

Core Properties and Characterization

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in any experimental setting.

Physicochemical Data
PropertyValueReference(s)
CAS Number 871126-22-6[4]
Molecular Formula C₇H₆BFO₃[4]
Molecular Weight 167.93 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 161-178 °C[4][5]
Solubility Soluble in many organic solvents; slightly soluble in hot water.[6]
Structural Formula

Caption: Structural formula of 2-Fluoro-4-formylphenylboronic acid.

Synthesis and Purification: A Practical Approach

While commercially available, understanding the synthesis of 2-Fluoro-4-formylphenylboronic acid provides valuable insights into potential impurities and handling considerations. A common and effective laboratory-scale synthesis involves a directed ortho-lithiation/borylation strategy.

Detailed Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of functionalized phenylboronic acids.

Step 1: Protection of the Aldehyde

The formyl group must first be protected to prevent its reaction with the organolithium reagent in the subsequent step.

  • Materials: 2-Fluoro-4-formylbenzaldehyde, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add 2-fluoro-4-formylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, 2-(2-fluoro-4-formylphenyl)-1,3-dioxolane.

Step 2: Directed ortho-Lithiation and Borylation

The fluoro substituent directs the lithiation to the ortho position.

  • Materials: 2-(2-fluoro-4-formylphenyl)-1,3-dioxolane, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the protected aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at this temperature.

    • Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for another 2-3 hours.

    • Slowly warm the reaction to room temperature.

Step 3: Hydrolysis and Deprotection

  • Materials: Reaction mixture from Step 2, aqueous hydrochloric acid (e.g., 2 M HCl).

  • Procedure:

    • Quench the reaction by slowly adding aqueous HCl at 0 °C.

    • Stir the mixture vigorously at room temperature for several hours to ensure complete hydrolysis of the borate ester and deprotection of the acetal.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-formylphenylboronic acid.

Purification Strategies

Purification of arylboronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration.[6]

  • Recrystallization: This is often the most effective method. A suitable solvent system must be determined empirically, but hot water or mixed solvent systems like toluene/hexanes can be effective.[7]

  • Acid-Base Extraction: A patented process for purifying similar formylphenylboronic acids involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified boronic acid.[7]

Application in Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, and 2-Fluoro-4-formylphenylboronic acid is an excellent coupling partner.[1]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (Ln) OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' (Ln) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.

The Role of the Fluoro and Formyl Substituents

The electronic nature of the substituents on the phenylboronic acid can significantly impact the reaction.

  • ortho-Fluoro Group: The strong electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[2] This can facilitate the transmetalation step. Furthermore, intramolecular hydrogen bonding between the fluorine and the hydroxyl group of the boronic acid can stabilize the molecule.[3]

  • para-Formyl Group: As a powerful electron-withdrawing group through resonance, the formyl group also increases the acidity of the boronic acid, which can be beneficial for the coupling reaction.[2]

However, electron-deficient arylboronic acids can be more susceptible to a key side reaction: protodeboronation , where the carbon-boron bond is cleaved by a proton source.[8][9] Careful control of reaction conditions, particularly the choice of base and solvent, is crucial to minimize this undesired pathway.

Field-Proven Experimental Protocol

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 2-Fluoro-4-formylphenylboronic acid.

  • Materials:

    • 2-Fluoro-4-formylphenylboronic acid (1.2 equivalents)

    • Aryl bromide (1.0 equivalent)

    • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

    • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine, 4-10 mol%)

    • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equivalents)

    • A solvent system such as 1,4-dioxane/water or toluene/ethanol/water.

  • Experimental Workflow:

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

  • Detailed Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl bromide, 2-Fluoro-4-formylphenylboronic acid, and the base.

    • Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • In a separate vial, weigh the palladium catalyst and phosphine ligand, and add them to the reaction mixture under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Significance in Medicinal Chemistry and Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability of 2-Fluoro-4-formylphenylboronic acid to efficiently introduce a functionalized aryl ring makes it an invaluable tool in this field.

  • Enhanced Pharmacokinetic Properties: The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, bioavailability, and binding affinity.[2]

  • A Versatile Synthetic Handle: The formyl group can be readily converted into a wide range of other functional groups, including amines (via reductive amination), carboxylic acids (via oxidation), and alcohols (via reduction), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-Fluoro-4-formylphenylboronic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

Conclusion

2-Fluoro-4-formylphenylboronic acid is far more than a simple chemical intermediate. Its unique combination of a reactive boronic acid, an electronically modulating fluoro group, and a synthetically versatile formyl group makes it a powerful and enabling tool for chemists. From the fundamental construction of complex organic molecules via the Suzuki-Miyaura coupling to the intricate design of novel therapeutic agents, a deep understanding of this reagent's properties and reactivity is essential for advancing the frontiers of chemical science. This guide has aimed to provide not just a set of instructions, but a framework of knowledge to empower researchers to utilize this multifaceted building block with confidence and creativity.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Fluorine Chemistry, 215, 58-71.
  • Sporzyński, A., Gozdalik, J. T., Luliński, S., Serwatowski, J., & Adamczyk-Woźniak, A. (2017). The influence of ortho-substituents on the properties of phenylboronic acids. Current Organic Chemistry, 21(23), 2345-2361.
  • Luliński, S., Madura, I., Serwatowski, J., & Zachara, J. (2007). A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2][3]oxaboroles. Tetrahedron, 63(15), 3146-3153.

  • Sporzyński, A., et al. (2017). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Molecular Structure, 1128, 46-54.
  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917.
  • Zhang, G., Li, Y., & Liu, J. (2013). Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups. The Journal of Organic Chemistry, 78(23), 12154–12160.
  • ResearchGate. (n.d.). a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C).... Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Şaş, E. B. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892.
  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Lee, S. J., et al. (2022). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Pharmaceuticals, 15(2), 224.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Chemistry-A European Journal, 23(42), 10074-10078.
  • MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(15), 3123-3125.

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A Senior Application Scientist's Guide to the Aqueous and Organic Solubility of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 2-Fluoro-4-formylphenylboronic Acid

2-Fluoro-4-formylphenylboronic acid is a key bifunctional building block in modern medicinal chemistry and organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, for example, allows for the facile introduction of a formylphenyl group, a precursor to a vast array of more complex functionalities.[1][2] However, the successful application of this reagent, whether in a reaction vessel or a biological assay, is fundamentally governed by its solubility. Poor solubility can lead to diminished reaction rates, challenging purification, and unreliable biological data.[3][4]

This guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-formylphenylboronic acid. While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature—a common challenge for specialized reagents—we will leverage data from analogous compounds to establish well-founded solubility predictions.[5] More importantly, this document will equip you, the researcher, with the foundational knowledge and detailed experimental protocols to determine the solubility of 2-Fluoro-4-formylphenylboronic acid in your own laboratory, ensuring the reliability and reproducibility of your work.

I. Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 2-Fluoro-4-formylphenylboronic acid, we must first consider its molecular structure. The molecule possesses a combination of polar and non-polar features that dictate its interactions with various solvents:

  • The Boronic Acid Moiety (-B(OH)₂): This is a polar, acidic group capable of hydrogen bonding. It is also known to engage in a concentration-dependent equilibrium with its cyclic anhydride, the corresponding boroxine.[6][7] This dehydration can impact solubility measurements, making them sensitive to the experimental conditions.

  • The Formyl Group (-CHO): This is a polar group that can act as a hydrogen bond acceptor.

  • The Fluorophenyl Ring: The fluorine atom is electronegative and can participate in dipole-dipole interactions. The aromatic ring itself provides a non-polar surface.

Based on these features and the known solubility of analogous compounds like phenylboronic acid and 4-formylphenylboronic acid, we can predict the following general solubility trends for 2-Fluoro-4-formylphenylboronic acid.[1][6][8]

Solvent ClassRepresentative SolventsPredicted Solubility LevelRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents are excellent hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate the polar boronic acid and formyl groups. DMSO is often the solvent of choice for preparing stock solutions for biological screening.[9][10]
Ethers THF, DioxaneModerate to HighEthers are good hydrogen bond acceptors and can solvate the boronic acid moiety. Phenylboronic acid generally shows high solubility in ethers.[6][8]
Alcohols Methanol, EthanolModerateAlcohols are protic solvents that can act as both hydrogen bond donors and acceptors. While they can solvate the polar groups, the non-polar phenyl ring may limit very high solubility.
Ketones AcetoneModerateSimilar to ethers and alcohols, ketones can effectively solvate the polar functional groups. Phenylboronic acid demonstrates good solubility in acetone.[6]
Chlorinated Dichloromethane (DCM)Low to ModerateThese solvents are less polar and cannot engage in hydrogen bonding as effectively as the other listed organic solvents. The solubility will be primarily driven by the aromatic ring.
Non-polar Aromatic Toluene, BenzeneLowThe polarity of the boronic acid and formyl groups will significantly limit solubility in these non-polar solvents.
Aqueous Water, Buffered SystemsLow (pH-dependent)While the boronic acid group can interact with water, the overall molecule has significant non-polar character. The solubility of 4-formylphenylboronic acid in water is described as slight.[2] The solubility of boronic acids in aqueous media is often pH-dependent due to the acidic nature of the boronic acid group.[3][4] Phenylboronic acid itself has a reported water solubility of about 1.9 g/100g H₂O at 20°C.[6]

II. Experimental Determination of Solubility: A Validated Protocol

Given the nuances of boronic acid chemistry, a robust and reproducible experimental protocol is essential. We will detail the methodology for determining thermodynamic solubility , which represents the true equilibrium solubility of a compound and is the most relevant measure for many applications in drug development and process chemistry.[3][11][12]

The Principle of the Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves generating a saturated solution of the compound in the solvent of interest by allowing excess solid to equilibrate with the solvent over a defined period. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.[10]

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • 2-Fluoro-4-formylphenylboronic acid (solid, high purity)

    • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffered Saline (PBS), Acetonitrile, DMSO)

    • Glass vials with screw caps

    • Thermomixer or orbital shaker capable of maintaining a constant temperature (e.g., 25°C)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm PVDF)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Experimental Procedure:

    • Accurately weigh approximately 2-5 mg of 2-Fluoro-4-formylphenylboronic acid into a glass vial. This should be in excess of its expected solubility.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

    • Securely cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 700 rpm).

    • Allow the mixture to equilibrate for 24 hours to ensure that thermodynamic equilibrium is reached.[11] Longer incubation times (up to 72 hours) may be necessary for some compounds.[9]

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

    • Carefully remove a known volume of the supernatant without disturbing the solid pellet.

    • Filter the collected supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Fluoro-4-formylphenylboronic acid in the diluted samples using a pre-validated HPLC-UV method against a standard calibration curve.

  • Data Analysis:

    • Construct a calibration curve by plotting the HPLC peak area versus the known concentrations of standard solutions of 2-Fluoro-4-formylphenylboronic acid.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor. The result is typically reported in µg/mL or µM.[12]

Diagram of the Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess solid (2-5 mg) B Add precise volume of solvent (1.0 mL) A->B C Incubate with shaking (24h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.45 µm filter) D->E F Dilute filtrate E->F G Quantify by HPLC-UV against calibration curve F->G H Calculate solubility (µg/mL or µM) G->H

Caption: Thermodynamic Solubility Determination Workflow.

III. Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In high-throughput screening environments, kinetic solubility is often measured. This method involves dissolving the compound in DMSO and then diluting it into an aqueous buffer.[9][10] Precipitation is monitored over a shorter timeframe (e.g., 2 hours). While faster, kinetic solubility often overestimates the true solubility as it starts from a supersaturated solution. For foundational research and process development, the thermodynamic solubility value is more reliable and should be the preferred measurement.

Logical Relationship between Solubility Types

G cluster_methods Solubility Measurement Approaches cluster_application Application Context Kinetic Kinetic Solubility Starts from DMSO stock Fast (hours) Often overestimates true solubility Useful for HTS ranking HTS High-Throughput Screening Goal: Rank order large number of compounds quickly Kinetic->HTS informs Thermodynamic Thermodynamic Solubility Starts from solid Slow (24-72h) Represents true equilibrium Gold standard for development LeadOpt Lead Optimization & Formulation Goal: Obtain precise, reliable data for decision making Thermodynamic->LeadOpt is critical for

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Inherent Challenges of a Key Building Block

2-Fluoro-4-formylphenylboronic acid is a bifunctional organoboron compound that has garnered significant interest among researchers in medicinal chemistry and organic synthesis. Its unique architecture, featuring a boronic acid moiety for cross-coupling reactions, a formyl group for further derivatization, and a fluorine atom to modulate electronic properties, makes it a highly valuable building block for the synthesis of complex molecules. However, the very features that make this reagent so useful also contribute to its inherent instability. This guide provides a comprehensive overview of the stability and proper storage of 2-Fluoro-4-formylphenylboronic acid, offering field-proven insights to ensure its integrity and performance in critical synthetic applications.

The Dichotomy of Stability: Understanding the Degradation Pathways

The stability of 2-Fluoro-4-formylphenylboronic acid is primarily governed by two competing degradation pathways: the reversible formation of a cyclic trimeric anhydride (boroxine) and the irreversible loss of the boronic acid group via protodeboronation. A third consideration, oxidative degradation, is also pertinent given the presence of the aldehyde functionality.

Dehydration to Boroxine: A Reversible Equilibrium

Arylboronic acids are prone to intermolecular dehydration, leading to the formation of a six-membered ring with alternating boron and oxygen atoms known as a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is influenced by the presence of water.

Caption: Reversible dehydration of 2-Fluoro-4-formylphenylboronic acid to its cyclic trimeric anhydride (boroxine).

In the solid state, particularly under dry conditions, the equilibrium can shift towards the boroxine. The presence of varying amounts of this anhydride is common in commercial samples of arylboronic acids.[1] While the formation of boroxine is reversible upon dissolution in protic solvents, its presence can lead to inconsistencies in stoichiometry and reaction kinetics.

Protodeboronation: The Irreversible Loss of Functionality

A more detrimental degradation pathway is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This irreversible reaction leads to the formation of 2-fluoro-benzaldehyde, an impurity that is inactive in Suzuki-Miyaura coupling reactions. The propensity for protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring and the pH of the medium.

The electron-withdrawing nature of both the fluorine atom and the formyl group in 2-Fluoro-4-formylphenylboronic acid is expected to increase the Lewis acidity of the boron center, potentially influencing its susceptibility to protodeboronation, particularly under basic conditions.

Oxidative Degradation: A Consideration for the Formyl Group

The aldehyde functionality of 2-Fluoro-4-formylphenylboronic acid introduces an additional potential for degradation through oxidation to the corresponding carboxylic acid. While arylboronic acids themselves can be susceptible to oxidation, the formyl group is a primary site for such reactions, especially in the presence of atmospheric oxygen over extended periods.[2][3][4][5][6]

Recommended Storage and Handling Protocols

To mitigate the degradation of 2-Fluoro-4-formylphenylboronic acid and ensure its long-term viability, a stringent storage and handling protocol is essential. The following recommendations are based on a synthesis of supplier data sheets and best practices for organoboron compounds.[7][8][9][10][11]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation and slows the dehydration to boroxine. Some suppliers recommend -20°C for long-term storage.[7]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis of the boroxine and oxidative degradation.[8]
Light Amber vial or dark locationProtects the compound from potential light-induced degradation.[10]
Container Tightly sealedPrevents the ingress of moisture and air.
Handling Procedures
  • Work Environment : Always handle 2-Fluoro-4-formylphenylboronic acid in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Dispensing : When dispensing the solid, minimize its exposure to the ambient atmosphere. If possible, work under a blanket of inert gas.

  • Solvent Compatibility : For dissolution, use anhydrous solvents if the subsequent reaction is moisture-sensitive. Common compatible solvents for reactions include dioxane, THF, and toluene. For analytical purposes, acetonitrile and water mixtures are often employed.[12][13]

Assessing the Purity and Stability of 2-Fluoro-4-formylphenylboronic Acid

Regular assessment of the purity of 2-Fluoro-4-formylphenylboronic acid is crucial, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) is a primary method for this analysis.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general guideline for the analysis of 2-Fluoro-4-formylphenylboronic acid. Method optimization may be required based on the specific instrument and column used.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of 2-Fluoro-4-formylphenylboronic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example) :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

Caption: Workflow for the purity assessment of 2-Fluoro-4-formylphenylboronic acid by HPLC.

The chromatogram should be analyzed for the presence of the main peak corresponding to 2-Fluoro-4-formylphenylboronic acid and any impurity peaks. The primary expected impurity from degradation would be 2-fluoro-benzaldehyde, which would likely have a different retention time.

Conclusion: Proactive Measures for Reliable Results

2-Fluoro-4-formylphenylboronic acid is a powerful synthetic tool, but its utility is directly linked to its purity and stability. By understanding the primary degradation pathways of boroxine formation and protodeboronation, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. Regular analytical assessment provides an essential quality control measure, ultimately leading to more reliable and reproducible experimental outcomes in drug discovery and development.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Retrieved from [Link]

  • Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. (2021). ResearchGate. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 9). PubMed. Retrieved from [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate. Retrieved from [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 2-Fluoro-4-formylphenylboronic acid (≥95.0%). (n.d.). Amerigo Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • chemical waste management: combining compatible used organic solvents. (2025, August 22). Retrieved from [Link]

  • 4-Formylphenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Fluoro-4-formylphenylboronic acid, 1 X 10 g (657344-10G). (n.d.). Alkali Scientific. Retrieved from [Link]

  • HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 15). MDPI. Retrieved from [Link]

  • Thermal Degradation of Fluorosilicone Elastomers. (2022, October 21). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. (2020, January 15). PubMed. Retrieved from [Link]

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2019). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants. (2022, November 11). ResearchGate. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 2-Fluoro-4-formylphenylboronic Acid: NMR and IR Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-formylphenylboronic acid (IUPAC Name: (2-Fluoro-4-formylphenyl)boronic acid; CAS 871126-22-6) is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a versatile building block, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, necessitates rigorous structural confirmation and purity assessment.[1] This technical guide provides an in-depth analysis of the key spectroscopic identifiers for this molecule using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As definitive, published spectra for this specific isomer are not consolidated in the literature, this paper synthesizes a robust characterization profile based on established spectroscopic principles and data from structurally related analogues. We will detail the expected spectral features, explain the underlying physicochemical principles, and present standardized protocols for data acquisition, thereby establishing a benchmark for the validation of 2-Fluoro-4-formylphenylboronic acid in a research and development setting.

Molecular Structure and Physicochemical Influence on Spectroscopy

The spectroscopic profile of 2-Fluoro-4-formylphenylboronic acid is a direct consequence of its molecular architecture. The molecule consists of a benzene ring substituted with three distinct functional groups: a boronic acid [-B(OH)₂], a fluoro group (-F), and a formyl group (-CHO).

Caption: Molecular structure of 2-Fluoro-4-formylphenylboronic acid.

The electronic properties of these groups dictate the chemical environment of each atom:

  • Fluoro and Formyl Groups: Both are strongly electron-withdrawing, which deshields (shifts to higher frequency) nearby protons and carbons in NMR spectroscopy. The introduction of an ortho-fluoro group is known to lower the pKa of the boronic acid, which can be relevant for its reactivity and interactions.[2]

  • Boronic Acid Group: This group is essential for binding and cross-coupling reactions. It can engage in intermolecular hydrogen bonding, which significantly influences its appearance in IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone technique for the unambiguous structural elucidation of organic molecules. A multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) provides a complete picture of the molecular framework.

Recommended Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-4-formylphenylboronic acid in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it effectively solubilizes the polar boronic acid and its hydroxyl protons are often observable.[3] Acetone-d₆ is also a viable alternative.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a standard pulse program, ensuring a sufficient relaxation delay (e.g., 5 seconds) for accurate integration, especially of the broad boronic acid protons.

  • ¹³C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon environments. An acquisition time of 1-2 hours is typical.

  • ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[4]

  • ¹¹B NMR: Use a broadband probe and a quartz NMR tube to avoid background signals from borosilicate glass tubes.[5] The acquisition is typically fast due to the high natural abundance and receptivity of the ¹¹B nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde, aromatic, and boronic acid protons.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J, Hz) Rationale & Notes
Aldehyde (-CHO)9.9 - 10.2s-The aldehydic proton is highly deshielded and appears in a characteristic downfield region, typically as a sharp singlet.[6]
Aromatic (H₅)8.1 - 8.3ddJH5-H6 ≈ 8 Hz, JH5-H3 ≈ 2 HzThis proton is ortho to the electron-withdrawing formyl group, resulting in a significant downfield shift. It will appear as a doublet of doublets due to coupling with H6 (ortho) and H3 (meta).
Aromatic (H₃)8.0 - 8.2ddJH3-F ≈ 9-10 Hz, JH3-H5 ≈ 2 HzThis proton is ortho to the fluorine atom, leading to a large ortho H-F coupling. It is also meta to the formyl group, further deshielding it.
Aromatic (H₆)7.6 - 7.8t or ddJH6-H5 ≈ 8 Hz, JH6-F ≈ 8 HzThis proton is ortho to the boronic acid group and meta to both the fluoro and formyl groups. It will show coupling to H5 (ortho) and the fluorine atom (meta). The similar magnitude of these couplings may result in an apparent triplet.
Boronic Acid (-B(OH)₂)8.0 - 9.0br s-The chemical shift is highly dependent on solvent, concentration, and water content. The signal is typically broad due to quadrupolar relaxation and chemical exchange.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. The coupling to fluorine (JCF) is a powerful diagnostic tool.

Carbon Assignment Predicted δ (ppm) Multiplicity (from C-F coupling) Rationale & Notes
Aldehyde (C=O)190 - 193d (⁴JCF ≈ 3-5 Hz)The carbonyl carbon is significantly deshielded. A small four-bond coupling to fluorine is expected.
Aromatic (C₂)160 - 165d (¹JCF ≈ 240-260 Hz)The carbon directly attached to fluorine exhibits a very large one-bond C-F coupling constant, making this signal unmistakable.[7]
Aromatic (C₄)138 - 142s or small dCarbon attached to the formyl group.
Aromatic (C₆)135 - 138d (³JCF ≈ 3-5 Hz)A three-bond C-F coupling is expected.
Aromatic (C₅)130 - 133s or small d
Aromatic (C₃)120 - 125d (²JCF ≈ 20-25 Hz)A characteristic two-bond C-F coupling is anticipated.
Aromatic (C₁)120 - 125d (²JCF ≈ 15-20 Hz)This is the ipso-carbon attached to the boron atom. Its signal is often broad and of lower intensity due to quadrupolar relaxation from the adjacent boron.
Predicted ¹⁹F and ¹¹B NMR Spectra
  • ¹⁹F NMR: A single signal is expected in the typical range for aryl fluorides (approx. -110 to -120 ppm relative to CFCl₃). The signal will be split into a multiplet due to coupling with the ortho proton (H₃) and meta proton (H₆).[4][8]

  • ¹¹B NMR: A single, relatively broad signal is predicted between δ 28 and 33 ppm (relative to BF₃·OEt₂). This chemical shift is characteristic of a neutral, trigonal planar (sp²-hybridized) arylboronic acid.[9][10] The presence of Lewis basic solvents or additives could lead to the appearance of a second, upfield signal corresponding to a tetracoordinate (sp³-hybridized) boronate species.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule, providing rapid confirmation of its primary structural motifs.

Recommended Experimental Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal sample preparation. Alternatively, prepare a KBr (potassium bromide) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[3]

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the O-H, C=O, B-O, and C-F bonds.

Frequency (cm⁻¹) Vibration Intensity Description & Rationale
3500 - 3200O-H stretchStrong, BroadCharacteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.[11][12]
3100 - 3000C-H stretch (aromatic)WeakAromatic C-H bond vibrations.
~2850 & ~2750C-H stretch (aldehyde)Weak, SharpThese two bands, often called a "Fermi doublet," are highly diagnostic for the aldehyde C-H bond and are crucial for distinguishing aldehydes from ketones.[13][14]
1710 - 1685 C=O stretch (aldehyde) Very Strong, Sharp The strong carbonyl absorption is one of the most prominent peaks in the spectrum. Its position is indicative of an aromatic aldehyde where conjugation lowers the frequency from a saturated aldehyde (~1730 cm⁻¹).[6][15]
1605 - 1580C=C stretch (aromatic)MediumBenzene ring stretching vibrations.
1380 - 1330 B-O stretch (asymmetric) Strong, Broad This is the key signature for the boronic acid group.[16][17]
1250 - 1200C-F stretchStrongThe carbon-fluorine bond gives rise to a strong absorption in the fingerprint region.
850 - 750C-H bend (out-of-plane)Medium-StrongBending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.

Integrated Workflow for Structural Validation

Verifying the identity and purity of 2-Fluoro-4-formylphenylboronic acid requires a synergistic use of the described spectroscopic techniques. No single method provides all the necessary information, but together they form a self-validating system.

validation_workflow cluster_0 Primary Functional Group ID cluster_1 Detailed Structure & Isomer Confirmation cluster_2 Final Confirmation IR IR Spectroscopy IR_CO Strong C=O stretch (~1700 cm⁻¹) IR->IR_CO IR_CHO Aldehyde C-H stretch (~2850, 2750 cm⁻¹) IR->IR_CHO IR_BO Strong B-O stretch (~1350 cm⁻¹) IR->IR_BO H_NMR ¹H NMR IR->H_NMR Initial ID C_NMR ¹³C NMR H_NMR_CHO Aldehyde H signal (δ ~10 ppm) H_NMR->H_NMR_CHO H_NMR_Pattern Aromatic splitting pattern (Confirms 2,4-substitution) H_NMR->H_NMR_Pattern F_NMR ¹⁹F NMR C_NMR_CF Large ¹J_CF coupling (Confirms C-F bond) C_NMR->C_NMR_CF B_NMR ¹¹B NMR B_NMR_Shift ¹¹B Shift ~30 ppm (Confirms Ar-B(OH)₂) B_NMR->B_NMR_Shift Final Structure Verified: 2-Fluoro-4-formylphenylboronic acid H_NMR_Pattern->Final Data Correlation C_NMR_CF->Final Data Correlation B_NMR_Shift->Final Data Correlation

Sources

An In-depth Technical Guide to 2-Fluoro-4-formylphenylboronic Acid: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-formylphenylboronic acid, a seemingly niche aromatic organoboron compound, has carved a significant position for itself at the crossroads of organic synthesis and medicinal chemistry. Its unique trifunctional nature—a boronic acid for versatile cross-coupling, a fluorine atom for modulating electronic and pharmacokinetic properties, and a formyl group as a synthetic handle—renders it a highly valuable building block. This guide provides a comprehensive exploration of its discovery, delves into its synthesis and characterization, and illuminates its critical role in contemporary drug discovery, particularly in the development of novel antifungal agents.

Introduction: The Emergence of a Key Synthetic Intermediate

The story of 2-Fluoro-4-formylphenylboronic acid is intrinsically linked to the broader narrative of boronic acids in pharmaceutical discovery. Boronic acids and their derivatives have witnessed a meteoric rise in prominence over the past few decades, evolving from chemical curiosities to indispensable tools in the synthetic chemist's arsenal. Their stability, low toxicity, and remarkable versatility in carbon-carbon and carbon-heteroatom bond formation have cemented their status as privileged synthons.

While the parent compound, 4-formylphenylboronic acid, was first reported in 1990 by the group of Heinrich Nöth, the precise origins of its fluorinated analogue, 2-Fluoro-4-formylphenylboronic acid, are less definitively documented in a single seminal publication.[1][2] Instead, its emergence appears to be driven by the growing interest in fluorinated organic compounds and boronic acids in medicinal chemistry. The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, lipophilicity, and binding affinity to biological targets. The formyl group, a versatile precursor for a myriad of functional groups, further enhances its synthetic utility.

The most significant impetus for the investigation of 2-Fluoro-4-formylphenylboronic acid appears to be its structural relationship to the benzoxaborole class of antifungals. Research has demonstrated that certain 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomers, 3-hydroxybenzoxaboroles. This structural feature is central to the mechanism of action of the antifungal drug Tavaborole (AN2690), which targets a fungal enzyme essential for protein synthesis. This connection has positioned 2-Fluoro-4-formylphenylboronic acid and its isomers as compounds of significant interest in the quest for new and more effective antifungal therapies.

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-4-formylphenylboronic acid typically follows established methodologies for the preparation of arylboronic acids, primarily involving the borylation of an organometallic intermediate derived from a suitable halogenated precursor. The key challenge lies in the chemoselective introduction of the boronic acid moiety in the presence of the reactive formyl group.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2-Fluoro-4-formylphenylboronic acid is illustrated below. The primary disconnection is at the carbon-boron bond, leading back to a halogenated (typically brominated or iodinated) 3-fluoro-4-formylbenzene derivative and a boron electrophile.

Retrosynthesis 2-Fluoro-4-formylphenylboronic_acid 2-Fluoro-4-formylphenylboronic acid C-B_disconnection C-B Disconnection 2-Fluoro-4-formylphenylboronic_acid->C-B_disconnection Halogenated_precursor 3-Fluoro-4-formyl-halobenzene C-B_disconnection->Halogenated_precursor Boron_electrophile Boron Electrophile (e.g., Trialkyl borate) C-B_disconnection->Boron_electrophile Synthesis_Workflow cluster_protection Step 1: Protection cluster_organometallic Step 2: Organometallic Formation cluster_borylation Step 3: Borylation cluster_deprotection Step 4: Hydrolysis & Deprotection Start 3-Fluoro-4-halobenzaldehyde Protect Acetal Protection Start->Protect Protected_Aldehyde Protected 3-Fluoro-4-halobenzaldehyde Protect->Protected_Aldehyde Grignard Mg / THF Protected_Aldehyde->Grignard Organolithium n-BuLi / THF, -78°C Protected_Aldehyde->Organolithium Borate Trialkyl borate Grignard->Borate Organolithium->Borate Boronic_Ester Protected Boronic Ester Borate->Boronic_Ester Hydrolysis Aqueous Acid Boronic_Ester->Hydrolysis Final_Product 2-Fluoro-4-formylphenylboronic acid Hydrolysis->Final_Product

Caption: General workflow for the synthesis of 2-Fluoro-4-formylphenylboronic acid.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Fluoro-4-formylphenylboronic acid is essential for its effective use in synthesis and for interpreting its biological activity.

Quantitative Data
PropertyValue
CAS Number 871126-22-6 [3]
Molecular Formula C₇H₆BFO₃ [3]
Molecular Weight 167.93 g/mol [3]
Appearance White to off-white solid
Melting Point 161-178 °C [3]
Spectroscopic Characterization

The structure of 2-Fluoro-4-formylphenylboronic acid is confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, and the boronic acid protons. The coupling patterns of the aromatic protons are influenced by the fluorine substituent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct resonances for the carbonyl carbon of the formyl group, the carbon atom attached to the boron, and the other aromatic carbons, with the carbon-fluorine coupling being a key diagnostic feature.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a singlet corresponding to the single fluorine atom on the aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and the C-F stretch.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 2-Fluoro-4-formylphenylboronic acid makes it a versatile building block with significant applications in both medicinal chemistry and broader organic synthesis.

Medicinal Chemistry: A Precursor to Antifungal Agents

The primary driver for the interest in 2-Fluoro-4-formylphenylboronic acid within the pharmaceutical industry is its role as a potential precursor to novel antifungal agents. As previously mentioned, 2-formylphenylboronic acids can undergo a tautomeric equilibrium to form cyclic 3-hydroxybenzoxaboroles.

Tautomerization Boronic_Acid 2-Fluoro-4-formylphenylboronic acid Benzoxaborole 3-Hydroxy-benzoxaborole derivative Boronic_Acid->Benzoxaborole Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 2-formylphenylboronic acids.

This cyclic form is a key structural motif in the antifungal drug Tavaborole, which inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis. The fluorine substituent in 2-Fluoro-4-formylphenylboronic acid can enhance the potency and pharmacokinetic properties of the resulting benzoxaborole. Research has shown that 4-fluoro-2-formylphenylboronic acid, an isomer of the title compound, is a potent antifungal agent, highlighting the potential of this class of compounds.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of 2-Fluoro-4-formylphenylboronic acid makes it an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. [4]This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in many pharmaceuticals. The presence of the formyl group provides a handle for further synthetic transformations after the cross-coupling step.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine 2-Fluoro-4-formylphenylboronic acid (1.0 eq.), an aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove inorganic salts, and extract the product into an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow Start 2-Fluoro-4-formylphenylboronic acid + Aryl Halide Reagents Pd Catalyst + Base Start->Reagents Solvent Solvent System Reagents->Solvent Degas Degassing (Inert Atmosphere) Solvent->Degas Heat Heating Degas->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purification Purification Workup->Purification Product Biaryl Product Purification->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

2-Fluoro-4-formylphenylboronic acid stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its precise historical discovery may be intertwined with the broader exploration of fluorinated boronic acids, its significance as a key building block is undeniable. Its utility in the synthesis of complex molecules via the Suzuki-Miyaura reaction, coupled with its intrinsic potential as a precursor to novel antifungal agents, ensures its continued relevance in both academic and industrial research. As the challenge of antimicrobial resistance grows, the exploration of novel chemical scaffolds is paramount. The unique structural and electronic properties of 2-Fluoro-4-formylphenylboronic acid and its derivatives will undoubtedly continue to inspire the design and synthesis of the next generation of therapeutic agents.

References

[5]Antifungal activity and tautomeric cyclization equilibria of formylphenylboronic acids. (n.d.). ResearchGate. [6]Tavaborole Synthetic Routes. (n.d.). MedKoo Biosciences. [7]Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (n.d.). ResearchGate. [8]Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2019). MDPI. Process for preparation of tavaborole. (2017). Google Patents. []Process for the preparation of tavaborole, its novel polymorphic forms and.... (2021). Google Patents. [4]The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). BOC Sciences. [10]Novel process for the preparation tavaborole and its intermediates. (2019). Google Patents. 2-Fluoro-4-formylphenylboronic acid >= 95.0%. (n.d.). Sigma-Aldrich. 2-Fluoro-4-formylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.). TCI Chemicals. [11]4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [12]4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. (n.d.). BenchChem. [13]Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC. [14]Method for producing formylphenylboronic acids. (2004). Google Patents. [15]Process for the preparation of substituted phenylboronic acids. (2003). Google Patents. [16]Synthesis, Characterization and Crystal Structures of Fluoro-Substituted Aroylhydrazones with Antimicrobial Activity. (2014). PubMed. [17]Design and discovery of boronic acid drugs. (2020). PubMed. [18]Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. (2024). PMC. [1]4-Formylphenylboronic acid. (n.d.). Wikipedia. [2]4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. (n.d.). BenchChem.

Sources

An In-Depth Technical Guide to the Key Reactive Sites of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-formylphenylboronic acid is a trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a boronic acid, a formyl group, and a fluorine atom on a phenyl ring, provides a versatile platform for the construction of complex molecular scaffolds. This guide offers a detailed exploration of the key reactive sites of this molecule, providing insights into its chemical behavior and practical applications, particularly in the realm of drug discovery. The presence of both an electrophilic aldehyde and a nucleophilic (in the context of Suzuki-Miyaura coupling) boronic acid, modulated by the electronic effects of the fluorine substituent, allows for a diverse range of chemical transformations. This document will delve into the reactivity of each functional group, offering mechanistic insights and practical experimental protocols.

Core Properties of 2-Fluoro-4-formylphenylboronic acid

A foundational understanding of the physicochemical properties of 2-Fluoro-4-formylphenylboronic acid is essential for its effective application.

PropertyValueReference(s)
Molecular Formula C₇H₆BFO₃[1]
Molecular Weight 167.93 g/mol [1]
Appearance Solid[1]
Melting Point 161-178 °C[1]
CAS Number 871126-22-6[1]

The Boronic Acid Moiety: A Gateway to Biaryl Structures through Suzuki-Miyaura Cross-Coupling

The boronic acid group is arguably the most prominent reactive site on 2-Fluoro-4-formylphenylboronic acid, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.[2][3]

Mechanistic Considerations: The Influence of Fluoro and Formyl Substituents

The presence of the ortho-fluoro and para-formyl groups significantly influences the reactivity of the boronic acid in the Suzuki-Miyaura coupling. Both are electron-withdrawing groups, which can impact the key transmetalation step of the catalytic cycle. The fluorine atom, due to its high electronegativity, increases the Lewis acidity of the boron center. This can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, strong electron-withdrawing effects can also decrease the nucleophilicity of the aryl ring, potentially slowing down the reaction. The interplay of these electronic effects necessitates careful optimization of reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [Ar'B(OH)₃]⁻ ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetalation Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • 2-Fluoro-4-formylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF, 5-10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 2-Fluoro-4-formylphenylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Yields for Suzuki-Miyaura Couplings:

The choice of catalyst and base can significantly impact the yield of the Suzuki-Miyaura coupling reaction. The following table provides a qualitative comparison of different catalytic systems.

Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference(s)
4-BromoanisolePd(dppf)Cl₂Na₂CO₃Dioxane/H₂O100Modest to Good[3]
2-ChloropyridinePd₂(dba)₃ / PCy₃K₃PO₄Dioxane/H₂O100Good[3]
Aryl BromidePd(OAc)₂K₃PO₄Toluene80Good to Excellent[4]
Aryl ChloridePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100Good[4]

The Formyl Group: A Versatile Handle for Derivatization

The aldehyde (formyl) group at the para-position of the phenyl ring serves as a versatile reactive handle for a variety of chemical transformations, most notably reductive amination and as a precursor for the synthesis of benzoxaboroles.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amine functionalities.[5] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with an amine, followed by its reduction to the corresponding amine.[6][7]

Reductive_Amination Aldehyde Ar-CHO Imine Imine/ Iminium ion Aldehyde->Imine Amine R-NH₂ Amine->Imine Product Ar-CH₂-NH-R Imine->Product ReducingAgent Reducing Agent ReducingAgent->Product

Figure 2: Workflow for a typical reductive amination reaction.
Experimental Protocol: Reductive Amination

The following is a general procedure for the reductive amination of 2-Fluoro-4-formylphenylboronic acid with a primary amine.[8]

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.0 mmol)

  • Primary amine (e.g., benzylamine, 1.1 mmol)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, 1.5 mmol)

  • Anhydrous solvent (e.g., dichloromethane (DCM), methanol, 1,2-dichloroethane (DCE), 10 mL)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a round-bottom flask, add 2-Fluoro-4-formylphenylboronic acid and the anhydrous solvent.

  • Add the primary amine to the solution.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to control any effervescence.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Intramolecular Cyclization: Synthesis of Benzoxaboroles

The ortho-relationship between the formyl and boronic acid groups in related isomers allows for a facile intramolecular cyclization to form benzoxaboroles.[9] While 2-Fluoro-4-formylphenylboronic acid has these groups in a para arrangement, it is important for researchers to be aware of this potential reaction pathway in analogous ortho-substituted systems. Benzoxaboroles are a class of heterocyclic compounds with a wide range of biological activities, including antifungal and anti-inflammatory properties.[10][11] The synthesis of these compounds often involves the reduction of the formyl group to a hydroxymethyl group, followed by acid-catalyzed cyclization.

The Fluoro Substituent: Modulator of Reactivity and Physicochemical Properties

The fluorine atom at the 2-position plays a crucial, albeit more subtle, role in the overall reactivity of the molecule. Its primary influence is electronic, stemming from its high electronegativity.

Key Effects of the Fluoro Substituent:

  • Increased Acidity of the Boronic Acid: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boronic acid. This can be advantageous in reactions where the formation of a boronate species is rate-limiting.

  • Modulation of Reaction Kinetics: In Suzuki-Miyaura coupling, the increased acidity can accelerate the transmetalation step. However, the overall effect on the reaction rate can be complex and depends on the other reaction parameters.

  • Enhanced Metabolic Stability and Bioavailability: In the context of drug design, the introduction of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate.[2]

  • Alteration of Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the binding affinity of a molecule to its biological target.

Spectroscopic Characterization

The structural elucidation of 2-Fluoro-4-formylphenylboronic acid and its derivatives relies on standard spectroscopic techniques.

¹H NMR (DMSO-d₆): The proton NMR spectrum would be expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons (in the range of 7.0-8.0 ppm with coupling patterns influenced by the fluoro and formyl substituents), and the boronic acid protons (a broad singlet that can be exchangeable with D₂O).

¹³C NMR (DMSO-d₆): The carbon NMR spectrum would display a signal for the carbonyl carbon of the aldehyde (around 190 ppm), and distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.[9]

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-4-formylphenylboronic acid is a valuable building block in drug discovery due to its trifunctional nature. The ability to perform orthogonal reactions on the boronic acid and aldehyde functionalities allows for the rapid generation of diverse chemical libraries for high-throughput screening. The fluorine atom can impart favorable pharmacokinetic properties to the resulting molecules.[2] This scaffold has been utilized in the synthesis of inhibitors for various enzymes and as a core component in the development of novel therapeutic agents.

Conclusion

2-Fluoro-4-formylphenylboronic acid is a versatile and powerful tool for organic chemists and medicinal chemists. A thorough understanding of the reactivity of its three key functional groups—the boronic acid, the formyl group, and the fluorine atom—is essential for its effective utilization in the synthesis of complex molecules with potential therapeutic applications. The interplay of these reactive sites provides a rich landscape for chemical exploration and the development of novel molecular entities.

References

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (URL: [Link])

  • Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. National Institutes of Health. (URL: [Link])

  • Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. ResearchGate. (URL: [Link])

  • Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. The Royal Society of Chemistry. (URL: [Link])

  • The synthesis of benzoxaboroles and their applications in medicinal chemistry. Semantic Scholar. (URL: [Link])

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. ACS Publications. (URL: [Link])

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. (URL: [Link])

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... ResearchGate. (URL: [Link])

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Brigham Young University. (URL: [Link])

  • Reductive Amination Reaction. OpenBU. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])

  • Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Royal Society of Chemistry. (URL: [Link])

  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Human Metabolome Database. (URL: [Link])

  • Reductive Amination. YouTube. (URL: [Link])

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. (URL: [Link])

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. (URL: [Link])

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. (URL: [Link])

  • Figure S4. 1 H/ 13 C NMR spectra of 2 in DMSO-d6. ResearchGate. (URL: [Link])

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. (URL: [Link])

  • ¹H NMR spectra of (a) formic acid in DMSO‐d6 and (b) mixture of formic... ResearchGate. (URL: [Link])

Sources

Commercial suppliers of 2-Fluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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A Technical Guide to the Purity Analysis of 2-Fluoro-4-formylphenylboronic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-formylphenylboronic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded methodology for the purity analysis of 2-Fluoro-4-formylphenylboronic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). We will explore the rationale behind the analytical choices, present a detailed experimental protocol, and discuss the interpretation of results, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge of Phenylboronic Acids

2-Fluoro-4-formylphenylboronic acid (Figure 1) is an organoboron compound featuring a phenyl ring substituted with a fluoro, a formyl (aldehyde), and a boronic acid group.[1] This unique combination of functional groups makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2] However, the very nature of the boronic acid moiety presents distinct analytical challenges.

Key Challenges:

  • Dehydration and Boroxine Formation: Phenylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] An analytical method must be able to either resolve the parent acid from its boroxine form or ensure that the equilibrium between the two does not affect the accuracy of the purity assessment.

  • Interaction with Silica: The Lewis acidic nature of the boron atom and the presence of hydroxyl groups can lead to undesirable interactions with the silica backbone of conventional HPLC columns, resulting in poor peak shape and inconsistent retention.

  • Solubility and Stability: The compound's polarity and potential for degradation in certain solvents necessitate careful selection of the sample diluent and mobile phase to ensure sample integrity throughout the analysis.[5]

Addressing these challenges is fundamental to developing a robust and reliable HPLC method suitable for quality control in a regulated environment.

HPLC Method Development: A Rationale-Driven Approach

The goal is to develop a stability-indicating RP-HPLC method capable of separating the main component from its potential impurities, including starting materials, by-products, and degradation products. The choices below are grounded in established chromatographic principles as described in USP General Chapter <621>.[6][7][8]

Column Selection: The Stationary Phase

A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as the optimal starting point.

  • Expertise & Causality: The non-polar C18 stationary phase provides effective retention for the aromatic ring of the analyte. We select a modern, end-capped, high-purity silica-based C18 column (e.g., 150 mm length, 4.6 mm internal diameter, 3.5 µm particle size). End-capping minimizes the interaction of the boronic acid group with residual acidic silanols on the silica surface, leading to improved peak symmetry. The smaller particle size ensures high efficiency and better resolution.

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is critical for achieving the desired selectivity and ensuring the analyte's stability. A gradient elution is chosen to ensure elution of both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime.

  • Mobile Phase A (Aqueous): Deionized water with 0.1% Trifluoroacetic Acid (TFA) .

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .

  • Expertise & Causality:

    • Acidification (TFA): The addition of an acid like TFA to the mobile phase is crucial. It serves two primary purposes:

      • Suppressing Silanol Activity: At a low pH (around 2-3), residual silanols on the column packing are protonated and thus less likely to interact ionically with the analyte, preventing peak tailing.

      • Ensuring Consistent Analyte Form: The low pH ensures the boronic acid group remains in its neutral, protonated state, preventing ionization and leading to more consistent retention and better peak shape.

    • Acetonitrile: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.

Detector Settings: Visualizing the Analytes

A Photodiode Array (PDA) or UV-Vis detector is employed for this analysis.

  • Expertise & Causality: The conjugated aromatic system of 2-Fluoro-4-formylphenylboronic acid exhibits strong UV absorbance. Based on the UV spectrum of similar compounds like phenylboronic acid, a primary detection wavelength of 254 nm is selected as it provides a robust response for many aromatic compounds.[9] A secondary wavelength, such as 230 nm , can also be monitored to aid in the detection of impurities that may have different chromophores. The use of a PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across the peak, adding a layer of trustworthiness to the results.

Sample Preparation: Ensuring Integrity
  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is chosen as the sample diluent.

  • Concentration: A target concentration of 0.5 mg/mL is prepared.

  • Expertise & Causality: The diluent should be similar in composition to the initial mobile phase to ensure good peak shape upon injection and prevent sample precipitation. Using a purely organic and aprotic diluent was considered to minimize hydrolysis, but a mixed aqueous-organic diluent provides better solubility and is generally compatible with reverse-phase methods, provided the analysis is performed promptly after preparation.[5]

Experimental Protocol & Workflow

This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a requirement stipulated by regulatory guidelines.[10][11]

Materials and Equipment
  • HPLC System: A gradient-capable HPLC system with a UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Trifluoroacetic Acid (TFA).

  • Reference Standard: Well-characterized 2-Fluoro-4-formylphenylboronic acid (purity ≥99.5%).

  • Sample: Test batch of 2-Fluoro-4-formylphenylboronic acid.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

  • System Suitability Solution: Use the Standard Solution.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of the System Suitability Solution.

  • Verify that the System Suitability criteria are met (see Table 1).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method.

System Suitability Test (SST) Criteria

The SST ensures the reliability of the analytical results.[12]

Table 1: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (Asymmetry) 0.8 – 1.5 Ensures peak is symmetrical, indicating no undesirable secondary interactions.
Theoretical Plates (N) > 2000 Measures column efficiency and the sharpness of the peak.

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and system. |

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity analysis process from preparation to final reporting.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) equilibrate Equilibrate System (30 min) prep_mobile->equilibrate prep_std Prepare Reference Standard Solution (0.5 mg/mL) sst System Suitability Test (5 Replicate Injections of Std) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample (Duplicate Injections) prep_sample->inject_sample equilibrate->sst check_sst Verify SST Criteria (Tailing, Plates, RSD) sst->check_sst check_sst->equilibrate Fail check_sst->inject_sample Pass integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report (Purity, Impurity Profile) calculate->report

Caption: Workflow for HPLC Purity Analysis.

Data Interpretation and Expected Results

The primary output of the analysis is a chromatogram. Purity is typically calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Example Purity Analysis Data Summary

Peak ID Retention Time (min) Area (%) Peak Tailing Identity
1 4.2 0.08 1.1 Unknown Impurity
2 9.8 0.15 1.2 Process Impurity A
3 12.5 99.65 1.1 2-Fluoro-4-formylphenylboronic acid

| 4 | 18.1 | 0.12 | 1.0 | Boroxine Trimer (potential) |

  • Interpretation: In this example, the sample has a purity of 99.65%. The chromatogram shows three minor impurities. The peak at 18.1 minutes could potentially be the boroxine trimer, which is less polar and would be expected to have a longer retention time. Further investigation using techniques like LC-MS would be required for definitive identification of unknown impurities.

Method Validation and Trustworthiness

To ensure this protocol is a self-validating system, it must be validated in accordance with ICH Q2(R1) guidelines.[10][11][13][14] The validation would include experiments to demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This technical guide outlines a robust, scientifically-sound RP-HPLC method for the purity determination of 2-Fluoro-4-formylphenylboronic acid. By understanding the inherent challenges of analyzing boronic acids and making rational choices in column, mobile phase, and detector selection, a reliable and reproducible method can be established. The incorporation of system suitability tests and adherence to formal validation principles ensures that the method is trustworthy and suitable for its intended purpose in a quality control environment, ultimately safeguarding the quality of intermediates used in drug development and manufacturing.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • LCGC International. The Role of System Suitability Testing. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Wageningen University & Research Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System (Brief). [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

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Methodological & Application

2-Fluoro-4-formylphenylboronic acid in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Fluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling

Authored by a Senior Application Scientist

Introduction: A Multifunctional Building Block for Modern Synthesis

2-Fluoro-4-formylphenylboronic acid has emerged as an exceptionally valuable reagent in the field of synthetic organic chemistry, particularly for its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Its structure is unique, featuring a trifecta of functionalities on a single phenyl ring: a boronic acid for palladium-catalyzed coupling, a formyl group (aldehyde) for subsequent chemical transformations, and an ortho-fluoro substituent that modulates electronic properties and reactivity. This bifunctional nature makes it a powerful building block for the streamlined synthesis of complex biaryl aldehydes, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4]

The presence of both electron-withdrawing formyl and fluoro groups renders the boronic acid electronically deficient, which influences its stability and reactivity in the catalytic cycle.[5][6] This guide provides a comprehensive overview of the mechanistic nuances, detailed experimental protocols, and practical troubleshooting advice for successfully employing reactions.

Mechanistic Insights: The Role of Substituents in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5] Understanding how the specific substituents of 2-Fluoro-4-formylphenylboronic acid influence each step is critical for reaction optimization.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.[1] Electron-poor aryl halides typically undergo this step more readily.[1]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is the rate-determining step in many cases and requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[7][8] The electron-withdrawing formyl and fluoro groups increase the Lewis acidity of the boron atom, but can also make the boronic acid more susceptible to competitive side reactions like protodeboronation.[5][6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]

The ortho-fluoro substituent can influence the reaction through steric and electronic effects, potentially affecting the rate of transmetalation and reductive elimination.[10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pdiib Ar-Pd(II)L₂-X transmetalation Transmetalation pdiib->transmetalation pdiia Ar-Pd(II)L₂-Ar' reductive_elim Reductive Elimination pdiia->reductive_elim reductive_elim->pd0 product Product (Ar-Ar') reductive_elim->product oxidative_add->pdiib transmetalation->pdiia aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_add boronic_acid 2-Fluoro-4-formylphenylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of coupling 2-Fluoro-4-formylphenylboronic acid hinges on the careful selection of catalyst, base, and solvent. Due to its electron-deficient nature, conditions must be chosen to favor the desired cross-coupling pathway over potential side reactions.

ParameterRecommendationRationale & In-Depth Considerations
Palladium Catalyst Pd(PPh₃)₄ , Pd(dppf)Cl₂ , or Pd(OAc)₂ with a phosphine ligand.Pd(PPh₃)₄ is often effective but can be sensitive to air. Pd(dppf)Cl₂ is a robust and versatile precatalyst suitable for challenging couplings.[11] Pd(OAc)₂ , used with ligands like SPhos or XPhos, can be highly active under mild conditions, which is beneficial for preventing decomposition of the boronic acid.[12] The choice of ligand is critical for stabilizing the palladium center and promoting the catalytic cycle.[1]
Base K₂CO₃ , K₃PO₄ , Cs₂CO₃ , or KF .The base is crucial for activating the boronic acid for transmetalation.[8] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base often used in challenging couplings or with less reactive aryl chlorides.[13] Cs₂CO₃ is highly effective but more expensive. For substrates with base-sensitive functional groups (though the aldehyde is moderately robust), a milder base like KF can be employed.[8]
Solvent System Dioxane/H₂O , Toluene/H₂O , DMF , or THF .A mixture of an organic solvent and water is standard, as water aids in dissolving the base and facilitating the formation of the boronate complex.[1] Dioxane/water is a very common and effective system.[14] For water-sensitive substrates or to minimize protodeboronation, anhydrous conditions using solvents like DMF or THF can be beneficial.[15] Solvents must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst, which leads to catalyst deactivation and homocoupling of the boronic acid.[1][16]
Reaction Temperature 70–110 °C The optimal temperature depends on the reactivity of the aryl halide and the stability of the catalyst. Reactions are typically heated to ensure a reasonable reaction rate.[14][17] Monitoring the reaction by TLC or LC-MS is essential to determine completion and avoid prolonged heating that could lead to side product formation.[16]

Detailed Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 2-Fluoro-4-formylphenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)

  • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow start Start setup 1. Reaction Setup (Add reagents to flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Solvents (Degassed Dioxane/H₂O) inert->solvent heat 4. Heat Reaction (e.g., 90 °C with stirring) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Dilute, wash, extract) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).[11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[13][16]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl aldehyde.[16]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to oxygen contamination.[16] 2. Insufficiently strong base or poor base solubility. 3. Poor quality or decomposed boronic acid.1. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[16] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate water is present in the solvent mixture to dissolve the base. 3. Use fresh, high-purity boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester) if instability is suspected.[1][6][7]
Protodeboronation The C-B bond is cleaved by a proton source, converting the boronic acid back to 3-fluoro-benzaldehyde. This is more common with electron-deficient boronic acids.[1][6]Use anhydrous solvents and a non-hydroxide base (e.g., KF). Minimize reaction time and temperature. Using the boronic acid as a more stable boronate ester can also mitigate this issue.[6]
Homocoupling The boronic acid couples with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[1][18]Rigorously exclude oxygen from the reaction. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) state.[1]
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can occur if a hydride source is present.[1]Ensure solvents are pure. Some amine bases or alcohols can act as hydride sources under certain conditions; if this is suspected, screen alternative bases and solvents.[1]

References

  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study.
  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. The University of British Columbia.
  • 4-Formylphenylboronic acid. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Synthesis of Biaryls.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines. BenchChem.
  • Direct synthesis of spirobifluorenes by formal dehydrative coupling of biaryls and fluorenones.
  • An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applic
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging.
  • Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. Smolecule.
  • Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Suzuki-Miyaura cross-coupling optimization enabled by autom
  • Organoborane coupling reactions (Suzuki coupling).
  • Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
  • 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. RSC Publishing.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. The Sahoo Research Group.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.

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Application Notes & Protocols: Palladium Catalysts for 2-Fluoro-4-formylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Fluoro-4-formylphenylboronic Acid

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a candidate molecule. 2-Fluoro-4-formylphenylboronic acid is a bifunctional building block of significant value.[1][2] Its utility stems from:

  • The Biaryl Core: The boronic acid moiety is a linchpin for constructing biaryl and heteroaryl-aryl structures via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] This framework is a prevalent feature in numerous approved pharmaceuticals.

  • Orthogonal Reactivity: The formyl (aldehyde) group provides a reactive handle for a plethora of subsequent chemical transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This allows for late-stage diversification in a synthetic route.

  • Metabolic Modulation: The ortho-fluoro substituent is a strategic addition. It can block metabolic oxidation at that position, enhance binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of adjacent groups, thereby improving cell permeability and oral bioavailability.

Given its utility, mastering the efficient and high-yielding coupling of this reagent is a critical skill for synthetic and medicinal chemists. This guide provides a deep dive into the mechanistic underpinnings, practical component selection, and robust protocols for leveraging palladium catalysis with this specific, and sometimes challenging, substrate.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation.[3][5] Its success lies in its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[4][6] The catalytic cycle, driven by a palladium catalyst, proceeds through three key mechanistic steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition: The cycle begins with a catalytically active, electron-rich Palladium(0) species, typically coordinated to phosphine ligands. This complex reacts with an organic halide (Ar¹-X), inserting the palladium into the carbon-halide bond. This forms a new Palladium(II) intermediate.[7] The reactivity order for the halide is generally I > Br > OTf >> Cl.[8][9]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid (Ar²-B(OH)₂) must be activated by a base.[10][11] The base converts the boronic acid into a more nucleophilic borate species (e.g., Ar²-B(OH)₃⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[12][13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center arrange themselves in a cis-orientation and are then eliminated from the metal center, forming the new C-C bond of the desired biaryl product.[3][7] This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar²-B(OH)₃⁻) TM_Complex->Pd0 Reductive Elimination (+ Ar¹-Ar²) BoronicAcid Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ BoronicAcid->Borate + Base (e.g., OH⁻) Borate->OA_Complex Transfers Ar²

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: An Expert's Guide for 2-Fluoro-4-formylphenylboronic Acid

The success of a Suzuki-Miyaura coupling, especially with a substituted substrate like 2-fluoro-4-formylphenylboronic acid, hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Catalyst & Ligand Systems

The combination of a palladium precursor and a phosphine ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[3][9] For an electron-deficient and potentially sterically hindered boronic acid, the choice of ligand is paramount.

Catalyst/PrecursorLigand(s)Characteristics & Best Use Cases
Pd(PPh₃)₄ Triphenylphosphine (PPh₃)"Classic Catalyst": A Pd(0) source ready for oxidative addition. Best for simple, reactive aryl bromides and iodides. May require higher temperatures and can be sluggish with challenging substrates.
Pd(OAc)₂ / Pd₂(dba)₃ Requires separate ligandVersatile Pd(0) or Pd(II) Sources: These are not active catalysts on their own but are combined in situ with a chosen ligand. Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0). Pd₂(dba)₃ is a stable Pd(0) source.[3]
Pd(dppf)Cl₂ dppf (1,1'-Bis(diphenylphosphino)ferrocene)Robust & Reliable: The dppf ligand's wide "bite angle" is effective for many couplings. It's a good starting point for optimization and is often effective for heteroaryl couplings.
Buchwald Ligands SPhos, XPhos, RuPhos"State-of-the-Art": These are bulky, electron-rich monophosphine ligands designed for high activity.[14] They excel at coupling unreactive partners like aryl chlorides and sterically hindered substrates.[14][15] An XPhos or SPhos-based system is highly recommended for 2-fluoro-4-formylphenylboronic acid, especially if the coupling partner is an aryl chloride.[16]
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly Active & Stable: NHCs are strong electron-donating ligands that form very stable palladium complexes.[11] They are excellent alternatives to phosphines, particularly for difficult couplings. PEPPSI™-type precatalysts are common examples.[3]

Expert Recommendation: For coupling 2-fluoro-4-formylphenylboronic acid, begin with a modern palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G2 . These "precatalysts" are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, often leading to faster reactions at lower temperatures.[16][17] This is particularly advantageous for boronic acids that may be prone to decomposition (protodeboronation) under prolonged heating.[17][18]

The Role of the Base and Solvent

The base and solvent system is not merely a medium but an active participant in the reaction.

  • Base Selection: The base's primary role is to activate the boronic acid for transmetalation.[10][12] The choice of base can dramatically affect yield and side reactions.

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating slow reactions.

    • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often the top choice for challenging couplings, including those with aryl chlorides or hindered substrates. It is highly recommended for this specific application.

    • Fluorides (KF, CsF): Milder bases that can be effective and are particularly useful if the substrate contains base-sensitive functional groups (e.g., esters that could be hydrolyzed).[19]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (base) phases.

    • Aprotic Solvents (Dioxane, Toluene, THF): These are the most common solvents for Suzuki couplings.[3][10]

    • Water Co-solvent: A small amount of water is typically required to dissolve the inorganic base and facilitate the formation of the active borate species. A typical ratio is 5:1 to 10:1 organic solvent to water.

Expert Recommendation: A combination of K₃PO₄ as the base in a Dioxane/H₂O (10:1) solvent system at 80-100 °C is a robust starting point for couplings with 2-fluoro-4-formylphenylboronic acid.

Experimental Protocol: A General Procedure

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Degassed DI Water

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: To the reaction vessel, add the aryl halide (1.0 equiv), 2-fluoro-4-formylphenylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).

    • Causality Note: Adding the solid reagents first is standard practice. Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Note: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[9][20] Maintaining a rigorously inert atmosphere is critical for catalyst longevity and reaction success.[21]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.02 equiv).

  • Solvent Addition: Add the degassed dioxane and degassed water via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).[20]

    • Causality Note: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[21]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 90 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[20]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[20]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low-Yield Suzuki Couplings Start Low or No Yield Observed CheckInert Verify Inert Atmosphere & Reagent Purity Start->CheckInert SideReaction Analyze Side Products: - Homocoupling? - Protodeboronation? Start->SideReaction CheckCatalyst Increase Catalyst Loading or Switch to a More Active System (e.g., Buchwald Precatalyst) CheckInert->CheckCatalyst Atmosphere OK CheckInert->SideReaction Atmosphere Faulty CheckBaseSolvent Optimize Base/Solvent (e.g., try Cs₂CO₃ or K₃PO₄; adjust water content) CheckCatalyst->CheckBaseSolvent No Improvement Success Reaction Successful CheckCatalyst->Success Improvement CheckTemp Increase Reaction Temperature CheckBaseSolvent->CheckTemp No Improvement CheckBaseSolvent->Success Improvement CheckTemp->Success Improvement

Figure 2: A logical workflow for troubleshooting failed Suzuki coupling reactions.

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion Inactive Catalyst: Oxygen contamination, poor quality precursor/ligand.[20][21]Ensure rigorous inert atmosphere technique. Use a fresh, high-quality precatalyst. Switch to a more active catalyst system (e.g., from a Pd(dppf)Cl₂ system to an XPhos-based one).
Poor Reagent Quality: Degradation of the boronic acid.Use fresh 2-fluoro-4-formylphenylboronic acid. Consider converting it to a more stable pinacol or MIDA boronate ester if degradation is suspected.[9]
Insufficiently Active Conditions: Coupling partner is unreactive (e.g., an aryl chloride).Increase temperature. Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Use a more active ligand system (Buchwald or NHC ligands).
Protodeboronation Boronic acid instability: The C-B bond is cleaved and replaced with C-H. This is exacerbated by high temperatures and prolonged reaction times, especially for electron-deficient or some heteroaryl boronic acids.[17][20]Use milder reaction conditions if possible (lower temperature). Use a catalyst system that promotes a faster reaction rate to outcompete the decomposition pathway.[16][17] Using KF as a base can sometimes mitigate this issue.[19]
Homocoupling Oxygen present: Leads to oxidative coupling of two boronic acid molecules.Improve degassing of solvents and ensure a robust inert atmosphere.[20]
Poor Reproducibility Heterogeneous mixture: The base may not be dissolving or mixing properly.Use a base that is more soluble (e.g., Cs₂CO₃). Ensure vigorous stirring. Finely powder the base before use.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Not available publicly.
  • Barrios-Landeros, F., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Braga, A. A. C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Semantic Scholar. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. SciSpace. [Link]

  • Santos, C. I. D., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • Sicho, M., et al. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

Sources

Use of 2-Fluoro-4-formylphenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 2-Fluoro-4-formylphenylboronic Acid in Medicinal Chemistry

Introduction: A Multifunctional Tool for Drug Discovery

In the landscape of modern medicinal chemistry, the efficiency of synthesizing complex, biologically active molecules is paramount. Success often hinges on the strategic use of versatile building blocks that allow for both the construction of core molecular scaffolds and the rapid exploration of structure-activity relationships (SAR). 2-Fluoro-4-formylphenylboronic acid (IUPAC Name: 4-(dihydroxyboranyl)-3-fluorobenzaldehyde) has emerged as a preeminent reagent in this context. Its structure is a masterful convergence of three distinct, high-value chemical motifs, each conferring a strategic advantage in the design and synthesis of novel therapeutic agents.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the utility of this compound. We will delve into the causality behind its applications, provide field-proven experimental protocols, and present the data in a clear, actionable format.

The Strategic Trifecta of 2-Fluoro-4-formylphenylboronic Acid:

  • The Boronic Acid Moiety: This functional group is the cornerstone of its utility, serving as a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating the biaryl and heteroaryl-aryl linkages that form the backbone of countless approved drugs.

  • The Formyl (Aldehyde) Group: Positioned para to the boronic acid, the aldehyde is a versatile chemical handle. It remains intact during many Suzuki-Miyaura couplings, providing a reactive site for subsequent, post-coupling modifications.[2][3] This allows chemists to build a core structure and then systematically introduce new functionality, a crucial workflow for optimizing a drug candidate's properties. Common transformations include reductive amination, Wittig reactions, and various condensations.[4]

  • The Fluorine Atom: The strategic placement of a fluorine atom on the phenyl ring is a classic medicinal chemistry tactic.[5] Due to its small size and high electronegativity, fluorine can profoundly and beneficially alter a molecule's pharmacokinetic and physicochemical properties.[6][7] These alterations include enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity to protein targets, and modulating lipophilicity and pKa to improve cell permeability and bioavailability.[8][9]

Core Applications & Scientific Rationale

The primary value of 2-Fluoro-4-formylphenylboronic acid lies in its capacity to streamline the synthesis of complex molecules through a two-stage, modular approach: scaffold construction followed by diversification.

Scaffold Construction via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of this building block.[10][11] It enables the efficient synthesis of functionalized biaryl compounds, which are privileged structures in medicinal chemistry, appearing in drugs targeting a vast range of diseases.[12] The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The fluorine atom, being electron-withdrawing, can influence the electronic properties of the boronic acid, which may affect the kinetics of the catalytic cycle.

The general workflow for this application is visualized below.

G cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Diversification Start 2-Fluoro-4-formylphenylboronic Acid + Aryl/Heteroaryl Halide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Intermediate Fluorinated Biaryl Aldehyde (Core Scaffold) Reaction->Intermediate ReductiveAmination Reductive Amination (Reducing Agent) Intermediate->ReductiveAmination Amine Primary/Secondary Amine Amine->ReductiveAmination FinalProduct Final Diversified Molecule ReductiveAmination->FinalProduct

Caption: Two-step workflow using the title compound for drug discovery.

Post-Coupling Diversification via the Formyl Group

Once the core biaryl scaffold is assembled, the aldehyde group serves as the primary point for chemical diversification.

  • Reductive Amination: This is arguably the most valuable follow-up reaction in medicinal chemistry. It converts the neutral aldehyde into a secondary or tertiary amine, introducing a basic center that can form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site. The process involves the formation of an imine or iminium ion intermediate with a primary or secondary amine, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB).[13]

  • Other Transformations: The aldehyde can also participate in a range of other C-C and C=N bond-forming reactions, including:

    • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

    • Knoevenagel and Aldol condensations to introduce further complexity.

    • Formation of oximes and hydrazones , which can act as bioisosteres or be used in bioconjugation strategies.[4]

This dual reactivity allows for the creation of large, diverse chemical libraries from a single, well-planned Suzuki-Miyaura coupling, accelerating the hit-to-lead optimization process.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, outlining not just the steps but the underlying rationale to ensure reproducibility and aid in troubleshooting.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling 2-Fluoro-4-formylphenylboronic acid with a representative heteroaryl bromide.

Objective: To synthesize 4-(6-methoxypyridin-3-yl)-3-fluorobenzaldehyde.

Reagent CAS Number MW ( g/mol ) Equivalents Amount
2-Fluoro-4-formylphenylboronic acid871126-22-6167.931.2202 mg
5-Bromo-2-methoxypyridine13472-85-0188.021.0188 mg (1.0 mmol)
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0324.5 mg
Potassium Carbonate (K₂CO₃)584-08-7138.213.0415 mg
1,4-Dioxane123-91-1--8 mL
Water7732-18-5--2 mL

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-formylphenylboronic acid (202 mg, 1.2 mmol), 5-bromo-2-methoxypyridine (188 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

    • Rationale: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst generated in situ.[14]

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.

    • Rationale: Degassing removes dissolved oxygen from the solvent, which can oxidatively degrade both the catalyst and phosphine ligands.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Rationale: Heat is required to drive the reaction to completion. The base (K₂CO₃) is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[12]

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

G cluster_cycle Catalytic Cycle start Ar-X (Aryl Halide) A Oxidative Addition start->A pd0 Pd(0)L₂ complex1 Ar-Pd(II)(X)L₂ A->complex1 B Transmetalation complex2 Ar-Pd(II)(Ar')L₂ B->complex2 C Reductive Elimination C->pd0 product Ar-Ar' (Biaryl Product) C->product complex1->B complex2->C boronic Ar'B(OH)₂ (Boronic Acid) boronic->B base Base (e.g., K₂CO₃) base->B

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 2: Post-Coupling Reductive Amination

This protocol describes the reductive amination of the biaryl aldehyde synthesized in Protocol 1.

Objective: To synthesize [4-(6-methoxypyridin-3-yl)-3-fluorophenyl]-N-(cyclopropyl)methanamine.

Reagent CAS Number MW ( g/mol ) Equivalents Amount
4-(6-methoxypyridin-3-yl)-3-fluorobenzaldehyde(from Protocol 1)231.221.0231 mg (1.0 mmol)
Cyclopropylamine765-30-057.091.163 mg (1.1 mmol)
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.5318 mg
Dichloroethane (DCE)107-06-2--10 mL
Acetic Acid (optional)64-19-760.05catalytic1-2 drops

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 25 mL round-bottom flask with a magnetic stir bar, add the aldehyde (231 mg, 1.0 mmol) and dichloroethane (10 mL).

    • Add cyclopropylamine (63 mg, 1.1 mmol). If the amine salt is used (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to free the amine.

    • Optionally, add 1-2 drops of glacial acetic acid.

    • Rationale: The reaction is typically run at room temperature. Acetic acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction, particularly with less reactive aldehydes or amines.

  • Addition of Reducing Agent:

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

    • Add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) portion-wise over 5 minutes.

    • Rationale: STAB is the preferred reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion much faster than the starting aldehyde, minimizing side reactions like alcohol formation.[13] Portion-wise addition helps control any initial exotherm.

  • Reaction Execution and Monitoring:

    • Seal the flask and stir at room temperature for 6-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde starting material.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir until gas evolution ceases.

    • Rationale: The bicarbonate solution neutralizes the acetic acid and quenches any unreacted STAB.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography (silica gel, often with a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent the amine product from streaking).

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Taylor, R. E. (Ed.). (2013). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Macrotech Polychem. (2025). What are the uses of benzaldehyde in the pharmaceutical industry? Blog. [Link]

  • Pharmaffiliates. (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Vámosi, D., & Orfi, L. (2018). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

  • Wen, M., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]

  • Merk, D., et al. (2018). De Novo Design of Bioactive Small Molecules by Artificial Intelligence. Angewandte Chemie International Edition. [Link]

  • OKCHEM. (n.d.). What are six applications for benzaldehyde. OKCHEM. [Link]

  • Curia Global. (n.d.). 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. [Link]

  • Alkali Scientific. (2026). 2-Fluoro-4-formylphenylboronic acid. Alkali Scientific. [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

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Application Note & Protocols: Selective Derivatization of the Formyl Group on 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-formylphenylboronic acid is a pivotal bifunctional reagent in modern organic synthesis, prized for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications.[1] This document provides an in-depth guide to the selective chemical modification of its formyl group. We present validated protocols for four essential transformations: reductive amination, oxime formation, Knoevenagel condensation, and the Wittig reaction. The causality behind experimental choices, such as reagent selection and reaction conditions, is detailed to ensure robust and reproducible outcomes while preserving the integrity of the synthetically valuable boronic acid moiety.

Introduction: A Bifunctional Linchpin

2-Fluoro-4-formylphenylboronic acid is a strategically designed building block featuring two distinct and orthogonally reactive functional groups: a formyl (aldehyde) group and a boronic acid. This duality allows for sequential, controlled modifications, making it an invaluable precursor in multi-step syntheses. The boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the aldehyde serves as a versatile handle for a multitude of classical organic transformations.

The primary challenge and focus of this guide is the selective derivatization of the formyl group under conditions that are fully compatible with the boronic acid. While generally stable, phenylboronic acids can be susceptible to degradation or unwanted side reactions, such as deboronation or trimerization to boroxines, under harsh conditions.[2][3][4][5] The protocols herein have been developed with mildness and selectivity as primary criteria, obviating the need for boronic acid protection strategies in most applications.[6][7]

This note details four key derivatization pathways, transforming the aldehyde into secondary/tertiary amines, oximes, α,β-unsaturated systems, and alkenes, thereby unlocking a wide array of subsequent synthetic possibilities.

Physicochemical Properties of Starting Material
PropertyValueSource
Chemical Name 2-Fluoro-4-formylphenylboronic acid-
CAS Number 871126-22-6
Molecular Formula C₇H₆BFO₃[8]
Molecular Weight 167.93 g/mol [8]
Appearance White to off-white solid
Melting Point 161-178 °C

Core Derivatization Protocols

This section presents the step-by-step experimental procedures for four distinct and reliable derivatizations of the formyl group.

Reductive Amination: Synthesis of Aminomethyl Derivatives

Principle: Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[4] The reaction proceeds via a two-step, one-pot sequence: the aldehyde first condenses with a primary or secondary amine to form a transient imine (or iminium ion), which is then immediately reduced by a mild, selective hydride agent to yield a stable amine.[9]

Expertise & Causality: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation.[10] Unlike stronger reducing agents like NaBH₄, STAB is selective for the protonated imine over the starting aldehyde, preventing competitive reduction of the starting material.[11] Its mild, non-aqueous nature is fully compatible with the boronic acid moiety, minimizing the risk of deboronation.[12] Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents as they are compatible with STAB and effectively solubilize the reactants.[10]

Reductive_Amination Start Aldehyde + Amine (R-NH2) Imine Schiff Base / Iminium Ion Intermediate Start->Imine Condensation (-H2O) Product Stable Secondary Amine Imine->Product STAB NaBH(OAc)3 (Hydride Donor) STAB->Imine Reduction

Caption: Reductive amination workflow.

Protocol:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-formylphenylboronic acid (1.0 eq, e.g., 168 mg, 1.0 mmol) and the desired primary or secondary amine (1.1 eq, e.g., benzylamine, 118 mg, 1.1 mmol).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5 mL). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Oxime Formation: A Stable Aldehyde Surrogate

Principle: The condensation of an aldehyde with hydroxylamine produces an oxime. This reaction is highly reliable and often quantitative. Oximes are significantly more stable than their parent aldehydes and serve as versatile intermediates for further synthesis, including Beckmann rearrangements or conversion to nitriles.[13][14]

Expertise & Causality: This reaction proceeds efficiently under mild conditions, typically in an alcohol/water solvent system. The use of hydroxylamine hydrochloride requires a mild base, such as sodium acetate or pyridine, to liberate the free hydroxylamine nucleophile. The reaction is generally clean, and the product often crystallizes directly from the reaction mixture upon cooling, simplifying purification.

Protocol:

  • Setup: In a round-bottom flask, dissolve 2-Fluoro-4-formylphenylboronic acid (1.0 eq, 168 mg, 1.0 mmol) in ethanol (5 mL).

  • Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 eq, 83 mg, 1.2 mmol) and sodium acetate (1.5 eq, 123 mg, 1.5 mmol) in water (2 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60 °C to accelerate the conversion if necessary. Monitor progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The oxime product will typically precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and then a small amount of cold ethanol. Dry the product under vacuum.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

Principle: The Knoevenagel condensation is a cornerstone C-C bond-forming reaction that involves the condensation of an aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base.[15] The reaction typically proceeds through a dehydrated α,β-unsaturated product.[15]

Expertise & Causality: This reaction is chosen to extend the carbon skeleton of the molecule. Active methylene compounds like diethyl malonate or malononitrile are ideal substrates.[16] A weak amine base, such as piperidine, is used as a catalyst; it is basic enough to deprotonate the active methylene compound but not so strong as to induce self-condensation of the aldehyde or side reactions with the boronic acid.[15] The reaction is often performed in a solvent like toluene with a Dean-Stark apparatus to remove the water byproduct, which drives the equilibrium towards the product.

Knoevenagel_Condensation Aldehyde Aldehyde Adduct β-hydroxy Adduct (Intermediate) Aldehyde->Adduct Methylene Active Methylene (e.g., Malononitrile) Methylene->Adduct Product α,β-unsaturated Product Adduct->Product Dehydration (-H2O) Base Piperidine (Catalyst) Base->Methylene Deprotonation

Caption: Knoevenagel condensation pathway.

Protocol:

  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-Fluoro-4-formylphenylboronic acid (1.0 eq, 168 mg, 1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 eq, 73 mg, 1.1 mmol), and toluene (15 mL).

  • Catalyst Addition: Add piperidine (0.1 eq, 10 µL, 0.1 mmol) as a catalyst.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cooling & Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography.

Wittig Reaction: Olefination to Form Alkenes

Principle: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[17] It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent), replacing the C=O double bond with a C=C double bond.[18][19]

Expertise & Causality: This reaction requires two distinct steps: preparation of the ylide and its subsequent reaction with the aldehyde. The ylide is generated by deprotonating a phosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[19] This step must be performed under strictly anhydrous and inert conditions to prevent quenching of the base and ylide. The subsequent reaction with the aldehyde is rapid. The choice of ylide (stabilized vs. non-stabilized) dictates the stereoselectivity of the resulting alkene.[20]

Protocol:

Part A: Ylide Preparation

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide for forming a terminal alkene) (1.1 eq, 393 mg, 1.1 mmol).

  • Solvation: Add anhydrous tetrahydrofuran (THF) (10 mL) via syringe.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a strong base (e.g., n-BuLi, 1.6 M in hexanes, 1.1 eq, 0.69 mL) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep orange or red), indicating ylide formation. Stir for 1 hour at 0 °C.

Part B: Reaction with Aldehyde 4. Aldehyde Addition: In a separate dry flask, dissolve 2-Fluoro-4-formylphenylboronic acid (1.0 eq, 168 mg, 1.0 mmol) in anhydrous THF (5 mL). 5. Reaction: Add the aldehyde solution dropwise to the cold ylide solution from Part A. 6. Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours. 7. Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL). 8. Extraction: Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL). 9. Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide byproduct. Purification is achieved by flash column chromatography.

Summary of Derivatization Strategies

The following diagram and table summarize the transformative potential of the formyl group on the 2-Fluoro-4-formylphenylboronic acid scaffold.

Caption: Overview of formyl group derivatization pathways.

ReactionKey ReagentsProduct Functional GroupKey Advantages
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃Secondary/Tertiary AmineHigh efficiency, broad substrate scope, mild conditions.
Oxime Formation Hydroxylamine HCl, NaOAcOximeSimple, high-yielding, forms a stable, crystalline product.
Knoevenagel Active Methylene Compound, Piperidineα,β-Unsaturated SystemForms a new C-C bond, creates conjugated systems.
Wittig Reaction Phosphonium Salt, Strong BaseAlkeneReliable olefination, stereochemical control possible.

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[21] Phenylboronic acid and its derivatives may cause skin, eye, and respiratory irritation.[22] All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents before use. Anhydrous solvents and inert atmosphere techniques are critical for the Wittig reaction.

References

  • US9085590B2 - Protecting groups for boronic acids - Google P
  • Protection of Phenyl boronic acid?
  • Phenylboronic acid - Wikipedia. (URL: [Link])

  • Safety Data Sheet: Phenylboronic acid - Carl ROTH. (URL: [Link])

  • Calculated geometries of 2-formylphenylboronic acid. - ResearchGate. (URL: [Link])

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (URL: [Link])

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PubMed Central. (URL: [Link])

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF - ResearchGate. (URL: [Link])

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC - NIH. (URL: [Link])

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace. (URL: [Link])

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (URL: [Link])

  • Knoevenagel condensation - Wikipedia. (URL: [Link])

  • Scheme of Knoevenagel condensation with different methylene substrates,... - ResearchGate. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Isomer-sensitive deboronation in reductive aminations of aryl boronic acids - ResearchGate. (URL: [Link])

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Wittig Reaction: Mechanism and Examples - NROChemistry. (URL: [Link])

  • Derivatization - Chemistry LibreTexts. (URL: [Link])

  • Green Approach for Synthesis of Oximes by Using Natural Acids. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Wittig Reaction - Chemistry LibreTexts. (URL: [Link])

  • Functionalization of Organotrifluoroborates: Reductive Amination - PMC - NIH. (URL: [Link])

  • Oxime synthesis by condensation or oxidation - Organic Chemistry Portal. (URL: [Link])

  • Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. (URL: [Link])

  • Borylated Oximes: Versatile Building Blocks for Organic Synthesis - PMC - NIH. (URL: [Link])

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - MDPI. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL: [Link])

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - NIH. (URL: [Link])

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Protocol for Setting up a Suzuki-Miyaura Reaction with 2-Fluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science industries for constructing biaryl scaffolds, which are prevalent in many commercial drugs and functional materials.[4][5]

This application note provides a detailed protocol and scientific rationale for the use of 2-Fluoro-4-formylphenylboronic acid as a coupling partner. This reagent is of particular interest as it allows for the direct installation of a fluorinated benzaldehyde moiety, a versatile functional group handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or Wittig reactions. The presence of both an electron-withdrawing aldehyde and a fluorine atom influences the electronic properties of the boronic acid, necessitating carefully optimized reaction conditions for successful coupling.

The Scientific Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle

A successful Suzuki-Miyaura coupling is contingent on the smooth operation of a three-step catalytic cycle involving a palladium catalyst.[6][7][8] Understanding the function of each reaction component is critical to troubleshooting and optimizing the protocol.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the aryl halide (Ar¹-X). This step, often rate-limiting, forms a Pd(II) complex. The choice of ligand on the palladium catalyst is crucial here; electron-rich, bulky ligands can accelerate this step, especially for less reactive aryl chlorides.[3][6]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10][11][12]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Outputs pd0 Pd(0)L₂ pdx Ar¹-Pd(II)L₂-X pd0->pdx pdr Ar¹-Pd(II)L₂-Ar² pdx->pdr pdr->pd0 product Biaryl Product (Ar¹-Ar²) arx Aryl Halide (Ar¹-X) boronic Boronate [Ar²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

Proper preparation and handling of materials are paramount for reproducibility. All reagents should be of high purity.

Reagent / Material Grade / Type Supplier Example Notes
Aryl Halide (Ar-X) VariesN/ALimiting reagent (1.0 equiv). Reactivity: I > Br > OTf >> Cl.[5]
2-Fluoro-4-formylphenylboronic acid ≥95.0% (CAS: 871126-22-6)[13]Sigma-AldrichUse 1.2–1.5 equivalents.
Palladium Precatalyst e.g., XPhos Pd G3Sigma-AldrichUse 1–2 mol%. Air-stable precatalyst is recommended for ease of handling.
Ligand (if not using a precatalyst) e.g., XPhosSigma-AldrichBulky, electron-rich phosphine ligands are often effective.[6]
Base Anhydrous, finely powderedVariouse.g., K₃PO₄ or K₂CO₃ (2.0–3.0 equiv).
Solvent System Anhydrous/DegassedVariouse.g., 1,4-Dioxane and Water (e.g., 5:1 ratio).
Reaction Vessel Schlenk flask or microwave vialVariousMust allow for an inert atmosphere.
Inert Gas High PurityVariousArgon or Nitrogen.
Stir Bar Teflon-coatedVariousEnsure vigorous stirring is possible.
Standard Glassware N/AN/AFor workup and purification.
Anhydrous Na₂SO₄ or MgSO₄ Reagent GradeVariousFor drying organic layers.
Silica Gel 60 Å, 230-400 meshVariousFor column chromatography purification.

Detailed Experimental Protocol

This protocol is a general starting point and may require optimization based on the specific aryl halide used.

Reagent Preparation and Degassing
  • Solvent: The reaction is highly sensitive to oxygen, which can deactivate the catalyst.[14] The solvent must be degassed. For a 1,4-dioxane/water system, sparge the dioxane with argon or nitrogen for 20-30 minutes. Use distilled water that has been similarly degassed.

  • Base: Ensure the base (e.g., K₃PO₄) is finely powdered to maximize surface area and is anhydrous. If clumpy, grind in a mortar and pestle and dry in an oven prior to use.

Reaction Assembly

The following workflow outlines the setup procedure under an inert atmosphere.

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Seal & Purge (Evacuate/backfill with Ar/N₂ 3x) reagents->inert catalyst 3. Add Catalyst (Under positive Ar/N₂ pressure) inert->catalyst solvent 4. Add Degassed Solvent (Via syringe) catalyst->solvent react 5. Heat & Stir (e.g., 80-110 °C) solvent->react monitor 6. Monitor Progress (TLC, LC-MS, GC-MS) react->monitor workup 7. Quench & Workup (Cool, dilute, wash) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki reaction.

Step-by-Step Procedure:

  • Add Solids: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).[15]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect it to a Schlenk line and evacuate the flask under vacuum, then backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4][15]

  • Add Catalyst: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.005 mmol, 1 mol%).

  • Add Solvent: Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water for a ~0.1 M reaction) via a syringe.[14]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[14]

Reaction Monitoring and Workup
  • Monitoring: Track the consumption of the limiting aryl halide using an appropriate method like TLC, GC-MS, or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).[4][14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification
  • The crude residue can be purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude product.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).[14]2. Insufficiently degassed solvent.3. Poor quality or wet reagents.1. Use a fresh, air-stable precatalyst. Ensure a robust inert atmosphere.[14]2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Dry solvents and reagents before use.
Protodeboronation 1. The boronic acid group is replaced by hydrogen.2. Often accelerated by strong bases, excess water, or high temperatures.[14][15]1. Switch to a milder base (e.g., K₂CO₃, CsF).2. Use anhydrous conditions if possible, or minimize the amount of water.3. Try a lower reaction temperature.
Homocoupling of Boronic Acid 1. Presence of oxygen can lead to oxidative homocoupling.[1][14]2. Can be promoted by certain Pd(II) species.1. Rigorously exclude oxygen from the reaction.2. Ensure the Pd(II) precatalyst is efficiently reduced to Pd(0) in the catalytic cycle.
Reaction Stalls 1. Catalyst deactivation over time.2. Insufficient mixing in biphasic systems.1. Add a second portion of the catalyst (e.g., 0.5 mol%).2. Ensure vigorous stirring to maximize the interface between aqueous and organic phases.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling Reagents:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.[16][17]

    • Boronic Acids: While generally stable, boronic acids can be irritating to the skin, eyes, and respiratory system. Handle in a well-ventilated area and avoid creating dust.[16][18]

    • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Tetrahydrofuran (THF) is also highly flammable. Handle these solvents exclusively in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, according to institutional and local regulations.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Casanova, N., & Goudreau, P. N. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]

  • Barbe, S., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Retrieved from [Link]

  • Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. Retrieved from [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Krysinski, P., et al. (2009). Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4]. ResearchGate. Retrieved from [Link]

  • Holland, M. C., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Casanova, N., & Goudreau, P. N. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Retrieved from [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Sameera, W. M. C., & Maseras, F. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Fluoro-5-formylphenylboronic acid pinacol ester. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Applications of 2-Fluoro-4-formylphenylboronic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 2-Fluoro-4-formylphenylboronic Acid in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: A Molecule of Strategic Importance

2-Fluoro-4-formylphenylboronic acid (IUPAC Name: [2-Fluoro-4-formylphenyl]boronic acid; CAS No: 871126-22-6) is a trifunctional synthetic building block of increasing importance in medicinal chemistry and advanced organic synthesis. Its utility is derived from the orthogonal reactivity of its three key functional groups: a boronic acid, a formyl group, and an ortho-fluoro substituent. This unique arrangement allows for sequential, chemoselective transformations, making it a powerful tool for constructing complex molecular architectures, particularly in the synthesis of biaryl compounds and other scaffolds relevant to drug discovery.[1][2]

The strategic placement of the substituents profoundly influences the molecule's reactivity:

  • Boronic Acid Moiety : Serves as the primary handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[2][3]

  • Formyl (Aldehyde) Group : Acts as a versatile electrophilic center for a wide range of classical carbonyl chemistry, including reductive amination, Wittig reactions, and multi-component reactions like the Petasis reaction.[4][5]

  • Ortho-Fluoro Substituent : The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the adjacent boronic acid.[6][7][8] This enhancement is crucial for facilitating key steps in catalytic cycles, such as transmetalation. Furthermore, the potential for an intramolecular hydrogen bond between the fluorine and the boronic acid's hydroxyl group can stabilize the tetrahedral boronate species, further influencing its reactivity.[6][7]

This guide provides an in-depth exploration of the primary applications of 2-fluoro-4-formylphenylboronic acid, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Application 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most prominent application of 2-fluoro-4-formylphenylboronic acid.[9] This palladium-catalyzed cross-coupling enables the efficient construction of C(sp²)–C(sp²) bonds, providing access to a vast array of substituted biaryl compounds, which are privileged scaffolds in numerous pharmaceuticals.[10][11] A key advantage of using this reagent is that the formyl group remains intact during the coupling, serving as a synthetic handle for subsequent diversification.

Catalytic Cycle and Mechanistic Considerations

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[12][13] The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide. The enhanced Lewis acidity conferred by the ortho-fluoro group can accelerate this step.[6]

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L₂) OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr_prime [Ar'B(OH)₃]⁻ RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Forms Product Boronic Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Transmetalation Reductive_Amination_Workflow Start 2-Fluoro-4-formyl- phenylboronic acid + Amine (R₂NH) Condensation Condensation (-H₂O) Start->Condensation Imine Imine/Iminium Ion Intermediate Condensation->Imine Reduction Reduction Imine->Reduction Product Final Amine Product Reduction->Product Reducer NaBH(OAc)₃ Reducer->Reduction Petasis_Reaction cluster_reactants Reactants Boronic Ar'B(OH)₂ AteComplex Boronate 'Ate' Complex Boronic->AteComplex Amine Amine (R₂NH) Imine Iminium Ion Formation Amine->Imine Carbonyl Carbonyl (e.g., Glyoxylic Acid) Carbonyl->Imine Imine->AteComplex Transfer Irreversible Intramolecular Transfer AteComplex->Transfer Product α-Substituted Amine Transfer->Product

Sources

The Strategic Deployment of 2-Fluoro-4-formylphenylboronic Acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 2-Fluoro-4-formylphenylboronic acid has emerged as a pivotal building block, offering a unique trifecta of functionalities: a fluorine substituent to enhance metabolic stability and modulate physicochemical properties, a formyl group as a versatile synthetic handle for diversification, and a boronic acid moiety for robust carbon-carbon bond formation.[4][5] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the role and application of 2-Fluoro-4-formylphenylboronic acid in the synthesis of complex bioactive molecules, with a particular focus on its application in the synthesis of kinase inhibitors.

The Dual Advantage: Fluorine and Formyl Moieties

The presence of a fluorine atom can significantly influence a drug candidate's profile. Its high electronegativity can alter the acidity of nearby functional groups, impact binding interactions with target proteins, and block sites of metabolic oxidation, often leading to improved pharmacokinetic properties.[1][2][3] The formyl group, a reactive aldehyde, serves as a versatile precursor for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems.[6] This dual functionality makes 2-Fluoro-4-formylphenylboronic acid an exceptionally valuable tool for constructing diverse chemical libraries for high-throughput screening.

Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C(sp²)–C(sp²) bonds, a common motif in many pharmaceutical agents.[7] 2-Fluoro-4-formylphenylboronic acid is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl and heteroaryl structures.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Fluoro-4-formylphenylboronic acid with an aryl or heteroaryl halide.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol, DME)

  • Inert Gas (Nitrogen or Argon)

  • Standard Glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add the aryl or heteroaryl halide (1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (1.2-1.5 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the flask via syringe.

  • In a separate flask, dissolve the base (2.0-3.0 equiv) in degassed water or the appropriate solvent and add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9012>90
3-IodopyridinePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100885-95
2-ChloropyrimidinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1101670-85

Note: These are representative conditions and may require optimization for specific substrates.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar'-B(OH)2 2-Fluoro-4-formylphenylboronic acid BTK_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Fluoro-4-formylphenylboronic acid C Pd(dppf)Cl2 K2CO3 Dioxane/H2O, 90 °C A->C B 4-Amino-3-bromopyrrolo[2,1-f][1,2,4]triazine B->C D 4-Amino-3-(2-fluoro-4-formylphenyl)pyrrolo[2,1-f][1,2,4]triazine C->D

Caption: Synthesis of a key BTK inhibitor intermediate.

Procedure:

  • Follow the general Suzuki-Miyaura coupling protocol described in Protocol 1 .

  • Use 4-amino-3-bromopyrrolo[2,1-f]t[1][2][4]riazine as the heteroaryl halide.

  • Employ Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water solvent system.

  • The reaction is typically heated to around 90 °C.

  • The resulting product, 4-amino-3-(2-fluoro-4-formylphenyl)pyrrolo[2,1-f]t[1][2][4]riazine, is a key intermediate that can be further elaborated to yield potent BTK inhibitors.

Application in the Synthesis of Fused Heterocyclic Systems

The ortho-fluoro and para-formyl substitution pattern of 2-Fluoro-4-formylphenylboronic acid also makes it a valuable precursor for the synthesis of various fused heterocyclic compounds. The formyl group can readily participate in condensation reactions with binucleophilic reagents to construct new ring systems.

Protocol 3: Synthesis of a Dihydroquinazolinone Derivative

This protocol provides an example of how the formyl group can be utilized in a cyclocondensation reaction.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid derived biaryl (from Protocol 1)

  • 2-Aminobenzamide

  • Oxidizing agent (e.g., I₂, DDQ)

  • Solvent (e.g., Ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve the biaryl aldehyde (1.0 equiv) and 2-aminobenzamide (1.1 equiv) in a suitable solvent.

  • Add a catalytic amount of an acid or base if required to facilitate imine formation.

  • Stir the mixture at room temperature or with gentle heating until the formation of the imine intermediate is complete (monitored by TLC or LC-MS).

  • Add the oxidizing agent (1.1-1.5 equiv) to the reaction mixture.

  • Heat the reaction to reflux and monitor the cyclization.

  • After completion, cool the reaction and quench with a reducing agent solution (e.g., sodium thiosulfate) if an oxidizing agent like iodine was used.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the product by crystallization or column chromatography.

Heterocycle_Synthesis A Biaryl Aldehyde (from 2-Fluoro-4-formylphenylboronic acid) C Imine Intermediate A->C + B 2-Aminobenzamide B->C Condensation D Dihydroquinazolinone C->D Oxidative Cyclization

Caption: General workflow for dihydroquinazolinone synthesis.

Conclusion

2-Fluoro-4-formylphenylboronic acid is a highly valuable and versatile building block in drug discovery. Its unique combination of a fluorine atom, a formyl group, and a boronic acid moiety provides medicinal chemists with a powerful tool to synthesize complex and diverse molecular architectures. The applications highlighted in this note, from the robust Suzuki-Miyaura coupling to the synthesis of key kinase inhibitor intermediates and fused heterocyclic systems, demonstrate its broad utility. By leveraging the distinct properties of this building block, researchers can accelerate the discovery and development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(10), 2562-2564. [Link]

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Stevens, J. M., et al. (2022). Leveraging High-Throughput Experimentation to Drive Pharmaceutical Route Invention: A Four-Step Commercial Synthesis of Branebrutinib (BMS-986195). Organic Process Research & Development, 26(4), 1174–1183. [Link]

  • Watterson, S. H., et al. (2023). Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid In Vivo Inactivation of Bruton's Tyrosine Kinase (BTK). Journal of Medicinal Chemistry. [Link]

  • Borzilleri, R. M., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f]t[1][2][4]riazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

Sources

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, substrates bearing strong electron-withdrawing groups, such as 2-Fluoro-4-formylphenylboronic acid, present unique challenges that can hinder catalytic efficiency, leading to low yields and significant side product formation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to overcome these challenges. We delve into the electronic and steric factors governing the reaction, explain the causality behind experimental choices, and provide detailed protocols for ligand screening and reaction optimization. By understanding the interplay between the substrate, catalyst, and ligand, researchers can unlock the synthetic potential of this valuable building block.

The Challenge: Understanding the Reactivity of 2-Fluoro-4-formylphenylboronic Acid

2-Fluoro-4-formylphenylboronic acid is a valuable synthetic intermediate due to the presence of three key functional handles: the boronic acid for cross-coupling, the ortho-fluoro substituent which can modulate biological activity and block metabolic pathways, and the formyl group which serves as a versatile point for further chemical elaboration. However, the very features that make it attractive also render it a challenging substrate for Suzuki-Miyaura coupling.

The combined inductive (-I) and mesomeric (-M) effects of the formyl and fluoro groups make the phenyl ring highly electron-deficient. This electronic profile has several critical consequences for the catalytic cycle:

  • Slow Transmetalation: The transmetalation step, where the aryl group is transferred from boron to the palladium center, is often the rate-limiting step. Electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the ipso-carbon, slowing this transfer.[1][2]

  • Increased Risk of Protodeboronation: The electron-deficient nature of the boronic acid makes it more susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved by a proton source (e.g., water) under basic conditions, leading to the formation of 2-fluoro-benzaldehyde and reducing the overall yield.[3][4][5][6]

  • Catalyst Inhibition: The aldehyde functionality can potentially coordinate to the palladium center, leading to catalyst inhibition or decomposition.

Overcoming these hurdles requires a carefully selected catalytic system where the ligand plays the central role in modulating the reactivity and stability of the palladium catalyst.

The Solution: A Strategic Approach to Ligand Selection

The primary role of the ligand is to stabilize the palladium catalyst and promote the key elementary steps of the catalytic cycle: oxidative addition and reductive elimination.[7] For a challenging substrate like 2-Fluoro-4-formylphenylboronic acid, the ligand must be a strong electron donor to counteract the substrate's electron deficiency and sterically bulky to facilitate the final reductive elimination step.[8]

Two classes of ligands have proven exceptionally effective for this type of transformation: Bulky, Electron-Rich Dialkylbiaryl Phosphines and N-Heterocyclic Carbenes (NHCs) .

Bulky, Electron-Rich Phosphine Ligands (Buchwald-type Ligands)

Developed extensively by the Buchwald group, these ligands feature a biaryl backbone that creates a sterically demanding pocket around the metal center, while alkyl groups on the phosphorus atom provide strong electron donation.[8][9]

  • Mechanism of Action: The strong σ-donating character increases electron density on the palladium(0) center, which facilitates the oxidative addition of the aryl halide.[7] The steric bulk promotes the formation of a monoligated L1Pd(0) species, which is highly reactive in oxidative addition, and accelerates the final reductive elimination step to release the product and regenerate the active catalyst.[8]

  • Recommended Ligands:

    • SPhos (1): Known for its broad applicability and high reactivity, especially for heteroaryl couplings.[9]

    • XPhos (2): A highly effective and versatile ligand, often successful with challenging aryl chlorides and sulfonates.[9]

    • RuPhos (3): The dicyclohexylphosphino group provides a different steric and electronic profile that can be beneficial in specific cases.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands. They are typically even stronger σ-donors than phosphines and form highly stable palladium complexes.[10][11]

  • Mechanism of Action: The exceptional σ-donating ability of NHCs makes the palladium center highly electron-rich, significantly promoting the rate-limiting oxidative addition step, especially with less reactive electrophiles like aryl chlorides.[10] The strong Pd-C bond imparts high thermal stability to the catalyst, preventing decomposition and the formation of palladium black.[10]

  • Recommended Ligands:

    • IPr (4): A sterically demanding and highly active NHC ligand.

    • SIPr (5): The saturated backbone of SIPr provides slightly different steric and electronic properties compared to IPr, which can influence selectivity and reactivity.[12]

Ligand Selection Summary
Ligand ClassExamplesKey FeaturesRecommended For
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos• Strong σ-donors• Sterically bulky• Promote oxidative addition & reductive eliminationGeneral screening, effective for a wide range of aryl halides and triflates.[8][9]
N-Heterocyclic Carbenes IPr, SIPr• Very strong σ-donors• Form highly stable Pd complexes• Excellent for challenging electrophilesCouplings involving aryl chlorides or when catalyst stability at high temperatures is a concern.[10]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the reaction is crucial for troubleshooting and optimization. The ligand (L) plays a critical role in facilitating each transformation at the palladium (Pd) center.

Suzuki_Miyaura_Cycle pd0 L-Pd(0)-L Active Catalyst oa_ts Oxidative Addition pd0->oa_ts + Ar¹-X pdII Ar¹-Pd(II)-X     |          L oa_ts->pdII tm_ts Transmetalation (Base) pdII->tm_ts + Ar²-B(OR)₂ pdII_aryl Ar¹-Pd(II)-Ar²     |          L tm_ts->pdII_aryl re_ts Reductive Elimination pdII_aryl->re_ts re_ts->pd0 Catalyst Regeneration product Ar¹-Ar² re_ts->product Ligand_Screening_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization start Define Substrates: 2-Fluoro-4-formylphenylboronic acid + Aryl Halide Partner screen High-Throughput Ligand Screen (e.g., SPhos, XPhos, IPr, SIPr) Constant: Pd source, base, solvent, temp. start->screen analyze Analyze Results (LC-MS/GC-MS) Identify Top 1-2 'Hit' Ligands screen->analyze opt_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) analyze->opt_base Proceed with 'Hit' Ligand(s) opt_solvent Optimize Solvent (e.g., Dioxane, Toluene, 2-MeTHF) opt_base->opt_solvent opt_temp Optimize Temperature & Catalyst Loading opt_solvent->opt_temp final Final Validated Protocol opt_temp->final

Caption: Systematic workflow for ligand selection and reaction optimization.

Experimental Protocols

Protocol 1: High-Throughput Ligand Screening

This protocol is designed for the parallel screening of multiple ligands to quickly identify promising candidates. Commercially available screening kits can simplify this process significantly. [13][14] Objective: To identify the most effective ligand for the coupling of 2-Fluoro-4-formylphenylboronic acid with a chosen aryl halide.

Materials:

  • Array of vials (e.g., 2 mL screw-cap vials or a 24-well reaction block). [13]* Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst like XPhos-Pd-G3).

  • Ligand array (e.g., SPhos, XPhos, RuPhos, IPr, SIPr).

  • 2-Fluoro-4-formylphenylboronic acid.

  • Aryl halide (e.g., 4-bromoanisole).

  • Base (e.g., K₃PO₄, ground).

  • Anhydrous, degassed solvent (e.g., Dioxane).

  • Inert atmosphere (glovebox or Schlenk line).

Procedure:

  • Array Preparation (In a Glovebox):

    • To each vial, add the palladium precatalyst (e.g., 1 µmol, 2 mol%).

    • To each vial, add a different ligand (e.g., 2.4 µmol, L:Pd ratio of 1.2:1 for phosphines; 2 µmol, L:Pd ratio of 1:1 for NHC-Pd precatalysts).

    • Add the base to each vial (e.g., K₃PO₄, 0.1 mmol, 2.0 equiv).

    • Add 2-Fluoro-4-formylphenylboronic acid to each vial (0.06 mmol, 1.2 equiv).

  • Substrate Addition:

    • Prepare a stock solution of the aryl halide in the chosen solvent (e.g., 0.05 mmol of 4-bromoanisole in 0.5 mL of dioxane).

    • Add the aryl halide solution to each vial.

  • Reaction:

    • Seal the vials/reaction block securely.

    • Transfer the block to a pre-heated stirrer plate (e.g., 80-100 °C).

    • Stir for a set time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Add an internal standard (e.g., biphenyl) in a known quantity.

    • Dilute each reaction mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the contents of each vial (e.g., through a small plug of silica gel) into an analysis vial.

    • Analyze the conversion/yield for each reaction by LC-MS or GC-MS.

Data Presentation:

VialLigandPd SourceYield (%)
1SPhosPd₂(dba)₃
2XPhosPd₂(dba)₃
3IPrPd₂(dba)₃
4SIPrPd₂(dba)₃
5RuPhosPd₂(dba)₃
6No LigandPd₂(dba)₃
Protocol 2: Reaction Optimization

Once a lead ligand is identified from the screen, this protocol can be used to optimize the reaction conditions for maximum yield and efficiency.

Objective: To optimize the base, solvent, and temperature for the coupling reaction using the best-performing ligand.

Procedure:

  • Setup: Use the general setup from Protocol 1, but use only the "hit" ligand identified in the screen.

  • Base Optimization: Set up parallel reactions varying only the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu). Keep the solvent and temperature constant.

  • Solvent Optimization: Using the best base from the previous step, set up parallel reactions varying the solvent (e.g., Dioxane, Toluene, 2-MeTHF, CPME). Keep the base and temperature constant.

  • Temperature/Loading Optimization: Using the best base and solvent, run the reaction at different temperatures (e.g., RT, 60 °C, 80 °C, 100 °C) to find the lowest effective temperature. At the optimal temperature, you can then attempt to lower the catalyst loading (e.g., from 2 mol% to 1 mol% or 0.5 mol%).

  • Analysis: Analyze the outcome of each optimization step by LC-MS or GC-MS to determine the ideal conditions.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure the use of an inert atmosphere and anhydrous/degassed solvents. The formation of palladium black indicates catalyst decomposition; a more stable ligand (like an NHC) or a well-defined precatalyst may be required. [10]Increase the reaction temperature.

  • Significant Protodeboronation:

    • Cause: The boronic acid is unstable under the reaction conditions. This is a known issue for electron-deficient boronic acids. [5][6] * Solution: Use a milder base (e.g., K₃PO₄ instead of stronger bases). Minimize the amount of water in the reaction. Consider using the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which can be more stable. [15]A faster-acting catalyst system (achieved through ligand optimization) can also help the desired coupling outcompete the decomposition pathway. [4][16]* Homocoupling of Boronic Acid:

    • Cause: Often caused by the presence of oxygen or Pd(II) species in the reaction mixture. [5] * Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ or a precatalyst that rapidly generates the active Pd(0) species can mitigate this issue.

Conclusion

The successful cross-coupling of 2-Fluoro-4-formylphenylboronic acid is highly dependent on the judicious selection of the ancillary ligand. The inherent challenges posed by this electron-deficient substrate—namely slow transmetalation and a propensity for protodeboronation—can be effectively overcome by employing sterically bulky and strongly electron-donating ligands. Both dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., IPr, SIPr) have proven to be powerful tools for this purpose. By adopting a systematic approach involving high-throughput screening followed by targeted optimization, researchers can develop robust and high-yielding protocols, enabling the efficient synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • A Comparative Study of N-Heterocyclic Carbene (NHC) Ligands in Suzuki-Miyaura Cross-Coupling Reactions. (2025). Benchchem.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction. (2025). Benchchem.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. (2010). ResearchGate. [Link]

  • Shields, J. D., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • Yılmaz, Ü., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Taylor & Francis Online. [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Navarro, O. (2006). Effect of the NHC Ligand on the Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Trieste. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC - NIH. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2017). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Stauffer, S. R., & Hartwig, J. F. (2001). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). ResearchGate. [Link]

  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Lee, S., & Hong, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. [Link]

  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. (n.d.). ResearchGate. [Link]

  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. (2025). Benchchem.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

Sources

Solvent systems for reactions involving 2-Fluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Solvent Systems for Reactions Involving 2-Fluoro-4-formylphenylboronic Acid

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Fluoro-4-formylphenylboronic Acid

2-Fluoro-4-formylphenylboronic acid is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic boronic acid, an electrophilic aldehyde, and an electron-withdrawing fluorine atom, allows for sequential, orthogonal chemical modifications. This makes it a valuable building block for constructing complex molecular architectures.

However, the reactivity of its distinct functional groups is profoundly influenced by the surrounding solvent environment. A seemingly minor change in solvent can dramatically alter reaction yields, impurity profiles, and even the reaction pathway itself. This guide provides a detailed exploration of solvent system selection for the most common transformations involving 2-Fluoro-4-formylphenylboronic acid: the Suzuki-Miyaura cross-coupling and reductive amination. We will delve into the mechanistic rationale behind solvent choices, offer field-proven protocols, and address common challenges in purification and handling.

Physicochemical Properties and Solvent-Dependent Stability

Understanding the inherent properties of 2-Fluoro-4-formylphenylboronic acid is fundamental to selecting an appropriate solvent system. The molecule exists as a white to pale yellow solid and is generally stable under normal conditions.[1] However, its reactivity is dictated by several solvent-dependent equilibria and potential side reactions.

Solubility: The compound exhibits slight solubility in solvents like methanol, acetonitrile, and DMSO.[2] It has limited solubility in cold water but dissolves better in hot water.[3][4] This differential solubility is often exploited during purification.

Key Stability Considerations:

  • Boroxine Formation: In non-aqueous or low-water conditions, boronic acids are in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[5] This is an entropically favored process that liberates water. While boroxines are often viable coupling partners, their formation can complicate stoichiometry and reaction kinetics.

  • Protodeboronation: This is a common side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced by a C-H bond, resulting in a loss of the boronic acid functionality.[5] The mechanism can be catalyzed by acid, base, or metal salts, and the choice of solvent and base is critical to minimizing this pathway.[5]

  • Oxidation: Boronic acids are susceptible to oxidation, particularly by peroxides that can form in ethereal solvents like THF.[5] This leads to the formation of the corresponding phenol as a byproduct.

  • Cannizzaro Reaction: The formyl group is sensitive to strongly alkaline conditions (pH > 11), which can induce a disproportionation reaction (Cannizzaro reaction) to yield the corresponding carboxylic acid and alcohol.[6] This is a critical consideration during base-mediated reactions and alkaline work-ups.

Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the cornerstone application of arylboronic acids, forming a C(sp²)–C(sp²) bond between the boronic acid and an aryl (pseudo)halide.[7] The choice of solvent is arguably one of the most critical parameters for success.

The Role of the Solvent System

The solvent system in a Suzuki-Miyaura coupling serves multiple functions: it must solubilize the organic reagents, the palladium catalyst, and the inorganic base (or at least facilitate its interaction with the organic phase).[8] Biphasic systems, typically an organic solvent with water, are very common. Water aids in dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and is believed to facilitate the crucial transmetalation step of the catalytic cycle.[8]

Suzuki_Miyaura_Cycle

Comparative Analysis of Common Solvent Systems

The optimal solvent system depends on the reactivity of the coupling partners. For an activated substrate like 2-Fluoro-4-formylphenylboronic acid, several systems can be effective.

Solvent SystemTypical RatioAdvantagesDisadvantages & Considerations
Toluene / Ethanol / Water 4:1:1Excellent for general-purpose couplings. Ethanol can help with solubility of some substrates.Requires heating to achieve good reaction rates.
Dioxane / Water 4:1 to 10:1Very common and versatile. Good for a wide range of substrates.Dioxane can form peroxides and has a high freezing point. Requires careful degassing.[5]
THF / Water 4:1A good alternative to dioxane. Lower boiling point may require longer reaction times.Can also form explosive peroxides.[5]
DMF / Water 10:1Useful for challenging or sterically hindered couplings due to its high boiling point and polarity.Can sometimes act as a hydrogen source, leading to hydrodehalogenation side products.[8] Difficult to remove during work-up. Aprotic conditions are often preferred for formyl-containing boronic acids.[9]
Acetonitrile (ACN) / Water 4:1Polar aprotic solvent that can be effective in both anhydrous and aqueous conditions.[8]May not be as universally effective as toluene or dioxane systems.
Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-4-formylphenylboronic acid

This protocol describes a general procedure for coupling with a representative aryl bromide.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • Triphenylphosphine [PPh₃] (0.08 eq.) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Toluene, Ethanol, and Water (in a 4:1:1 ratio)

Procedure:

  • To a round-bottom flask, add the aryl bromide, 2-Fluoro-4-formylphenylboronic acid, potassium carbonate, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (Toluene:Ethanol:Water) via cannula or syringe.[10]

  • Heat the reaction mixture to 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Application II: Reductive Amination

The formyl group of the molecule is a prime handle for diversification via reductive amination, forming a new C-N bond. This two-step, one-pot process involves the formation of an imine (or iminium ion) with an amine, which is then reduced in situ. The choice of solvent is dictated almost entirely by the choice of reducing agent.[11]

Reductive_Amination_Workflow

Solvent Selection Based on Reducing Agent
Reducing AgentCommon SolventsRationale and Key Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)STAB is a mild and selective reducing agent but is sensitive to water and incompatible with protic solvents like methanol.[11] DCE is the most common and preferred solvent.[12]
Sodium Cyanoborohydride (NaCNBH₃) Methanol (MeOH), Ethanol (EtOH)NaCNBH₃ is stable in protic solvents and is not water-sensitive.[11] It is less reactive than NaBH₄, reducing iminium ions much faster than aldehydes, which allows the reaction to be run at a neutral or slightly acidic pH.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)NaBH₄ is a strong reducing agent that can reduce the starting aldehyde. Therefore, the imine formation must be allowed to go to completion before the reductant is added.[11] This is often done as a two-step procedure in the same pot.
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.0 eq.)

  • Amine (hydrochloride salt or free base) (1.1 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq.)

  • Dichloroethane (DCE)

  • If using an amine salt, add 1.1 eq. of a non-nucleophilic base like triethylamine (TEA).

Procedure:

  • Dissolve 2-Fluoro-4-formylphenylboronic acid and the amine in DCE in a round-bottom flask at room temperature.[13]

  • If applicable, add triethylamine and stir for 5-10 minutes.

  • Add STAB portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product as needed.

Solvent-Based Purification Strategies

Purifying boronic acids can be challenging due to their polarity and tendency to streak on silica gel.[14] Solvent-based work-ups are often the most effective method for removing non-polar impurities.

Purification_Workflow

Protocol: Purification via Alkaline Wash and Acidic Precipitation

This method is highly effective for removing organic, non-polar impurities and is adapted from industrial processes.[6][15]

Materials:

  • Crude 2-Fluoro-4-formylphenylboronic acid

  • Water

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene or Methyl t-butyl ether (MTBE)

Procedure:

  • Suspend the crude boronic acid in water and cool the mixture to below 10 °C in an ice bath.

  • Slowly add 10% aqueous NaOH dropwise while stirring vigorously. Monitor the pH carefully and maintain it between 8 and 10.5 to prevent the Cannizzaro side reaction.[6][15] Continue adding base until the solid dissolves completely.

  • Transfer the basic aqueous solution to a separatory funnel and wash twice with toluene or MTBE to extract non-polar impurities. Discard the organic layers.[6]

  • Cool the aqueous solution back to below 10 °C.

  • Slowly add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2). The purified boronic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the purified product in a vacuum oven at a temperature not exceeding 50 °C.[15]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.
  • Comiskey, A. M., & Anslyn, E. V. (2025). Solvent Effects in Boronic Acid-Diol Binding. Journal of Organic Chemistry. Advance online publication. [Link]

  • Lohmann, W., & Puppe, L. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chatterjee, S., Anslyn, E. V., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(4), 1344-1361. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: 4-Formylphenylboronic Acid Purification.
  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1-Naphthaleneboronic Acid. Retrieved from [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Functionalized Building Blocks

In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1] The strategic selection of starting materials is therefore a critical determinant of synthetic efficiency and success.

2-Fluoro-4-formylphenylboronic acid (CAS: 871126-22-6) has emerged as a highly valuable and versatile building block for the synthesis of novel heterocyclic entities.[2] Its utility stems from its unique trifunctional nature:

  • Boronic Acid Moiety: Serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4][5]

  • Formyl (Aldehyde) Group: A versatile functional group that can participate in a wide array of subsequent chemical transformations, including condensations, reductive aminations, and cyclizations, to build the heterocyclic ring.

  • Fluorine Atom: The presence of a fluorine substituent can significantly enhance the pharmacological profile of a drug candidate by improving metabolic stability, bioavailability, and binding affinity.[3][6]

This guide provides an in-depth exploration of the strategic application of 2-Fluoro-4-formylphenylboronic acid in the synthesis of medicinally relevant heterocyclic cores, supported by detailed mechanistic insights and actionable experimental protocols.

Core Mechanistic Principles: The Suzuki-Miyaura Coupling

The cornerstone of this synthetic strategy is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forging C(sp²)–C(sp²) bonds.[5] A comprehensive understanding of its catalytic cycle is essential for optimizing reaction conditions and troubleshooting. The reaction is catalyzed by a Palladium(0) complex and proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_boronate Boronate Formation pd0 Pd(0)L_n Active Catalyst r1x R¹-X (Aryl Halide) pd_complex_B L_n(R¹)Pd(II)-X Organopalladium Intermediate r1x->pd_complex_B Oxidative Addition pd_complex_E L_n(R¹)Pd(II)-R² Diorganopalladium Complex pd_complex_B->pd_complex_E Transmetalation base Base (e.g., K₂CO₃) boronate_complex [R²-B(OH)₃]⁻ Activated Boronate boronic_acid R²-B(OH)₂ (2-Fluoro-4-formylphenylboronic acid) boronic_acid->boronate_complex + Base boronate_complex->pd_complex_E pd_complex_E->pd0 Regeneration product R¹-R² Coupled Product pd_complex_E->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol I: Synthesis of 2-Arylbenzofurans

Benzofurans are prevalent structural motifs in numerous biologically active compounds.[7] This protocol details a two-step, one-pot synthesis of a 2-arylbenzofuran derivative starting from 2-Fluoro-4-formylphenylboronic acid and an ortho-iodophenol, proceeding via a Suzuki coupling followed by an acid-catalyzed intramolecular cyclization (dehydrative annulation).

Experimental Workflow Diagram

Benzofuran_Workflow start Combine Reactants & Catalyst suzuki Step 1: Suzuki-Miyaura Coupling (e.g., 80-100 °C, 4-12 h) start->suzuki intermediate Formation of Biaryl Intermediate suzuki->intermediate acidification Step 2: Acidification (e.g., Add HCl) intermediate->acidification cyclization Intramolecular Cyclization (Dehydrative Annulation) acidification->cyclization workup Aqueous Workup & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product Isolated 2-Arylbenzofuran Product purification->product

Caption: One-pot workflow for 2-arylbenzofuran synthesis.

Detailed Protocol

Materials and Reagents

ReagentCAS No.SupplierPurity
2-Fluoro-4-formylphenylboronic acid871126-22-6Sigma-Aldrich≥95%
2-Iodophenol533-58-4Sigma-Aldrich98%
Pd(PPh₃)₄ (Tetrakis)14221-01-3Sigma-Aldrich99%
Potassium Carbonate (K₂CO₃)584-08-7Sigma-Aldrich≥99%
1,4-Dioxane123-91-1Sigma-AldrichAnhydrous
Hydrochloric Acid (HCl), 2M7647-01-0Fisher Scientific2M aq.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichAnhydrous
Silica Gel112926-00-8Sorbent Tech.60Å, 230-400 mesh

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-4-formylphenylboronic acid (1.0 mmol, 168 mg), 2-iodophenol (1.1 mmol, 242 mg), and potassium carbonate (3.0 mmol, 414 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe. Degas the mixture by bubbling argon through it for 15 minutes. Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the flask.

  • Suzuki Coupling: Heat the reaction mixture to 90 °C and stir vigorously for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After completion of the coupling, cool the reaction to room temperature. Slowly add 2M HCl (5 mL) to the mixture. Heat the reaction to 60 °C and stir for an additional 2 hours to facilitate the intramolecular cyclization.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2-arylbenzofuran product.

Application Protocol II: Synthesis of 4-Borylated Quinolines

Quinolines are a privileged class of N-heterocycles with broad applications in medicinal chemistry. This protocol outlines a Pd-catalyzed C-4 borylation of a substituted 4-chloroquinoline, a challenging transformation that opens up new avenues for functionalization.[8] The resulting borylated quinoline can then be used in a subsequent Suzuki-Miyaura coupling with 2-Fluoro-4-formylphenylboronic acid.

Protocol: C-4 Borylation of 4-Chloroquinoline

Materials and Reagents

ReagentCAS No.SupplierPurity
4-Chloro-2-(trifluoromethyl)quinoline17507-16-5Combi-Blocks>97%
Bis(pinacolato)diboron (B₂pin₂)73183-34-3Oakwood98%
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4Strem Chemicals>98%
Potassium Acetate (KOAc)127-08-2Sigma-Aldrich≥99%
Dimethyl Sulfoxide (DMSO)67-68-5Sigma-AldrichAnhydrous

Procedure:

  • Reaction Setup: In an oven-dried vial, combine 4-chloro-2-(trifluoromethyl)quinoline (0.5 mmol, 116 mg), B₂pin₂ (0.6 mmol, 152 mg), and potassium acetate (1.5 mmol, 147 mg).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon for 10 minutes.

  • Solvent and Catalyst Addition: Add anhydrous DMSO (2.5 mL) followed by Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 20 mg).

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinoline.[8]

This borylated quinoline is now a primed substrate for a subsequent Suzuki-Miyaura coupling with an appropriate aryl halide to introduce diverse functionalities.

Data Summary and Expected Outcomes

The versatility of 2-Fluoro-4-formylphenylboronic acid allows for the synthesis of a wide range of heterocyclic structures. The following table summarizes expected outcomes for the synthesis of various scaffolds based on literature precedents and established methodologies.

Table 1: Representative Synthetic Applications

Target HeterocycleCoupling PartnerKey Transformation(s)Expected Yield Range
Benzofuran o-IodophenolSuzuki Coupling / Dehydrative Cyclization65-85%
Quinoline Substituted o-aminoaryl ketoneFriedländer Annulation (post-coupling)50-75% (over 2 steps)
Indole N-Boc-2-bromoanilineSuzuki Coupling / Larock Indole Synthesis55-80%
Biphenyl Aryl BromideSuzuki Coupling70-95%

Conclusion: A Powerful Tool for Chemical Innovation

2-Fluoro-4-formylphenylboronic acid stands out as a powerful and versatile reagent in the synthetic chemist's toolbox. Its unique combination of reactive sites facilitates the streamlined construction of complex heterocyclic systems through well-established and robust methodologies like the Suzuki-Miyaura coupling. The ability to introduce fluorine and a reactive aldehyde handle in a single, efficient step provides a significant advantage for generating diverse chemical libraries for drug discovery and materials science applications. The protocols outlined herein serve as a validated starting point for researchers to explore the vast synthetic potential of this invaluable building block.

References

  • Vertex AI Search Result[3]: The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

  • Vertex AI Search Result[6]: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.

  • Vertex AI Search Result[9]: Different schematic routes to synthesize benzofurans. - ResearchGate.

  • Vertex AI Search Result[4]: An In-depth Technical Guide to 4-Formylphenylboronic Acid: Properties, Synthesis, and Applications - Benchchem.

  • Vertex AI Search Result[10]: Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.

  • Vertex AI Search Result[11]: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.

  • Vertex AI Search Result[7]: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH.

  • Vertex AI Search Result[12]: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central.

  • Vertex AI Search Result[13]: 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

  • Vertex AI Search Result[5]: Suzuki reaction - Wikipedia. ([Link])

  • Vertex AI Search Result[8]: A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - NIH.

  • Vertex AI Search Result[1]: Synthesis of heterocyclic compounds and their utilities in the field biological science - Neliti.

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Application Note: Protecting Group Strategies for the Formyl Moiety in Boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Chemoselectivity Challenge

In the landscape of modern organic synthesis, particularly in pharmaceutical development, molecules bearing multiple functional groups are the norm. Arylboronic acids substituted with a formyl group (an aldehyde) represent a classic synthetic challenge. The boronic acid moiety is a versatile precursor for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the formyl group is highly reactive and susceptible to nucleophilic attack, oxidation, and other transformations that may be incompatible with the conditions required for modifying the boronic acid.[2][3]

Simply put, if you wish to perform a Suzuki coupling on a formyl-substituted arylboronic acid, the strongly basic and nucleophilic conditions can lead to undesired side reactions at the aldehyde. This necessitates a robust protection-deprotection strategy to temporarily "mask" the formyl group's reactivity.[4][5]

This guide provides an in-depth analysis of field-proven protecting group strategies for the formyl moiety, ensuring full compatibility with subsequent boronic acid-mediated reactions. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to guide your synthetic planning.

The Core Principle: Orthogonal Protection

A successful protecting group strategy hinges on the principle of orthogonality .[4][6] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others, using conditions that do not affect the rest of the molecule.[6]

For our specific case, the ideal protecting group for the formyl moiety must satisfy these criteria:

  • Stability: It must remain intact under the conditions of the boronic acid reaction (e.g., basic conditions for Suzuki coupling, transition metal catalysis).

  • Selective Removal: It must be removable under conditions that do not cleave the C-B bond (protodeboronation) or degrade other sensitive functionalities.

  • Efficient Formation: The protection step should be high-yielding and chemoselective for the aldehyde.[7]

The diagram below illustrates the fundamental workflow.

G cluster_0 Synthetic Workflow Start Formyl-Substituted Arylboronic Acid Protect Protect Formyl Group (e.g., Acetal Formation) Start->Protect Step 1 React Perform Boronic Acid Reaction (e.g., Suzuki Coupling) Protect->React Step 2 Deprotect Deprotect Formyl Group (e.g., Acidic Hydrolysis) React->Deprotect Step 3 End Final Product Deprotect->End

Caption: General workflow for reactions involving protected formyl boronic acids.

Primary Strategy: Cyclic Acetals

The conversion of an aldehyde to a cyclic acetal is arguably the most common and reliable method for its protection.[7] Acetals are exceptionally well-suited for this purpose because they are stable in neutral to strongly basic environments, making them ideal for reactions like Suzuki couplings.[2][8][9]

Causality Behind the Choice: The stability of the acetal functional group stems from its ether-like nature. It lacks an electrophilic carbonyl carbon and is therefore unreactive towards nucleophiles and bases.[9][10] The protection is readily achieved by reacting the aldehyde with a diol, such as ethylene glycol or neopentyl glycol, under mild acid catalysis. Critically, the deprotection step—acid-catalyzed hydrolysis—is orthogonal to the stability of the boronic acid moiety, which is generally stable to mild aqueous acid but can be sensitive to stronger acidic conditions.[11][12]

Detailed Protocol: Acetal Protection of 4-Formylphenylboronic Acid

Objective: To protect the formyl group of 4-formylphenylboronic acid as a 1,3-dioxolane derivative.

Materials:

  • 4-Formylphenylboronic acid

  • Ethylene glycol (1.5-2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-formylphenylboronic acid (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Add sufficient toluene to fill the Dean-Stark trap and submerge the reactants.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ to quench the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected product, which can often be used without further purification.

Detailed Protocol: Acetal Deprotection (Post-Suzuki Coupling)

Objective: To regenerate the formyl group from the acetal-protected biaryl product.

Materials:

  • Acetal-protected biaryl product

  • Acetone

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetal-protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add 1M HCl (catalytic to 1.0 eq) to the solution. The amount of acid can be optimized depending on the substrate's sensitivity.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography if necessary.

Alternative Strategy: Cyclic Thioacetals

Thioacetals, the sulfur analogs of acetals, serve as another excellent protecting group for aldehydes.[13][14] They are formed by reacting an aldehyde with a dithiol, such as ethane-1,2-dithiol.

Causality Behind the Choice: The primary advantage of thioacetals is their enhanced stability; they are stable to both acidic and basic conditions.[13] This provides a crucial alternative if the molecule contains other acid-sensitive functional groups that would not survive the acetal deprotection step. The deprotection of thioacetals requires specific, non-hydrolytic conditions, often involving heavy metal salts (like HgCl₂) or oxidative reagents (like N-bromosuccinimide or o-iodoxybenzoic acid, IBX), offering a distinct orthogonal strategy.[13][15]

Detailed Protocol: Thioacetal Protection of 3-Formylphenylboronic Acid

Objective: To protect the formyl group as a 1,3-dithiolane derivative.

Materials:

  • 3-Formylphenylboronic acid

  • Ethane-1,2-dithiol (1.2 equivalents)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 equivalents) or Iodine (I₂) (0.1 equivalents)[16]

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-formylphenylboronic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Add ethane-1,2-dithiol (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-2 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution to obtain the thioacetal-protected boronic acid. Purify by chromatography if needed.

Detailed Protocol: Thioacetal Deprotection using IBX

Objective: To regenerate the formyl group under neutral, oxidative conditions.

Materials:

  • Thioacetal-protected compound

  • o-Iodoxybenzoic acid (IBX) (2.0-3.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the thioacetal-protected compound in DMSO.

  • Add IBX (2.0-3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic extracts thoroughly with water to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude aldehyde via column chromatography.

Comparative Analysis and Decision Making

Choosing the correct protecting group is critical and depends on the overall synthetic route. The table below summarizes the key attributes of acetal and thioacetal protection.

FeatureCyclic AcetalCyclic Thioacetal
Protection Conditions Diol, Acid Catalyst (e.g., p-TsOH), Reflux with water removalDithiol, Lewis/Brønsted Acid Catalyst (e.g., BF₃·OEt₂, I₂)
Stability Excellent in basic, nucleophilic, oxidative, and reductive conditions. Labile to aqueous acid.[2][9][13]Excellent in acidic, basic, and nucleophilic conditions.[13][15]
Deprotection Conditions Mild aqueous acid (e.g., HCl, AcOH in H₂O/Acetone).[2][10]Oxidative or metal-mediated (e.g., IBX, HgCl₂, NBS).[13][15]
Orthogonality Orthogonal to base-labile groups (e.g., esters, Fmoc) and many boronic acid protecting groups (e.g., MIDA esters).Orthogonal to acid-labile groups (e.g., Boc, t-butyl ethers, silyl ethers).
Key Advantage Very common, mild deprotection, inexpensive reagents.Increased stability, especially to acid, offering a different deprotection pathway.
Potential Drawback Deprotection is incompatible with other acid-sensitive groups.Deprotection reagents can be toxic (Hg) or require careful handling (IBX).

The following decision-making diagram can guide your selection process.

G start Start: Need to protect a formyl group q1 Does your molecule contain other acid-sensitive groups (e.g., Boc, silyl ethers)? start->q1 acetal Use Acetal Protection. Deprotection is via mild aqueous acid. q1->acetal No thioacetal Use Thioacetal Protection. Deprotection is via oxidative/ metal-based methods. q1->thioacetal Yes

Caption: Decision tree for selecting a formyl protecting group.

Conclusion

The successful synthesis of complex molecules containing both formyl and boronic acid functionalities relies on a well-designed, orthogonal protecting group strategy. Cyclic acetals offer a robust, reliable, and cost-effective method that is compatible with the basic conditions of many boronic acid reactions, with a straightforward acidic deprotection. For substrates containing acid-sensitive moieties, cyclic thioacetals provide a superior alternative due to their stability in acid and their unique deprotection pathways. By understanding the underlying principles of stability and orthogonality, researchers can confidently navigate these synthetic challenges to achieve their target molecules efficiently and in high yield.

References

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • 2.6 Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks. [Link]

  • Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]

  • Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE. [Link]

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. [Link]

  • Exploration of the scope with o-formyl aryl boronic acids. ResearchGate. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S. [Link]

  • Protecting group. Wikipedia. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • US9085590B2 - Protecting groups for boronic acids.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. Wiley. [Link]

  • Selective Deprotection of Thioacetals. ARKAT USA. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Acetals as protecting groups and thioacetals (video). Khan Academy. [Link]

  • Transition Metal-Catalyzed Addition Reactions of Arylboronic Acids With Alkyl 2-formylbenzoates: Efficient Access to Chiral 3-substituted Phthalides. PubMed. [Link]

  • Thioacetal synthesis by thioacetalisation or 1,4-addition. Organic Chemistry Portal. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • Acetal as protecting groups and thioacetals | Organic chemistry | Khan Academy. YouTube. [Link]

  • A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society. [Link]

  • Boronic acid. Wikipedia. [Link]

  • A Divalent Protecting Group for Benzoxaboroles. PMC - NIH. [Link]

  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [Link]

  • Acetal As A Protective Group in Organic Synthesis. Scribd. [Link]

  • 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Activation of Boc‐protected amino boronic esters. ResearchGate. [Link]

  • Acetal and Delrin Chemical Compatibility Chart. Foxx Life Sciences. [Link]

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  • Merging the Versatile Functionalities of Boronic Acid with Peptides. PMC - NIH. [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Fluoro-4-formylphenylboronic Acid

2-Fluoro-4-formylphenylboronic acid is a critical bifunctional building block in modern medicinal chemistry and materials science. Its unique structure, featuring a formyl group for further derivatization and a fluorinated phenylboronic acid moiety for participation in cross-coupling reactions, makes it a valuable intermediate in the synthesis of complex organic molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates, while the boronic acid is a key component for Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for carbon-carbon bond formation.[1]

As demand for this intermediate grows, transitioning from laboratory-scale synthesis to a robust, safe, and efficient scale-up process is paramount. This guide provides a comprehensive overview of the key considerations, a detailed protocol for the scaled-up synthesis, and critical safety and analytical checkpoints necessary for successful production.

Synthetic Strategy: A Multi-Step Approach to High-Purity Product

The most common and scalable synthetic route to 2-Fluoro-4-formylphenylboronic acid involves a three-stage process:

  • Protection of the Aldehyde: The formyl group of the starting material, 3-bromo-4-fluorobenzaldehyde, is first protected to prevent its reaction with the highly nucleophilic organolithium reagent in the subsequent step. Acetal formation is a common and effective protection strategy.

  • Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange with an organolithium reagent, typically n-butyllithium, at cryogenic temperatures. The resulting aryllithium species is then quenched with a borate ester, such as triisopropyl borate, to form the boronic ester.

  • Deprotection and Purification: The protecting group is removed under acidic conditions, and the crude 2-Fluoro-4-formylphenylboronic acid is then purified to remove inorganic salts and organic byproducts.

This approach offers high yields and is amenable to scale-up, provided that critical process parameters are carefully controlled.

Scale-Up Synthesis Protocol

This protocol is designed for a multi-liter scale synthesis and emphasizes safety and process control.

Part 1: Acetal Protection of 3-Bromo-4-fluorobenzaldehyde

Rationale: Protecting the aldehyde as a dimethyl acetal prevents unwanted side reactions during the lithium-halogen exchange. This is a crucial first step for a clean borylation reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Bromo-4-fluorobenzaldehyde203.011.00 kg4.93 mol
Trimethyl orthoformate106.120.68 kg (0.70 L)6.41 mol
Methanol32.042.00 L-
Concentrated Sulfuric Acid98.0825 mL-
Sodium Methoxide (25% in Methanol)54.02As needed-

Procedure:

  • Reactor Setup: Equip a clean, dry 10 L glass reactor with a mechanical stirrer, thermocouple, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with 3-bromo-4-fluorobenzaldehyde (1.00 kg, 4.93 mol) and methanol (2.00 L).

  • Acid Catalyst Addition: Slowly add concentrated sulfuric acid (25 mL) to the stirred mixture. An exotherm may be observed.

  • Orthoformate Addition: Add trimethyl orthoformate (0.68 kg, 6.41 mol) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-3 hours. Monitor the reaction progress by GC-MS to confirm the disappearance of the starting material.

  • Quenching: Cool the reactor to room temperature. Carefully add a 25% solution of sodium methoxide in methanol to neutralize the sulfuric acid to a pH of 7-8.

  • Solvent Removal: Remove the methanol and other volatiles by distillation under reduced pressure.

  • Purification: The crude 2-bromo-5-fluoro-benzaldehyde dimethyl acetal can be purified by vacuum distillation to yield a colorless liquid.

Part 2: Borylation via Lithium-Halogen Exchange

Rationale: This step forms the carbon-boron bond. The use of n-butyllithium requires strict anhydrous conditions and cryogenic temperatures to prevent side reactions and ensure safety.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-5-fluorobenzaldehyde dimethyl acetal249.081.10 kg4.42 mol
Anhydrous Tetrahydrofuran (THF)72.119.0 L-
n-Butyllithium (2.5 M in hexanes)64.061.94 L4.86 mol
Triisopropyl borate188.080.92 kg (1.12 L)4.89 mol
2 M Hydrochloric Acid-As needed-

Procedure:

  • Reactor Setup: Use a 20 L jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Charging Starting Material: Charge the reactor with 2-bromo-5-fluorobenzaldehyde dimethyl acetal (1.10 kg, 4.42 mol) and anhydrous THF (9.0 L).

  • Cooling: Cool the reactor contents to below -70°C using a suitable cooling system (e.g., dry ice/acetone bath or cryocooler).

  • n-Butyllithium Addition: Slowly add n-butyllithium (1.94 L, 4.86 mol) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65°C. The addition may take 1-2 hours.

  • Stirring: Stir the mixture at -70°C for an additional hour after the addition is complete.

  • Borylation: Add triisopropyl borate (0.92 kg, 4.89 mol) dropwise, again maintaining the temperature below -65°C.

  • Warming and Quenching: After stirring for 2-3 hours at -70°C, allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Cool the reactor to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2). This step is highly exothermic and may produce flammable gases (butane). Ensure adequate ventilation and no ignition sources are present.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 3 L).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-Fluoro-4-formylphenylboronic acid.

Part 3: Purification by pH-Controlled Precipitation

Rationale: This purification method, adapted from a patented process for similar compounds, is highly effective for removing non-polar impurities and achieving high purity on a large scale.[2] It avoids the need for column chromatography, which is often impractical at this scale.

Materials:

Reagent/SolventQuantity
Crude 2-Fluoro-4-formylphenylboronic acidFrom Part 2
Deionized WaterAs needed
10% Aqueous Sodium HydroxideAs needed
Toluene or MTBEAs needed
Concentrated Hydrochloric AcidAs needed

Procedure:

  • Suspension: In a suitable reactor, suspend the crude product in deionized water (approx. 10 L) and cool to 5-10°C.

  • Alkaline Dissolution: Slowly add 10% aqueous sodium hydroxide dropwise with vigorous stirring. Carefully monitor the pH and maintain it between 9.5 and 10.5.[2] Avoid exceeding pH 11 to prevent the Cannizzaro reaction, which would lead to undesired byproducts.[2] Continue adding base until the solid dissolves completely.

  • Extraction of Impurities: Transfer the alkaline aqueous solution to a large separatory funnel and wash with toluene or MTBE (2 x 2 L) to remove any non-polar organic impurities.

  • Precipitation: Return the aqueous phase to the reactor and cool to below 10°C. Slowly add concentrated hydrochloric acid dropwise with stirring to precipitate the pure boronic acid.

  • Isolation: Collect the white precipitate by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water and then dry under vacuum at 50°C to a constant weight.

Safety and Handling Considerations

Scaling up this synthesis introduces significant safety challenges that must be addressed through careful planning and engineering controls.

  • 3-Bromo-4-fluorobenzaldehyde: This compound is an irritant to the skin, eyes, and respiratory tract.[3][4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • n-Butyllithium: This reagent is highly pyrophoric, igniting spontaneously on contact with air, and reacts violently with water.[6][7] It must be handled under a dry, inert atmosphere (nitrogen or argon) at all times.[6] Use appropriate transfer techniques, such as cannulas or pressure-equalizing dropping funnels. Ensure that all glassware is flame-dried before use. Have a Class D fire extinguisher and powdered lime or sand readily available for quenching spills. Personnel must be thoroughly trained in handling pyrophoric reagents.

  • Triisopropyl borate: This is a flammable liquid with a low flash point.[8][9] Keep away from heat, sparks, and open flames.[10] Use in a well-ventilated area and ensure all equipment is properly grounded to prevent static discharge.[11] It is also moisture-sensitive.

  • Cryogenic Temperatures: The use of temperatures below -70°C requires specialized equipment and careful handling to avoid frostbite and equipment failure.

  • Exothermic Reactions: The quenching of the reaction with acid is highly exothermic and produces flammable butane gas.[7] This step must be performed slowly, with efficient cooling, and in a well-ventilated area away from ignition sources.

In-Process Controls and Analytical Methods

Robust in-process controls are essential for ensuring a consistent and high-quality product at scale.

Process StageAnalytical MethodPurpose
Acetal Protection GC-MSMonitor the disappearance of 3-bromo-4-fluorobenzaldehyde to determine reaction completion.
Borylation TLC, HPLCMonitor the consumption of the protected starting material.
Purification pH meterCrucial for controlling the pH during the dissolution and precipitation steps to maximize yield and purity.
Final Product HPLC, ¹H NMR, ¹³C NMR, Melting PointAssess the purity of the final product. Confirm the structure and identity. Determine the melting point range.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway A 3-Bromo-4-fluorobenzaldehyde B 2-Bromo-5-fluorobenzaldehyde dimethyl acetal A->B (CH₃O)₃CH, H⁺ C Aryllithium Intermediate B->C n-BuLi, THF, < -65°C D Boronic Ester C->D B(O-iPr)₃ E 2-Fluoro-4-formylphenylboronic acid D->E H₃O⁺

Caption: Synthetic route to 2-Fluoro-4-formylphenylboronic acid.

Scale-Up Process Flow

Scale_Up_Workflow cluster_prep Stage 1: Preparation cluster_reaction Stage 2: Core Reaction cluster_purification Stage 3: Purification & Isolation Start Start: Charge Reactor with 3-bromo-4-fluorobenzaldehyde Protection Acetal Protection Start->Protection IPC1 IPC: GC-MS for Reaction Completion Protection->IPC1 Distillation Distillation of Protected Intermediate IPC1->Distillation Borylation Lithiation & Borylation (Cryogenic Conditions) Distillation->Borylation IPC2 IPC: TLC/HPLC for Starting Material Consumption Borylation->IPC2 Quench Acidic Quench & Work-up IPC2->Quench pH_Purification pH-Controlled Dissolution/Precipitation Quench->pH_Purification IPC3 IPC: pH Monitoring pH_Purification->IPC3 Filtration Filtration & Washing IPC3->Filtration Drying Vacuum Drying Filtration->Drying Final_QC Final QC: HPLC, NMR, MP Drying->Final_QC End Final Product Final_QC->End

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-formylphenylboronic acid. This resource is designed to provide in-depth troubleshooting advice, scientifically grounded explanations, and actionable protocols to help you overcome common hurdles and achieve optimal reaction yields.

The unique electronic properties of 2-Fluoro-4-formylphenylboronic acid—namely, the presence of two electron-withdrawing groups (EWG), a fluorine atom ortho to the boronic acid and a formyl group para to it—present a specific set of challenges that can lead to low yields if not properly addressed. This guide will walk you through the causality behind these issues and provide systematic solutions.

Troubleshooting Guide & FAQs

Here, we address the most common questions and issues encountered when using this specific boronic acid in Suzuki couplings.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low to no yield in a Suzuki coupling with 2-Fluoro-4-formylphenylboronic acid is a frequent issue stemming from its electronic and structural characteristics. Electron-poor arylboronic acids are known to be problematic coupling partners.[1] The primary reasons for this difficulty include:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine and formyl groups decreases the electron density on the boronic acid, making it less nucleophilic. This slows down the crucial transmetalation step in the catalytic cycle.[1]

  • Competing Side Reactions: The primary competing pathway is often protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is particularly prevalent with electron-deficient boronic acids under basic conditions.[1][2] Another potential side reaction is homocoupling of the boronic acid.[1]

  • Catalyst Inactivity: The chosen palladium catalyst or ligand system may not be optimal for activating such an electron-deficient substrate.

Troubleshooting Workflow:

To systematically diagnose the issue, follow this logical progression:

G Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality & Purity - Boronic Acid (no degradation) - Aryl Halide - Anhydrous Solvent - Active Catalyst Start->Check_Reagents Check_Inertness Step 2: Ensure Strict Inert Atmosphere - Degas solvent thoroughly - Use Schlenk line or glovebox Check_Reagents->Check_Inertness Reagents OK Optimize_Base Step 3: Re-evaluate Base Selection - Is it strong enough? - Is it causing side reactions? Check_Inertness->Optimize_Base System is Inert Optimize_Ligand Step 4: Optimize Ligand/Catalyst - Is the ligand electron-rich and bulky enough? Optimize_Base->Optimize_Ligand Base Optimized Optimize_Temp Step 5: Adjust Reaction Temperature - Is the temperature sufficient for transmetalation? Optimize_Ligand->Optimize_Temp Ligand Optimized Success Improved Yield Optimize_Temp->Success Temp Optimized

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: How do the electron-withdrawing groups specifically impact the Suzuki-Miyaura catalytic cycle?

Understanding the mechanism provides clarity on why this substrate is challenging. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_key Key Challenge with 2-Fluoro-4-formylphenylboronic Acid pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) + Base pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product challenge The Transmetalation step is slow due to the electron-deficient nature of the boronic acid (R²).

Caption: The Suzuki-Miyaura catalytic cycle highlighting the problematic step.

The two EWGs on the 2-Fluoro-4-formylphenylboronic acid primarily hinder the Transmetalation step. For transmetalation to occur, the organic group from the boron atom must transfer to the palladium center.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] However, the strong EWGs on the phenyl ring pull electron density away from the boron-carbon bond, making the aryl group less nucleophilic and thus less readily transferred to the palladium complex.[1]

Question 3: I suspect protodeboronation is a major side reaction. How can I minimize it?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common fate for electron-deficient boronic acids.[1] The presence of the aldehyde can exacerbate this, as cases of aldehyde loss have been reported under aqueous basic conditions.[6]

Strategies to Minimize Protodeboronation:

  • Use of Anhydrous Conditions: While many Suzuki couplings tolerate water, for this substrate it can be detrimental.[6] Employing rigorously dried, degassed aprotic solvents like dioxane, toluene, or DMF can significantly reduce the proton source.

  • Choice of Base: While a base is necessary, strong aqueous bases can promote protodeboronation.[6] Consider using non-aqueous or milder bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7] In some cases, fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can be used, particularly under anhydrous conditions.

  • Protecting the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are generally more robust towards protodeboronation and can be used directly in the coupling reaction. Another strategy is to convert the boronic acid to its corresponding potassium trifluoroborate salt, which often exhibits enhanced stability.[8]

Question 4: What is the optimal catalyst, ligand, and base combination for this type of substrate?

There is no single "magic bullet," but general principles guide the selection for coupling challenging, electron-deficient boronic acids.

  • Catalyst/Ligand System: The key is to use a system that promotes a fast rate of transmetalation and reductive elimination to outcompete the side reactions. This is typically achieved with:

    • Electron-Rich, Bulky Ligands: These ligands stabilize the Pd(0) state and accelerate both the oxidative addition and reductive elimination steps.[4] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for sterically hindered and electronically challenging substrates.[9][10] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong electron-donating properties.[4]

    • Pre-catalysts: Using modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) can improve reaction consistency by ensuring the efficient in-situ generation of the active Pd(0) species.[11]

  • Base Selection: The base has multiple roles: it activates the boronic acid for transmetalation and reacts with the palladium complex after oxidative addition.[4]

    • Strong, Non-nucleophilic Bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to sodium or potassium carbonate, especially when dealing with difficult couplings.[7]

    • The choice of base can be solvent-dependent. For instance, K₃PO₄ often works well in solvents like dioxane or toluene.[3]

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Source XPhos Pd G3 (1-2 mol%)Efficiently generates the active catalyst; proven for challenging couplings.[11]
Ligand XPhos (1.2-2.4 mol% ratio to Pd)Bulky, electron-rich ligand to accelerate key catalytic steps.[9][10]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, effective base for activating electron-poor boronic acids.[3][7]
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)Aprotic solvent to minimize protodeboronation.[6]
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation barrier for transmetalation.[12]

Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of 2-Fluoro-4-formylphenylboronic acid with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 equiv)

  • XPhos (0.024 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst and XPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent (aryl bromide).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Available at: [Link].

  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link].

  • National Institutes of Health. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. Available at: [Link].

  • National Institutes of Health. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Available at: [Link].

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link].

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros. Reddit. Available at: [Link].

  • ResearchGate. Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link].

  • Organic Chemistry Portal. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Organic Chemistry Portal. Available at: [Link].

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link].

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. ACS Publications. Available at: [Link].

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link].

  • ResearchGate. Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link].

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. ResearchGate. Available at: [Link].

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. Reddit. Available at: [Link].

  • National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link].

  • ResearchGate. Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. Available at: [Link].

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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Fluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this unique substrate. The presence of an ortho-fluoro substituent and a para-formyl group introduces distinct electronic and steric demands that require careful optimization of catalyst loading and reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction shows very low conversion or has failed completely. What are the most likely causes?

Answer: Low or no conversion when using 2-Fluoro-4-formylphenylboronic acid is a common issue that typically points to one of three areas: the catalyst system (palladium source and ligand), the base, or competing side reactions.

  • Cause A: Inefficient Catalyst System: The ortho-fluoro group creates significant steric hindrance around the boron center. A standard catalyst like Pd(PPh₃)₄ may be too small and inefficient to facilitate the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[1][2] Bulky, electron-rich phosphine ligands are often required to create a more reactive, coordinatively unsaturated palladium center.[1][3]

  • Solution A: Screen Bulky Monophosphine Ligands: Switch from tetrakis(triphenylphosphine)palladium(0) to a more robust catalyst system. We recommend screening a panel of Buchwald-type ligands, which are designed for sterically demanding substrates.[1] A good starting point is to use a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst in combination with ligands like SPhos, XPhos, or RuPhos.

  • Cause B: Inappropriate Base Selection: The choice of base is critical. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[4][5][6] However, a base that is too strong or used in a protic solvent can accelerate an undesirable side reaction known as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[7][8]

  • Solution B: Use a Moderately Strong, Non-Nucleophilic Base: We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][9] These bases provide a good balance of reactivity while minimizing the risk of ester hydrolysis or other base-mediated side reactions on your substrate. Avoid strong hydroxide bases if possible, especially at elevated temperatures.

  • Cause C: Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Incomplete degassing can lead to the formation of palladium black (inactive palladium aggregates), effectively halting the reaction.[10][11]

  • Solution C: Ensure Rigorous Inert Conditions: Degas your solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[9] Assemble your reaction under a positive pressure of the inert gas.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and solve low-yield reactions.

low_conversion_workflow cluster_0 Initial Checks cluster_1 Optimization Cycle start Start: Low Conversion (<10%) check_inert Verify Inert Atmosphere (Degas solvent, positive N2/Ar pressure) start->check_inert First Step check_reagents Check Reagent Quality (Boronic acid, halide, base purity) check_inert->check_reagents catalyst_screen Screen Catalyst System check_reagents->catalyst_screen If reagents are good ligand_screen Use Bulky Ligand (e.g., SPhos, XPhos) with Pd(OAc)2 catalyst_screen->ligand_screen base_screen Optimize Base (Start with K3PO4 or Cs2CO3) ligand_screen->base_screen If still low yield solvent_screen Optimize Solvent (e.g., Dioxane, Toluene, 2-MeTHF) base_screen->solvent_screen If still low yield temp_screen Adjust Temperature (Screen 80-110 °C) solvent_screen->temp_screen success Reaction Optimized temp_screen->success Success suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) pdi_complex R1-Pd(II)L2-X pd0->pdi_complex + R1-X oxidative_addition Oxidative Addition pdi_diaryl R1-Pd(II)L2-R2 pdi_complex->pdi_diaryl + [R2-B(OH)3]⁻ transmetalation Transmetalation pdi_diaryl->pd0 - R1-R2 (Product) product Ar-Ar' (Desired Product) reductive_elimination Reductive Elimination r1x Ar-X r2b 2-F,4-CHO-Ar-B(OH)2 boronate [Ar-B(OH)3]⁻ r2b->boronate + Base base Base (e.g., K3PO4)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Scilit.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Request PDF.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). SciSpace.
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Protodeboron
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. (2001). American Chemical Society.
  • Protodeboronation of (Hetero)
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Technical Support Center: Purification of Products from 2-Fluoro-4-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4-formylphenylboronic acid. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols for the effective purification of reaction products derived from this versatile reagent. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your synthesized compounds.

Introduction: The Chemistry and Challenges of 2-Fluoro-4-formylphenylboronic Acid

2-Fluoro-4-formylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its utility stems from the presence of three key functional groups: a boronic acid for C-C bond formation, a formyl group (aldehyde) that can be further derivatized, and a fluorine atom which can modulate the electronic properties and metabolic stability of the final product.

However, the very features that make this reagent so useful also introduce specific challenges during product purification. The polarity of the aldehyde and the potential for the boronic acid group to undergo side reactions can lead to complex crude reaction mixtures. This guide will address these challenges directly, providing practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when purifying products from reactions involving 2-Fluoro-4-formylphenylboronic acid.

Q1: My Suzuki-Miyaura coupling reaction with 2-Fluoro-4-formylphenylboronic acid is complete, but the crude product is a complex mixture. What are the likely impurities?

A1: Besides unreacted starting materials, several side products are common in these reactions. Understanding these impurities is the first step to designing an effective purification strategy.

  • Homocoupling Product: You may observe the formation of a biaryl product arising from the coupling of two molecules of your aryl halide or two molecules of the boronic acid.[3] Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[4]

  • Protodeboronation Product: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, resulting in 2-fluoro-4-formylbenzene.[4] This is often promoted by strong bases and the presence of water.[4]

  • Residual Palladium Catalyst: Palladium catalysts, whether homogeneous or heterogeneous, can contaminate your product.[5][6] These can appear as a fine black or grey solid or remain in solution.[7]

  • Boronic Acid-Related Impurities: Unreacted 2-Fluoro-4-formylphenylboronic acid and its anhydride or boroxine forms can be present. Boronic acids are known to form these cyclic trimers.[8]

  • Ligand-Derived Impurities: If you are using phosphine ligands, impurities derived from the ligand can also be present in your crude product.[9]

Q2: I am struggling to remove the residual palladium catalyst from my product. What are the most effective methods?

A2: Palladium removal is a critical step, especially in pharmaceutical applications. Several methods can be employed, often in combination.

  • Filtration through Celite®: This is a simple and effective first step for removing heterogeneous or precipitated palladium.[5][6] A thick pad of Celite® is used to filter the reaction mixture, trapping the insoluble metal particles.[5]

  • Activated Carbon Treatment: Activated carbon can be used to adsorb soluble palladium species.[10] However, be aware that its non-specific nature may also lead to the loss of your desired product.[10]

  • Palladium Scavengers: These are solid-supported reagents (resins) with functional groups that have a high affinity for palladium, such as thiols or amines.[10] The crude product solution is stirred with the scavenger, which is then removed by filtration.[10]

  • Column Chromatography: For many soluble palladium complexes, column chromatography is a reliable method for removal.[5]

Q3: My desired product is a polar aromatic aldehyde. What is the best way to purify it using column chromatography?

A3: Column chromatography is a powerful technique for purifying polar compounds.[11][12][13] The key is selecting the right stationary and mobile phases.

  • Stationary Phase: Silica gel is the most common choice and is suitable for separating aldehydes from less polar byproducts.[11][14] Alumina can also be used and is available in acidic, neutral, or basic forms.[13]

  • Mobile Phase (Eluent): The choice of solvent is crucial.[12] For polar aldehydes, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[12][14] You can determine the optimal solvent system by running preliminary tests using Thin Layer Chromatography (TLC).[12][13] A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.[12]

  • Potential for Decomposition: Be aware that some aldehydes can decompose on silica gel.[14] If you observe this, you can try neutralizing the silica with a small amount of a non-nucleophilic base like triethylamine mixed into your eluent, or consider using a different adsorbent like alumina.

Q4: Can I use recrystallization to purify my product? What are the best practices?

A4: Recrystallization is an excellent and often preferred method for purifying solid products, as it can yield highly pure crystalline material.

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[15] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[16] Common solvents for recrystallizing moderately polar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with water or hexanes.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.[15][16]

    • If there are insoluble impurities, perform a hot filtration.[15]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[16]

    • Further cooling in an ice bath can maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[16]

    • Dry the crystals thoroughly before analysis.[16]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue Potential Cause(s) Suggested Solution(s)
Low product recovery after column chromatography. 1. The product is too polar and is sticking to the silica gel. 2. The product is being lost due to non-specific adsorption on activated carbon or scavengers.[10] 3. The product is volatile and is being lost during solvent removal.1. Increase the polarity of the eluent. Adding a small amount of methanol to your ethyl acetate/hexane mixture can help elute highly polar compounds. 2. Reduce the amount of adsorbent used.[10] Screen different scavengers for lower non-specific binding.[10] 3. Use a lower temperature and pressure during rotary evaporation.
The product co-elutes with an impurity during column chromatography. The polarity of the product and the impurity are too similar for effective separation with the chosen solvent system.1. Try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order. 2. Use a different stationary phase, such as alumina or a bonded-phase silica.
The product oils out during recrystallization instead of forming crystals. 1. The cooling process is too rapid. 2. The solvent is not ideal. 3. The product is impure, and the impurities are preventing crystallization.1. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. 2. Try a different solvent or a mixture of solvents. 3. Attempt to purify the product by another method, such as column chromatography, before recrystallization.
Residual palladium remains in the product even after filtration through Celite® and treatment with activated carbon. The palladium may be in a soluble, complexed form that is not effectively removed by these methods.1. Use a high-affinity palladium scavenger resin. Thiol-based scavengers are often very effective.[10] 2. Optimize the scavenging conditions by increasing the temperature or treatment time.[10] 3. Consider a final purification step like recrystallization, which can sometimes exclude metal impurities in the crystal lattice.

Experimental Protocols

Protocol 1: General Purification Workflow for Suzuki-Miyaura Coupling Products

This protocol outlines a standard sequence for purifying the product of a Suzuki-Miyaura reaction involving 2-Fluoro-4-formylphenylboronic acid.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., wash with water and brine) start->workup celite Filtration through Celite® (Removes heterogeneous Pd) workup->celite extract Extraction with Organic Solvent (e.g., Ethyl Acetate) celite->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography (Silica gel, Hexane/EtOAc gradient) concentrate->chromatography fractions Combine Pure Fractions & Concentrate chromatography->fractions recrystallize Optional: Recrystallization (For high purity solids) fractions->recrystallize final_product Pure Product fractions->final_product If recrystallization is not needed recrystallize->final_product ScavengerWorkflow start Crude Product Solution (Post-workup & filtration) add_scavenger Add Thiol-Based Scavenger Resin (e.g., 5-10 wt% vs. crude) start->add_scavenger stir Stir Mixture (Room temp to 50°C, 2-24 h) add_scavenger->stir filter Filter to Remove Scavenger Resin stir->filter wash Wash Resin with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate under Reduced Pressure combine->concentrate analyze Analyze for Residual Pd (e.g., ICP-MS) concentrate->analyze final_product Purified Product analyze->final_product DecisionTree start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is it pure by TLC/NMR? try_recrystallization->is_pure is_pure->column_chromatography No final_product Pure Product is_pure->final_product Yes column_chromatography->final_product

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-4-formylphenylboronic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their work. Given its utility in forming crucial C-C bonds via Suzuki-Miyaura coupling, understanding and mitigating its inherent instability in solution is paramount for achieving reproducible, high-yielding results. This document provides in-depth, field-proven insights into the causes of degradation and offers practical, validated solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Fluoro-4-formylphenylboronic acid is giving inconsistent results in my Suzuki coupling. What's going on?

A: Inconsistent performance is a classic symptom of boronic acid degradation. 2-Fluoro-4-formylphenylboronic acid, like many arylboronic acids, is susceptible to several degradation pathways in solution, especially under reaction conditions.[1] The primary culprits are protodeboronation (replacement of the -B(OH)₂ group with -H) and oxidation (replacement with -OH).[2] The rate of these undesired side reactions can be influenced by pH, temperature, solvent, and the presence of oxygen or metal catalysts, leading to variable amounts of active reagent in your reaction vessel.[3][4][5]

Q2: What are the primary chemical pathways that cause this boronic acid to degrade?

A: There are three main degradation pathways to be aware of:

  • Protodeboronation: This is the cleavage of the C–B bond by a proton source (like water), resulting in the formation of 3-fluorobenzaldehyde.[6][2] This reaction is often accelerated under basic conditions, which are common in Suzuki-Miyaura couplings.[4][5][7] The electron-withdrawing nature of the fluoro and formyl groups on your specific molecule makes it particularly susceptible to this process.[4]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of atmospheric oxygen or other oxidants, to form 2-fluoro-4-formylphenol.[6][8] This process can be accelerated by heat and residual metal catalysts.

  • Trimerization (Boroxine Formation): In the solid state or in anhydrous non-polar solvents, three molecules of the boronic acid can dehydrate to form a stable cyclic trimer called a boroxine.[9][10][11][12] While this is often reversible in the presence of water, it can complicate stoichiometry and dissolution.[6][9][13][14] Your reagent bottle, labeled "(contains varying amounts of Anhydride)," indicates this equilibrium is present.

Degradation_Pathways BA 2-Fluoro-4-formylphenylboronic acid Proto 3-Fluorobenzaldehyde (Protodeboronation Product) BA->Proto H₂O / H⁺ or OH⁻ Oxid 2-Fluoro-4-formylphenol (Oxidation Product) BA->Oxid [O] / Air Boroxine Corresponding Boroxine (Trimeric Anhydride) BA->Boroxine - H₂O (Reversible)

Q3: Are there visible signs of degradation I should watch for?

A: While analytical techniques like HPLC or NMR are definitive, you might observe:

  • Reduced Yields: A progressive drop in the yield of your desired coupled product.

  • Byproduct Formation: Appearance of protodeboronated (Ar-H) or oxidized (Ar-OH) impurities in your crude reaction mixture, detectable by LC-MS or GC-MS.[6]

  • Inconsistent Stoichiometry: If significant boroxine formation has occurred, the molecular weight of the solid changes, leading to errors in weighing if not accounted for.[6]

Troubleshooting Guide: Low Coupling Yields

Problem: My Suzuki-Miyaura reaction with 2-Fluoro-4-formylphenylboronic acid is consistently yielding less than 50%, and I see a significant amount of 3-fluorobenzaldehyde byproduct.

This strongly suggests that protodeboronation is outcompeting your desired cross-coupling reaction. Here is a systematic approach to troubleshoot and resolve this issue.

Step 1: Re-evaluate Your Baseline Procedure

  • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the boronic acid. If using an older bottle, be aware that degradation may have already occurred.

  • Inert Atmosphere: Ensure your entire reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). This minimizes oxidation.[6]

  • Order of Addition: Add the boronic acid to the reaction mixture last or as close to the heating phase as possible. Pre-mixing the boronic acid with the base and solvent and letting it stir for an extended period before adding the palladium catalyst and aryl halide is a common cause of failure.

Step 2: Optimize Reaction Conditions to Favor Coupling over Degradation

ParameterSub-Optimal Condition (Favors Degradation)Optimized Condition (Favors Stability/Coupling)Rationale
Base Strong, highly aqueous bases (e.g., NaOH, KOH)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)Strong bases in water dramatically accelerate protodeboronation. K₃PO₄ is often an excellent choice.[4][5]
Solvent Protic solvents (e.g., Methanol, Ethanol)Aprotic solvents (e.g., Dioxane, Toluene, THF) with minimal waterWhile some water is necessary for the Suzuki catalytic cycle, excess water provides the proton source for protodeboronation.[2] Use the minimum amount required for reactivity.
Temperature Excessively high temperaturesThe lowest temperature that provides a reasonable reaction rate (e.g., 60-80 °C)High temperatures accelerate all reactions, including degradation.
Reaction Time Prolonged reaction times (e.g., > 24h)Monitor reaction by TLC/LCMS and work up as soon as starting material is consumed.Minimizes the time the boronic acid is exposed to harsh, degradative conditions.

Advanced Stabilization Strategy: In-Situ Protection via Boronate Esters

For particularly challenging substrates or when maximum stability and reproducibility are required (e.g., in automated synthesis or process scale-up), converting the boronic acid to a more stable derivative is the most robust strategy.[6] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be used directly in coupling reactions.[1][15][16][17]

MIDA_Strategy cluster_0 Preparation (Offline) cluster_1 Suzuki Coupling (In-situ) BA Unstable Boronic Acid MIDA_Ester Air-Stable, Crystalline MIDA Boronate BA->MIDA_Ester + MIDA, Heat (Toluene/DMSO) MIDA N-Methyliminodiacetic Acid (MIDA) MIDA->MIDA_Ester MIDA_Ester_rxn Stable MIDA Boronate (Added to reaction) Slow_Release Slow Release of Boronic Acid MIDA_Ester_rxn->Slow_Release Mild Base (e.g., K₃PO₄) Aq. Solvent Coupling Desired Cross-Coupling Product Slow_Release->Coupling Pd Catalyst, Ar-X

The MIDA boronate is a "slow-release" form of the boronic acid.[15][16] It is benchtop stable and unreactive until the mild basic conditions of the Suzuki coupling slowly hydrolyze it, releasing the active boronic acid in situ.[15][16] This ensures the concentration of the unstable free boronic acid is always low, minimizing degradation while allowing the desired coupling to proceed.[16]

Protocol: Synthesis of 2-Fluoro-4-formylphenylboronic acid MIDA ester

This protocol is adapted from standard procedures for MIDA boronate formation.[17]

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.0 eq)

  • N-methyliminodiacetic acid (MIDA) (1.2 eq)

  • Toluene

  • DMSO

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 2-Fluoro-4-formylphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Add a solvent mixture of Toluene/DMSO (10:1 v/v). The total volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like Ethyl Acetate and wash with water and brine to remove unreacted MIDA and DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can often be used directly or purified further by crystallization or chromatography on silica gel. The MIDA boronate is significantly more stable to chromatography than the free boronic acid.[1][16]

Validation: Confirm the formation of the MIDA ester using ¹H NMR and/or LC-MS. The resulting stable, white solid can be stored on the benchtop for extended periods and weighed accurately for subsequent reactions.[15][17]

References

  • The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available from: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available from: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate. Available from: [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available from: [Link]

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available from: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available from: [Link]

  • MIDA boronate. Chem-Station Int. Ed. Available from: [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Available from: [Link]

  • Boroxine. Wikipedia. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available from: [Link]

  • A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available from: [Link]

  • MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition. Available from: [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available from: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Protodeboronation. Wikipedia. Available from: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available from: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available from: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Protodeboronations. Organic Chemistry Portal. Available from: [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available from: [Link]

  • Properties of a Model Aryl Boronic Acid and Its Boroxine. ResearchGate. Available from: [Link]

  • 4-Formylphenylboronic acid. Wikipedia. Available from: [Link]

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Side reactions of 2-Fluoro-4-formylphenylboronic acid under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered when using 2-Fluoro-4-formylphenylboronic acid, particularly under the basic conditions typical of Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments with 2-Fluoro-4-formylphenylboronic acid.

Q1: I am observing a significant amount of a byproduct that corresponds to the loss of the boronic acid group (protodeboronation). What causes this and how can I minimize it?

A1: The primary cause of this side reaction is protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This is a known side reaction for arylboronic acids, especially under basic aqueous conditions which are common in Suzuki-Miyaura coupling.[1][2] The electron-withdrawing nature of the fluorine and formyl groups on 2-Fluoro-4-formylphenylboronic acid can make it more susceptible to this reaction.[3]

Mechanism of Base-Catalyzed Protodeboronation:

Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form.[2] This boronate can then react with a proton source, such as water, leading to the undesired protodeboronated product.[2][3]

Troubleshooting Strategies:

  • Choice of Base: The strength and type of base can significantly influence the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4] The pH of the reaction mixture should be carefully controlled, ideally within a range of 8 to 11, to avoid decomposition.[4]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce protodeboronation by minimizing the presence of a proton source.[5]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation. It is advisable to monitor the reaction progress closely and stop it as soon as the starting material is consumed.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from protodeboronation.[1][5] The boronic acid can be slowly released in situ during the reaction.

Q2: My reaction is producing a significant amount of a biaryl byproduct derived from the coupling of two molecules of 2-Fluoro-4-formylphenylboronic acid (homocoupling). How can I prevent this?

A2: The formation of a biaryl byproduct from the self-coupling of the boronic acid is known as homocoupling. This is another common side reaction in palladium-catalyzed cross-coupling reactions.[5][6]

Causes of Homocoupling:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[5][6] It is crucial to ensure that the reaction is performed under an inert atmosphere.

  • Palladium(II) Species: The presence of Pd(II) species at the beginning of the reaction or formed via oxidative processes can lead to homocoupling.[5]

  • Reaction Conditions: High temperatures and certain bases can also favor this side reaction.

Troubleshooting Strategies:

  • Thorough Degassing: Properly degassing the reaction mixture is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[7]

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling compared to using a Pd(II) precatalyst.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.

Q3: I suspect the formyl group on my boronic acid is not stable under my basic reaction conditions. What reactions can occur and how can I avoid them?

A3: The aldehyde (formyl) group can indeed be sensitive to basic conditions, especially at elevated temperatures.

Potential Side Reactions of the Formyl Group:

  • Cannizzaro Reaction: In the presence of a strong base and at higher temperatures, aldehydes lacking an α-hydrogen, such as the formyl group on your boronic acid, can undergo a disproportionation reaction (Cannizzaro reaction). This would lead to the formation of the corresponding carboxylic acid and alcohol. A patent for purifying formylphenylboronic acids explicitly warns against pH values above 11 to avoid Cannizzaro products.[4]

  • Aldol-type Condensations: While less likely for an aromatic aldehyde without an enolizable proton, side reactions involving the aldehyde functionality cannot be completely ruled out, especially if other reactive carbonyl species are present.

Troubleshooting Strategies:

  • Mild Base: Use the mildest base that is effective for your Suzuki-Miyaura coupling. As mentioned before, K₂CO₃ or K₃PO₄ are generally safer choices than strong hydroxides.[4]

  • Lower Reaction Temperature: If the desired coupling can proceed at a lower temperature, this will help to minimize the degradation of the formyl group.

  • Protection of the Formyl Group: If the formyl group remains problematic, it can be protected as an acetal prior to the coupling reaction. The acetal is stable to the basic conditions of the Suzuki reaction and can be easily deprotected under acidic conditions after the coupling is complete.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Fluoro-4-formylphenylboronic Acid

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a reaction vessel, add the aryl halide, 2-Fluoro-4-formylphenylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Side Reactions

The following diagrams illustrate the key side reactions discussed.

Side_Reactions A 2-Fluoro-4-formylphenylboronic acid B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (Desired Pathway) C Protodeboronation Product (2-Fluorobenzaldehyde) A->C Protodeboronation (H₂O, Base) D Homocoupling Product A->D Homocoupling (Pd(II), O₂) E Cannizzaro Products (Carboxylic Acid + Alcohol) A->E Cannizzaro Reaction (Strong Base, Heat)

Caption: Key reaction pathways for 2-Fluoro-4-formylphenylboronic acid.

Data Summary

Side ReactionKey Contributing FactorsRecommended Mitigation Strategies
Protodeboronation High pH, presence of water, high temperatureUse weaker bases (K₂CO₃, K₃PO₄), anhydrous conditions, lower reaction temperature, protect as a boronate ester
Homocoupling Presence of oxygen, Pd(II) speciesThoroughly degas the reaction mixture, use a Pd(0) catalyst, choose appropriate ligands
Cannizzaro Reaction Strong bases (e.g., NaOH), high temperatureUse milder bases, lower reaction temperature, protect the formyl group as an acetal

References

  • C. E. Hayes, et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Benchchem (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Y. Wang, et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • ResearchGate (n.d.).
  • C. P. T. Cox, et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Wikipedia (n.d.).
  • ResearchGate (n.d.). Protodeboronation of (Hetero)
  • M. K. Cyranski, et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Chemistry Stack Exchange (2017). What are the byproducts in a Suzuki reaction?.
  • CORE (n.d.).
  • Wikipedia (n.d.). 4-Formylphenylboronic acid.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem (2025).
  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Benchchem (n.d.). (4-Fluoro-2-formylphenyl)boronic acid.
  • M. K. Cyranski, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling.
  • Sigma-Aldrich (n.d.). 2-Fluoro-4-formylphenylboronic acid.
  • Reddit (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Sigma-Aldrich (n.d.). 4-Formylphenylboronic acid.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
  • MDPI (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • United States Biological (n.d.). 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6.
  • ResearchGate (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria.
  • Sigma-Aldrich (n.d.). 4-Formylphenylboronic acid.
  • PubMed Central (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • Google Patents (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • ACS Publications (n.d.). Dual-Dynamic Covalently Cross-Linked Polyglycerol Hydrogels for Tumor Spheroid Culture.
  • Sigma-Aldrich (n.d.). (4-Fluoro-2-formylphenyl)boronic acid.
  • Sigma-Aldrich (n.d.). 3-Fluoro-4-formylphenylboronic acid.
  • TCI Chemicals (n.d.). 3-Fluoro-4-formylphenylboronic Acid (contains varying amounts of Anhydride).
  • Amerigo Scientific (n.d.). 2-Fluoro-4-formylphenylboronic acid (≥95.0%).
  • PubChem (n.d.). 4-Formylphenylboronic Acid.

Sources

Technical Support Center: Managing Steric Hindrance with ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for one of the most persistent challenges in modern synthetic chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered substrates, particularly those involving ortho-substituted boronic acids. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols needed to overcome common hurdles and achieve success in your demanding synthetic campaigns.

Steric hindrance, especially from substituents at the ortho positions of a boronic acid, can dramatically slow down or completely stall a Suzuki-Miyaura reaction.[1][2] The bulky groups impede the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1][3] This guide provides a structured approach to troubleshooting these reactions, grounded in established chemical principles and supported by peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a step-by-step solution.

Q1: My reaction shows low to no yield. What are the primary factors to investigate?

A1: A low or zero yield in a sterically hindered coupling is the most common issue. The root cause is typically a high activation energy barrier for one or more steps in the catalytic cycle. Your investigation should be systematic, focusing on the three core components of the reaction: the catalyst system, the base, and the boronic acid's stability.

  • Diagnosis & Solution Workflow:

    • Catalyst System Inadequacy: The single most critical factor for hindered couplings is the ligand. Standard ligands like PPh₃ are often ineffective. You must use a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[1][4] These ligands promote the difficult reductive elimination step and stabilize the active Pd(0) species.[3][5]

      • Action: Switch to a modern catalyst system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are the gold standard for these transformations.[1][6] NHC-ligated palladium complexes are also highly effective.[7][8]

    • Ineffective Base: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate complex required for transmetalation.[7][9] For hindered substrates, a stronger base may be needed to drive this equilibrium.

      • Action: If using a mild base like Na₂CO₃, switch to a stronger base such as K₃PO₄, Cs₂CO₃, or Ba(OH)₂.[2]

    • Boronic Acid Decomposition: Ortho-substituted boronic acids can be prone to protodeboronation (cleavage of the C-B bond), especially at elevated temperatures in the presence of water.[10][11]

      • Action: Confirm the integrity of your boronic acid starting material. Consider converting it to a more stable derivative like a potassium organotrifluoroborate, MIDA boronate, or a diethanolamine (DABO) boronate, which can be used directly.[10][12]

Q2: The reaction is extremely slow, taking over 24 hours to show minimal conversion. How can I increase the rate?

A2: Sluggish reaction rates are a direct consequence of steric clash. To accelerate the reaction, you must increase the energy of the system and optimize the catalyst to lower the activation energy of the rate-limiting steps.

  • Diagnosis & Solution Workflow:

    • Insufficient Thermal Energy: Hindered couplings often require more "forcing" conditions to overcome steric barriers.[1]

      • Action: Increase the reaction temperature. While many Suzuki reactions run at 80 °C, pushing the temperature to 100-110 °C in a high-boiling solvent like dioxane or toluene can significantly improve rates.[1][13] Always monitor for potential decomposition at higher temperatures.

    • Suboptimal Ligand Choice: While you may be using a "good" ligand, it might not be the best one for your specific substrate combination. The electronic and steric properties of phosphine ligands can be subtly tuned.[14]

      • Action: Screen a small panel of bulky ligands. For extremely hindered tetra-ortho-substituted biaryl synthesis, specialized ligands like BI-DIME or AntPhos have shown exceptional reactivity.[14][15]

    • Concentration Effects: Very dilute conditions can slow down bimolecular reactions.

      • Action: Ensure your reaction concentration is appropriate, typically between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A3: Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a C-H bond. This is a common decomposition pathway for boronic acids, particularly for electron-rich or heteroaromatic systems, and is accelerated by aqueous basic conditions.[9]

  • Diagnosis & Solution Workflow:

    • Inherent Instability: The boronic acid functional group itself can be labile.[10]

      • Action 1: Use a Stabilized Boronic Acid Surrogate. This is the most robust solution. Convert the boronic acid into an air-stable diethanolamine (DABO) boronate.[12] These are often crystalline solids that are easy to handle and can be used directly in the coupling reaction, where they slowly release the boronic acid under protic conditions.[1][12] (See Protocol 2).

      • Action 2: Use Anhydrous Conditions. If possible, switch to a non-aqueous solvent system. Use a base like powdered KF, which can activate the boronic acid without requiring water.[7]

    • Excess Water/Base: While some water is often beneficial, too much can accelerate decomposition.

      • Action: Minimize the amount of water in the reaction. If using an aqueous base solution, use a more concentrated stock. Ensure solvents are properly dried if pursuing an anhydrous route.

Q4: Homocoupling of the boronic acid (Glaser coupling) is a major side product. What causes this and how can it be minimized?

A4: Homocoupling produces a biaryl derived from two molecules of your boronic acid. This side reaction is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[9]

  • Diagnosis & Solution Workflow:

    • Oxygen in the Reaction Flask: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.

      • Action: Rigorously degas your reaction solvent and the entire reaction setup. This is critical. Purge the solvent with argon or nitrogen for at least 15-30 minutes and assemble the reaction under an inert atmosphere.[1]

    • Use of Pd(II) Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, its reduction to Pd(0) might be slow or incomplete, leaving Pd(II) available to mediate homocoupling.

      • Action: Switch to a Pd(0) source like Pd₂(dba)₃ or, even better, use a modern, well-defined precatalyst (e.g., XPhos Pd G3) that rapidly and cleanly generates the active Pd(0) species in situ.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why exactly are ortho-substituted boronic acids so challenging for Suzuki-Miyaura coupling?

A1: The difficulty stems from steric hindrance impacting the two most intricate steps of the catalytic cycle. The bulky ortho groups create a "steric shield" around the carbon-boron bond. This hinders the approach of the palladium complex during transmetalation , the step where the organic group is transferred from boron to palladium.[2] Subsequently, after transmetalation, the two bulky organic groups on the palladium center must orient themselves for reductive elimination to form the new C-C bond. The steric repulsion between these groups makes attaining the necessary transition state geometry energetically unfavorable, thus slowing the reaction.[3]

Q2: How do bulky, electron-rich phosphine ligands work to overcome this steric barrier?

A2: These ligands, often called Buchwald-type ligands, address the challenge in several ways. Their large steric bulk favors the formation of a monoligated L-Pd(0) species, which is highly reactive in the initial oxidative addition step.[4][6] Crucially, this bulk also promotes the final, often rate-limiting, reductive elimination step. The steric pressure exerted by the ligand on the two coupled fragments helps to overcome the repulsive forces between them, effectively "pushing" them off the metal center to form the product.[3][5] Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which also accelerates both oxidative addition and reductive elimination.[8]

Q3: What is the role of the base, and how do I choose the right one?

A3: The base plays a crucial role in activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a tetracoordinate "ate" complex (a boronate).[7] This process increases the electron density on the boron and polarizes the carbon-boron bond, making the organic group more nucleophilic and thus much more effective at transferring to the palladium center during transmetalation. Weaker bases (e.g., Na₂CO₃) may not be sufficient to form the boronate with a sterically hindered and electron-poor boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are more effective at driving this equilibrium.[13][16] The choice is empirical, but K₃PO₄ is an excellent starting point for challenging couplings.

Q4: Are there alternatives to traditional boronic acids for sterically demanding couplings?

A4: Yes. When a boronic acid proves too unstable or unreactive, several alternatives offer enhanced stability and handling.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are highly effective in Suzuki couplings. They are particularly resistant to protodeboronation.[10]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline compounds that are compatible with chromatography. The MIDA group acts as a protecting group that is cleaved under the basic aqueous conditions of the Suzuki reaction, slowly releasing the boronic acid.[10][17]

  • Diethanolamine (DABO) Boronates: Formed by a simple condensation of the boronic acid with diethanolamine, these adducts are air-stable and can be used directly in couplings, offering a practical and cost-effective way to handle problematic boronic acids.[1][12]

Q5: What are the ideal solvent and temperature conditions?

A5: There is no single universal condition, but a good starting point for a challenging coupling is a mixture of an ethereal solvent and water, such as Dioxane/H₂O (10:1) or THF/H₂O .[1] The organic solvent solubilizes the substrates and catalyst, while the water helps dissolve the inorganic base and facilitates the formation of the active boronate species. High temperatures, typically 80–110 °C , are necessary to provide sufficient energy to overcome the high activation barriers imposed by steric hindrance.[1] The choice of solvent can also influence selectivity in complex molecules.[18]

Part 3: Protocols & Data

Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling an ortho-substituted boronic acid with an aryl halide.

  • Reagent Preparation: In a vial, combine the aryl halide (1.0 equiv), the ortho-substituted boronic acid or its stable derivative (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel with a stream of argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1–0.5 M in the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol 2: Preparation of Air-Stable Diethanolamine (DABO) Boronates

This procedure converts an unstable boronic acid into a stable, easy-to-handle solid.[1][12]

  • Dissolution: In a vial, dissolve the ortho-substituted boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ethyl acetate).

  • Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A white precipitate will typically form.[1]

  • Isolation: Stir the resulting slurry for 15-30 minutes at room temperature.

  • Purification: Isolate the white solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. This stable DABO boronate can now be weighed and used directly in Protocol 1.[1]

Data Presentation
Table 1: Recommended Catalyst Systems for Sterically Hindered Couplings
Challenge LevelExample CouplingRecommended LigandPalladium SourceTypical Loading (mol%)Reference(s)
Moderate ortho-tolylboronic acid + Aryl BromideXPhos or SPhosPd₂(dba)₃ or Pd(OAc)₂1-2[1][6]
High 2,6-dimethylphenylboronic acid + Aryl ChlorideRuPhos or BrettPhosXPhos Pd G31-2[1]
Very High Mesitylboronic acid + 2,6-disubstituted Aryl BromideBI-DIMEPd(OAc)₂1-2[15]
Extreme Tetra-ortho-substituted biaryl synthesisAntPhos or HFTPhosPd(OAc)₂0.025-1[3][14]

Part 4: Visual Diagrams

Catalytic Cycle and Steric Bottlenecks

Suzuki_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition (Ar-X) pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (Ar'-B(OR)₂ + Base) pd2_complex->transmetal pd2_biaryl L-Pd(II)(Ar)(Ar') transmetal->pd2_biaryl transmetal_steric Transmetalation Bottleneck Bulky ortho-groups on Ar' hinder approach to Palladium center. transmetal->transmetal_steric red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Product) red_elim->product red_elim_steric Reductive Elimination Bottleneck Repulsion between bulky Ar and Ar' disfavors C-C bond formation. red_elim->red_elim_steric

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steric bottlenecks.

Troubleshooting Workflow

Troubleshooting_Workflow start Low / No Yield in Hindered Coupling check_catalyst Is the catalyst system optimized for steric hindrance? start->check_catalyst check_conditions Are reaction conditions (base, temp) aggressive enough? check_catalyst->check_conditions Yes solution_catalyst SOLUTION: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos) and a modern Pd precatalyst. check_catalyst->solution_catalyst No catalyst_yes Yes catalyst_no No check_boronic_acid Is protodeboronation or homocoupling observed? check_conditions->check_boronic_acid Yes solution_conditions SOLUTION: 1. Increase Temperature (100-110°C) 2. Switch to stronger base (K₃PO₄, Cs₂CO₃) check_conditions->solution_conditions No conditions_yes Yes conditions_no No solution_boronic_acid SOLUTION: 1. Use stable derivative (DABO, MIDA) 2. Rigorously degas solvents 3. Use anhydrous conditions if possible check_boronic_acid->solution_boronic_acid Yes end_point Re-run experiment with optimized parameters check_boronic_acid->end_point No

Caption: A systematic workflow for troubleshooting low-yield, sterically hindered couplings.

References

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. The Royal Society of Chemistry.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Szilvási, T., & Veszprémi, T. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Chauder, B., et al. (2003). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry.
  • Wang, C., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Okuno, Y., et al. (2023).
  • Elsayed, M. S. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
  • Pu, M., et al. (2023). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Yang, D., et al. (2024).
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Retrieved from [Link]

  • Jia, F., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Mastering Suzuki Coupling: Expert Insights on Using 2,6-Dimethylphenylboronic Acid. Ningbo Inno Pharmchem Co., Ltd.
  • Limm, D. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... ResearchGate. Retrieved from [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.

Sources

Impact of water on 2-Fluoro-4-formylphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 2-Fluoro-4-formylphenylboronic acid, with a specific focus on the impact of water on its stability and coupling reaction efficiency.

Introduction

2-Fluoro-4-formylphenylboronic acid is a versatile bifunctional reagent widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure, featuring an electron-withdrawing aldehyde and a fluorine atom, presents unique opportunities for constructing complex molecular architectures. However, these same features can influence the stability of the boronic acid moiety, making it susceptible to degradation pathways, especially in the presence of water. This guide provides in-depth, field-proven insights to help you navigate these challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does water affect the stability of 2-Fluoro-4-formylphenylboronic acid?

A1: Water can negatively impact 2-Fluoro-4-formylphenylboronic acid in several ways. Boronic acids in general are hygroscopic and can absorb atmospheric moisture.[2] Excess water can promote two primary detrimental side reactions:

  • Protodeboronation: This is the most common issue, where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond, yielding 2-fluoro-4-formylbenzene.[3] This side reaction consumes the boronic acid, reducing the potential yield of the desired coupled product. Electron-withdrawing groups on the aryl ring, such as the formyl group present in this compound, can make the boronic acid more susceptible to base-catalyzed protodeboronation.[4][5]

  • Formation of Boroxines: In the solid state or in concentrated solutions, boronic acids can undergo dehydration to form cyclic trimers called boroxines. While this is often a reversible process, the presence of varying amounts of the boroxine anhydride can complicate stoichiometry calculations and affect reaction kinetics.

Q2: Is it necessary to run Suzuki coupling reactions with this boronic acid under strictly anhydrous conditions?

A2: Not always, but it is highly recommended to start with anhydrous conditions, especially during reaction optimization. While some Suzuki-Miyaura coupling reactions are tolerant of or even benefit from a small amount of water (which can aid in the dissolution of the base and facilitate the transmetalation step), excessive water is generally detrimental.[6][7] For sensitive substrates like 2-Fluoro-4-formylphenylboronic acid, minimizing water content helps to suppress the rate of protodeboronation, which is often a competing side reaction.[8]

Q3: How should I properly store and handle 2-Fluoro-4-formylphenylboronic acid to minimize water exposure?

A3: Proper storage is critical for maintaining the integrity of the reagent.[9] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture.[10] When handling the solid, work quickly and avoid leaving the container open to the air for extended periods. For measuring precise amounts, it is best to bring the container to room temperature before opening to prevent condensation of moisture on the cold solid.

Troubleshooting Guide: Low Coupling Reaction Yield

This section addresses the common problem of low or no yield in coupling reactions involving 2-Fluoro-4-formylphenylboronic acid, with a focus on water-related issues.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation; Starting Material Consumed Dominant Protodeboronation: The boronic acid is being destroyed faster than it can couple. This is often exacerbated by excess water, high temperatures, or a prolonged reaction time with a strong base.[3][4]1. Rigorously Dry Reagents and Solvents: Use freshly distilled/dried solvents. Ensure the halide partner and base are anhydrous. 2. Modify Base/Solvent System: Switch to a weaker, non-aqueous base (e.g., K₃PO₄) or a biphasic system where the base concentration in the organic phase is low. 3. Lower Reaction Temperature: Screen a range of temperatures. Excessive heat can accelerate decomposition.[3]
Incomplete Conversion; Both Starting Materials Remain 1. Catalyst Inactivation: Water can interfere with the palladium catalyst's activity. 2. Poor Reagent Solubility: The boronic acid or other reagents may not be fully dissolved, leading to a slow reaction.[3]1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed before and during the reaction to prevent oxidation of the Pd(0) catalyst.[6] 2. Choose an Appropriate Solvent System: While water can sometimes aid solubility, a co-solvent system (e.g., Toluene/EtOH, Dioxane/H₂O) might be necessary. Ensure vigorous stirring to overcome phase separation if using a biphasic system.[3]
Formation of Homocoupled Boronic Acid Byproduct (Biphenyl) Presence of Oxygen and Pd(II): This side reaction is often promoted by the presence of oxygen, which can lead to oxidative homocoupling of the boronic acid.[6]Maintain Strict Inert Atmosphere: Degas the reaction mixture thoroughly by bubbling with argon or nitrogen for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]
Visual Troubleshooting Workflow

The following flowchart provides a decision-making guide for troubleshooting low-yield Suzuki couplings with this reagent.

Troubleshooting_Workflow start Low Coupling Yield Observed q1 Analyze Crude Reaction Mixture (LCMS, NMR) start->q1 p1 p1 q1->p1 Protodeboronation Byproduct Dominant? s1 Focus on Water Mitigation: 1. Use Anhydrous Solvents/Reagents 2. Screen Weaker Bases (e.g., K₃PO₄) 3. Lower Reaction Temperature p1->s1 Yes p2 Starting Materials Largely Unreacted? p1->p2 No s2 Focus on Reaction Conditions: 1. Verify Catalyst Activity 2. Improve Reagent Solubility (Co-solvent) 3. Degas Mixture Thoroughly p2->s2 Yes p3 Homocoupling Byproduct Observed? p2->p3 No s3 Focus on Atmosphere Control: 1. Ensure Rigorous Degassing 2. Maintain Positive Inert Gas Pressure p3->s3 Yes end Consult Further Literature for Specific Substrate p3->end Other Issues

Caption: A decision tree for troubleshooting common issues.

Mechanistic Insights: The Role of Water in the Catalytic Cycle

Water can interfere at multiple points in the Suzuki-Miyaura coupling catalytic cycle. Understanding these interactions is key to effective troubleshooting.

  • Transmetalation Step: The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species [R-B(OH)₃]⁻. Water is often required to dissolve inorganic bases and facilitate the formation of this active boronate. However, the hydroxide ions (OH⁻) generated in aqueous basic solutions are also key reagents in the competing protodeboronation pathway.[11]

  • Catalyst Stability: While not always detrimental, high concentrations of water and certain bases can lead to the formation of inactive palladium hydroxides or palladium black precipitation, removing the catalyst from the cycle.

Diagram: Water's Dual Role in the Suzuki-Miyaura Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation cluster_side_reaction Side Reaction OA Oxidative Addition (Ar-Pd(II)-X) Trans Transmetalation OA->Trans RE Reductive Elimination (Ar-Ar') Pd0 Pd(0)L_n RE->Pd0 Ar-Ar' Pd0->OA Ar-X Trans->RE BA Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) BA->Boronate + Base (OH⁻) Protodeboronation Protodeboronation (Ar'-H) BA->Protodeboronation Boronate->Trans Productive Pathway Boronate->Protodeboronation Detrimental Pathway H2O H₂O (Proton Source) H2O->Protodeboronation caption Water's influence on Suzuki coupling.

Caption: Water can facilitate the desired transmetalation but also promotes undesired protodeboronation.

Experimental Protocol: Testing the Impact of Water Content

To quantitatively assess the effect of water on your specific coupling reaction, a controlled experiment is invaluable.

Objective: To determine the optimal water concentration for the Suzuki coupling of 2-Fluoro-4-formylphenylboronic acid with a model aryl bromide.

Reagents & Equipment:

  • 2-Fluoro-4-formylphenylboronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Pd(PPh₃)₄ or other suitable Pd catalyst

  • K₂CO₃ (anhydrous)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flasks and inert atmosphere setup (Argon or N₂)

  • Standard glassware for reaction workup and purification

  • Analytical equipment (GC-MS or LC-MS) for yield determination

Procedure:

  • Setup: Prepare four identical Schlenk flasks, each charged with aryl bromide (1.0 mmol), 2-Fluoro-4-formylphenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Solvent Addition:

    • Flask 1 (Anhydrous Control): Add 10 mL of anhydrous 1,4-dioxane.

    • Flask 2 (1% v/v Water): Add 9.9 mL of anhydrous 1,4-dioxane and 0.1 mL of degassed water.

    • Flask 3 (5% v/v Water): Add 9.5 mL of anhydrous 1,4-dioxane and 0.5 mL of degassed water.

    • Flask 4 (10% v/v Water): Add 9.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed water.

  • Degassing: Subject each flask to three cycles of vacuum/backfill with argon.

  • Catalyst Addition: Add the palladium catalyst (e.g., 2 mol%) to each flask under a positive pressure of argon.

  • Reaction: Heat all flasks to the desired reaction temperature (e.g., 90 °C) and stir for a set time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each reaction mixture. Analyze by GC-MS or LC-MS using an internal standard to determine the yield of the desired product and the amount of the protodeboronated byproduct (2-fluoro-4-formylbenzene).

  • Workup & Purification: Follow standard aqueous workup procedures to isolate the product.[3]

Expected Outcome & Data Presentation:

The results can be summarized in a table to clearly visualize the impact of water.

Flask Water Content (% v/v) Product Yield (%) Protodeboronation Byproduct (%)
10 (Anhydrous)85< 5
2192< 5
357025
4104550
(Note: Data is hypothetical and for illustrative purposes)

This experiment will help identify the "sweet spot" for water content in your system, balancing the need for base activation with the suppression of protodeboronation.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Reaction of boric acid with water. (n.d.). ResearchGate. Available at: [Link]

  • How to Store Boric Acid | Lab Alley. (n.d.). Lab Alley. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Bage, A., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). ACS Omega. Available at: [Link]

  • Borate handling and storage. (n.d.). U.S. Borax. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Effect of Water and Formic Acid on · OH + CH 4 Reaction: An Ab Initio/DFT Study. (2019). MDPI. Available at: [Link]

  • How does fluorinated boronic acids influences the Suzuki coupling reactions? (2019). ResearchGate. Available at: [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. Available at: [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate. Available at: [Link]

  • Why is the yield of using the 2-fluoroboronic acid coupling with 4-methoxylisatin much lower than using 4-fluoroboroic acid? (2019). ResearchGate. Available at: [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2018). Accounts of Chemical Research. Available at: [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Available at: [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online. Available at: [Link]

  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit. Available at: [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. (n.d.). A3P. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Fluoro-4-formylphenylboronic acid (CAS 871126-22-6). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Our goal is to provide in-depth, field-proven insights and practical solutions to a common challenge encountered during its use: poor solubility in reaction media. By understanding the underlying chemical principles, you can optimize your reaction conditions for maximum yield and efficiency.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent

This section addresses fundamental questions regarding the properties and handling of 2-Fluoro-4-formylphenylboronic acid, providing the foundational knowledge needed for successful experimentation.

Q1: What are the key physicochemical properties of 2-Fluoro-4-formylphenylboronic acid?

Understanding the basic properties of your reagent is the first step in troubleshooting. 2-Fluoro-4-formylphenylboronic acid is a white to off-white solid at room temperature. Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 871126-22-6
Molecular Formula C₇H₆BFO₃
Molecular Weight 167.93 g/mol
Appearance Solid
Melting Point 161-178 °C[1]
SMILES String OB(O)c1ccc(C=O)cc1F[1]

The presence of both a polar aldehyde and a hydrogen-bonding boronic acid group, combined with a relatively rigid fluorinated phenyl ring, contributes to its crystalline nature and influences its solubility profile.

Q2: Why is this compound often poorly soluble in common reaction solvents?

The poor solubility stems from a combination of factors:

  • High Crystallinity: The planar, hydrogen-bond-capable structure allows for efficient packing into a stable crystal lattice. A significant amount of energy is required to break this lattice and dissolve the solid.

  • Polarity Mismatch: While possessing polar functional groups, the molecule as a whole has considerable non-polar character from the benzene ring. This makes it difficult to find a single solvent that effectively solvates all parts of the molecule. It is often poorly soluble in non-polar solvents like hexanes and has limited solubility in many common polar aprotic solvents like THF or dioxane at room temperature.[2]

  • Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonding exists between the boronic acid moieties. These strong interactions must be overcome by the solvent for dissolution to occur.

Q3: I've heard about "boroxines." What are they and how do they affect my reaction?

This is a critical point for anyone working with boronic acids. Boronic acids have a propensity to undergo dehydration, especially upon heating or prolonged storage, to form a cyclic trimer anhydride known as a boroxine .[3][4]

G

This equilibrium has two major implications for your experiment:

  • Stoichiometry: The formation of a boroxine changes the molecular weight per boron atom. If you weigh out 100 mg of what you assume is the boronic acid, but a significant portion is the boroxine, you are actually using fewer equivalents of the boron reagent than calculated. This can be a hidden cause of incomplete reactions.

  • Reactivity: In many Suzuki-Miyaura reactions, the boroxine can act as a competent coupling partner because the equilibrium can shift back to the active boronic acid (or boronate) under the basic, aqueous reaction conditions.[3] However, the initial dissolution and activation rates may be different, potentially causing a sluggish start to the reaction.

Q4: How should I properly store and handle this reagent to maintain its integrity?

Proper storage is essential to prevent degradation.

  • Storage: Keep the reagent in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[5][6] Protect it from moisture and light to minimize dehydration to the boroxine and other potential decomposition pathways.[6]

  • Handling: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It is incompatible with strong acids and strong bases in storage.[5][7]

Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section provides a structured approach to solving the most common problem encountered with 2-Fluoro-4-formylphenylboronic acid: low reactivity due to poor solubility in Suzuki-Miyaura cross-coupling reactions.

Problem: My Suzuki-Miyaura reaction is stalled or shows low conversion. A significant amount of the boronic acid remains as an undissolved solid in the flask.

This is the classic solubility issue. The catalytic cycle of a Suzuki coupling requires all components—the palladium catalyst, the aryl halide, and the boronic acid—to be in the same phase and accessible to each other.[8] The key is that the boronic acid itself is not the active transmetalating species; it must first be activated by a base to form a more nucleophilic and often more soluble "ate" complex (boronate).[9][10] If the boronic acid or the base is not sufficiently soluble, this activation cannot occur efficiently, and the catalytic cycle grinds to a halt.

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Solution A: Optimize the Solvent System

The choice of solvent is the most critical parameter affecting solubility. A mixture of an organic solvent with water is typically required. The organic solvent solubilizes the aryl halide and the palladium catalyst, while water dissolves the inorganic base and facilitates the formation of the boronate.[3]

Solvent SystemTypical Ratio (org:H₂O)Boiling Point (°C, approx.)Key Characteristics
Dioxane / H₂O 4:1 to 10:1~100Gold Standard: Excellent for a wide range of substrates. Miscible with water.[11]
Toluene / EtOH / H₂O 4:1:1~85Alternative: Ethanol acts as a co-solvent to improve miscibility and solubility. Good for less polar substrates.[12]
THF / H₂O 4:1 to 10:1~66Lower Temp Option: Useful for heat-sensitive substrates, but may require a more active catalyst.
2-MeTHF / H₂O 10:1~80Greener Alternative: Less water-miscible than THF, may form a biphasic system.
DMF or NMP (Often used with H₂O)>150High Polarity: Can be excellent for dissolving highly polar, stubborn substrates. Use with caution due to high boiling point and potential for catalyst decomposition.[2]

Scientist's Insight: Start with Dioxane/H₂O. If solubility remains poor, adding a small percentage of DMF (e.g., Dioxane/DMF/H₂O 8:1:1) can significantly enhance solubility without drastically increasing the boiling point. Always ensure your solvents are properly degassed to prevent catalyst oxidation and protodeboronation side reactions.[3][11]

Solution B: Select a More Effective Base

The base is not just a spectator; it is a stoichiometric reagent required to generate the active boronate species.[10][13] If the base is not strong enough or soluble enough in the reaction medium, the boronic acid will not be activated.

BaseStrength (pKa of Conj. Acid)Typical EquivalentsComments & Rationale
K₂CO₃ 10.32.0 - 3.0A common, cost-effective choice. Requires sufficient water to dissolve. May not be strong enough for challenging couplings.[14]
K₃PO₄ 12.32.0 - 3.0Often a superior choice. More basic and often more soluble in organic/aqueous mixtures than carbonates. Highly effective for electron-deficient boronic acids.[15]
Cs₂CO₃ 10.32.0 - 3.0High solubility in many organic solvents can accelerate reactions, but it is more expensive.
KF 3.23.0A weaker base that can prevent base-sensitive functional group hydrolysis (e.g., esters), but often leads to slower reaction rates.[2]

Scientist's Insight: For 2-Fluoro-4-formylphenylboronic acid, which is electron-deficient due to the fluoro and formyl groups, a stronger base like K₃PO₄ is often the best starting point.[16] The increased basicity helps to drive the equilibrium towards the active boronate, enhancing its concentration in the reaction mixture.

Solution C: Employ a Phase-Transfer Catalyst (PTC)

In biphasic systems (e.g., Toluene/H₂O), the palladium catalyst resides in the organic phase while the boronate is in the aqueous phase. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction by shuttling the boronate anion across the phase boundary.[17][18]

Mechanism: The quaternary ammonium cation (Bu₄N⁺) pairs with the boronate anion ([ArB(OH)₃]⁻), forming a lipophilic ion pair that can readily migrate into the organic phase to engage in transmetalation with the palladium complex.[18]

Part 3: Optimized Experimental Protocol

This section provides a robust starting protocol for a Suzuki-Miyaura coupling reaction that incorporates the principles discussed above to overcome solubility issues.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Fluoro-4-formylphenylboronic Acid
  • Reagents & Materials:

    • Aryl Bromide (1.0 equiv)

    • 2-Fluoro-4-formylphenylboronic acid (1.2 - 1.5 equiv)

    • Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)

    • Pd(dppf)Cl₂ (1 - 3 mol%) or another suitable Pd-catalyst/ligand system

    • 1,4-Dioxane (degassed)

    • Water (degassed)

    • Round-bottom flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)

  • Procedure:

    • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-4-formylphenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (e.g., Argon) three times. This is crucial to prevent catalyst oxidation.[11]

    • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).

    • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 4:1 to 5:1 ratio and a final concentration of ~0.1 M with respect to the limiting reagent.[11]

    • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Vigorous stirring is essential to maximize the dissolution rate if the reaction begins as a slurry.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[11]

    • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.[11]

References
  • Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(26), 8851–8855. [Link]

  • Hein, J. E., et al. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]

  • Smith, A. M., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. [Link]

  • Maeda, K., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Chemical Communications, 49(49), 5539-5548. [Link]

  • Buchwald, S. L., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Singleton, D. A., & Cheong, P. H.-Y. (2010). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 49(43), 7857-7860. [Link]

  • Tokunaga, N., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the American Chemical Society, 127(38), 13271-13276. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Dąbrowski, M., et al. (2017). Cyclization of 2-formylphenylboronic acid with the formation of 3-hydroxybenzoxaborole. ResearchGate. [Link]

  • Various Authors. (2014). Discussion on Suzuki coupling solubility issues. ResearchGate. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts Chemistry. Suzuki-Miyaura Coupling. LibreTexts. [Link]

  • Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Various Authors. (2013). How can I synthesize boroxine from 2-formylphenyl-boronic acid? ResearchGate. [Link]

  • Engle, K. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(33), 6032-6036. [Link]

  • Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(34), 11579-11591. [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(9), 2207. [Link]

  • Springsteen, G., & Wang, B. (2002). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Tetrahedron, 58(26), 5291-5300. [Link]

  • Comoy, C., et al. (2007). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Tetrahedron Letters, 48(27), 4737-4740. [Link]

  • Chem-Impex. 4-Fluoro-2-methylphenylboronic acid product page. Chem-Impex International. [Link]

  • Dąbrowski, M., et al. (2017). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 202, 43-51. [Link]

  • Dąbrowski, M., et al. (2016). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron, 72(41), 6331-6337. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Technical Support Center: Overcoming Sluggish Suzuki Couplings with Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address sluggish or low-yielding reactions, particularly when working with sterically hindered, electron-rich, or electron-poor boronic acids. As your virtual Senior Application Scientist, my goal is to equip you with the expert knowledge and practical protocols to transform your challenging couplings into successful transformations.

Troubleshooting Guide: Diagnosis and Solutions for Common Issues

This section is structured to help you diagnose the root cause of a sluggish reaction and provide targeted solutions.

Issue 1: Low to No Yield with Sterically Hindered Boronic Acids

Question: I am attempting a Suzuki coupling with a di-ortho-substituted aryl boronic acid and an aryl halide, but I am observing very low or no product formation. What are the likely causes and how can I improve the yield?

Answer: This is a classic challenge in Suzuki couplings. The steric bulk around the boron atom and the coupling partner impedes both the transmetalation and reductive elimination steps of the catalytic cycle.[1][2] To overcome this, a strategic selection of reagents and conditions is paramount.

Underlying Causality: The palladium catalyst, coordinated with its ligands, must be able to physically accommodate both coupling partners simultaneously. When one or both partners have bulky ortho-substituents, this creates a "crowded" environment around the metal center, increasing the activation energy for the key bond-forming steps.

Troubleshooting & Optimization Workflow:
  • Ligand Selection is Critical: For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands is essential.[1][2] These ligands promote the desired reaction by accelerating both oxidative addition and reductive elimination.[2]

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for hindered substrates.[1][2] N-heterocyclic carbene (NHC) ligands are also an excellent choice due to their strong σ-donating properties and steric bulk.[1]

  • Strengthen the Base: A stronger base is often required to facilitate the challenging transmetalation step with hindered substrates.[2]

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[2]

  • Solvent and Temperature: Non-polar aprotic solvents are generally preferred for these couplings.[1] Elevated temperatures are often necessary to provide the energy to overcome the high activation barrier.[1]

    • Recommended Solvents: Toluene, dioxane, or DMF are suitable choices.[2]

    • Temperature: Reactions may require heating to 80-110 °C.[2]

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% can improve conversion rates.[1]

Illustrative Workflow for Hindered Couplings:

G cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Secondary Adjustments Low Yield with\nSterically Hindered\nBoronic Acid Low Yield with Sterically Hindered Boronic Acid Bulky, Electron-Rich\nLigands (XPhos, SPhos) Bulky, Electron-Rich Ligands (XPhos, SPhos) Low Yield with\nSterically Hindered\nBoronic Acid->Bulky, Electron-Rich\nLigands (XPhos, SPhos) Implement First Stronger Base\n(K₃PO₄, Cs₂CO₃) Stronger Base (K₃PO₄, Cs₂CO₃) Bulky, Electron-Rich\nLigands (XPhos, SPhos)->Stronger Base\n(K₃PO₄, Cs₂CO₃) Combine with Higher Temperature\n(Toluene, Dioxane) Higher Temperature (Toluene, Dioxane) Stronger Base\n(K₃PO₄, Cs₂CO₃)->Higher Temperature\n(Toluene, Dioxane) And Increase Catalyst\nLoading (2-5 mol%) Increase Catalyst Loading (2-5 mol%) Higher Temperature\n(Toluene, Dioxane)->Increase Catalyst\nLoading (2-5 mol%) If still sluggish

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Issue 2: Sluggish Reactions with Electron-Rich or Electron-Poor Boronic Acids

Question: My Suzuki coupling is slow when using an electron-rich (e.g., 4-methoxyphenylboronic acid) or an electron-poor (e.g., 4-trifluoromethylphenylboronic acid) substrate. How should I adjust my conditions?

Answer: The electronic properties of the boronic acid significantly influence the transmetalation step. Electron-rich boronic acids can be slow to transmetalate, while electron-poor ones can be prone to decomposition.[2][3]

Underlying Causality:

  • Electron-Rich Boronic Acids: The increased electron density on the aromatic ring makes the ipso-carbon less electrophilic, slowing down its transfer to the palladium center.

  • Electron-Poor Boronic Acids: The electron-withdrawing groups make the boronic acid more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of an unwanted arene byproduct.[4][5]

Recommended Conditions Based on Electronics:
Boronic Acid TypeCommon ProblemRecommended Ligand TypeRecommended BaseKey Considerations
Electron-Rich Slow TransmetalationElectron-Rich, Bulky (e.g., SPhos, XPhos)Stronger Base (K₃PO₄, Cs₂CO₃)Higher temperatures may be needed.
Electron-Poor Protodeboronation[4][5]Highly Active, Electron-Rich (e.g., XPhos)[1]Weaker, Non-hydroxide (K₂CO₃, K₃PO₄)[6]Use anhydrous solvents; consider using boronic esters.[1]
Troubleshooting Workflow for Electron-Deficient Boronic Acids:

G Low Yield with\nElectron-Deficient\nBoronic Acid Low Yield with Electron-Deficient Boronic Acid Protodeboronation\nLikely Culprit Protodeboronation Likely Culprit Low Yield with\nElectron-Deficient\nBoronic Acid->Protodeboronation\nLikely Culprit Use Anhydrous\nConditions Use Anhydrous Conditions Protodeboronation\nLikely Culprit->Use Anhydrous\nConditions Mitigation Strategy 1 Weaker Base\n(K₂CO₃, K₃PO₄) Weaker Base (K₂CO₃, K₃PO₄) Protodeboronation\nLikely Culprit->Weaker Base\n(K₂CO₃, K₃PO₄) Mitigation Strategy 2 Use Boronic Ester\n(e.g., pinacol ester) Use Boronic Ester (e.g., pinacol ester) Protodeboronation\nLikely Culprit->Use Boronic Ester\n(e.g., pinacol ester) Mitigation Strategy 3 Highly Active Catalyst\n(e.g., XPhos Pd G3) Highly Active Catalyst (e.g., XPhos Pd G3) Protodeboronation\nLikely Culprit->Highly Active Catalyst\n(e.g., XPhos Pd G3) Mitigation Strategy 4 (Outpace decomposition)

Caption: Strategies to combat protodeboronation in electron-deficient couplings.

Issue 3: My Boronic Acid is Decomposing (Protodeboronation)

Question: I am observing a significant amount of the corresponding arene byproduct from my boronic acid, indicating protodeboronation. How can I prevent this?

Answer: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4][7] This is particularly problematic with electron-deficient and some heteroaromatic boronic acids, especially under basic conditions with water present.[4][5]

Key Strategies to Minimize Protodeboronation:
  • Use Boronic Esters or Trifluoroborate Salts: These derivatives are generally more stable towards protodeboronation than the corresponding boronic acids.[1][8] Pinacol esters are a very common and effective choice. Potassium trifluoroborate salts are also highly stable and can be used in "slow-release" strategies.[7][9]

  • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction.[4] Use anhydrous solvents and thoroughly dry all glassware. Adding molecular sieves can also help.[6]

  • Optimize the Base: Avoid strong hydroxide bases like NaOH or KOH.[6] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient to promote the coupling while minimizing decomposition.[6]

  • Use a Rapid Catalyst System: The goal is to have the desired Suzuki coupling occur much faster than the decomposition.[6] Modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed to quickly generate the active Pd(0) species, which can be crucial for unstable boronic acids.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The accepted mechanism involves three main steps with a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium, replacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][8]

Suzuki_Cycle cluster_steps A Pd(0)L₂ B Ar¹-Pd(II)(X)L₂ A->B + Ar¹-X OA Oxidative Addition C Ar¹-Pd(II)(Ar²)L₂ B->C + Ar²-B(OR)₂ (Base) TM Transmetalation C->A - Ar¹-Ar² RE Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: My reaction isn't working. What are the first things I should check?

A2: Before extensive optimization, always verify the fundamentals:

  • Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts must be reduced in situ, which can sometimes be inefficient.[2][11] Using a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst can be more reliable.[12]

  • Oxygen Contamination: The reaction should be performed under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[2][11] Ensure your solvent is properly degassed.

  • Reagent Quality: Verify the purity and stability of your boronic acid and aryl halide. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

Q3: How can I monitor the progress of my Suzuki reaction?

A3: Several techniques can be used to monitor reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative analysis.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods provide more quantitative data on the consumption of starting materials and formation of the product.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to follow the reaction by taking aliquots at different time points.[15] In some cases, in-situ monitoring is possible.[16]

Experimental Protocols

General Protocol for a Challenging Suzuki Coupling (e.g., Sterically Hindered)

This protocol is a starting point and should be optimized for specific substrates.

  • Preparation: In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).[2]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring & Workup: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[13] Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[13]

References

  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Leadbeater, N. E., & Marco, M. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. American Chemical Society.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (n.d.). Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
  • BenchChem. (n.d.). Preventing protodeboronation of Methylboronic acid pinacol ester-d3 in Suzuki coupling.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Wikipedia. (n.d.). Protodeboronation.
  • Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
  • BenchChem. (n.d.). Catalyst Selection for Suzuki Coupling with 2,3,4,6-Tetrafluorophenylboronic Acid: Application Notes and Protocols.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction....
  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy.
  • Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Chemical Society Reviews (RSC Publishing). (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Technical Support Center: Catalyst Poisoning & Troubleshooting for 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for advanced applications of organoboron reagents. This guide is designed for researchers, chemists, and process development professionals encountering challenges with reactions involving 2-Fluoro-4-formylphenylboronic acid. Our focus is to provide in-depth, mechanistically-grounded solutions to common problems, particularly those related to catalyst poisoning and reaction failure in palladium-catalyzed cross-coupling reactions.

2-Fluoro-4-formylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique combination of an electron-withdrawing fluorine atom and a potentially coordinating formyl (aldehyde) group presents specific challenges. This guide moves beyond generic advice to offer targeted troubleshooting strategies, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Experimental Failures

This section addresses the most frequent issues encountered in the laboratory, presented in a practical question-and-answer format.

Q1: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What are the primary causes related to the boronic acid?

Low or no conversion is the most common failure mode. With 2-Fluoro-4-formylphenylboronic acid, the causes are often multifaceted, stemming from catalyst deactivation and substrate instability.

Primary Cause 1: Catalyst Poisoning by the Formyl Group The aldehyde functionality can act as a poison to the palladium catalyst.[1][2] Aldehydes, like other organic functional groups with lone pairs or pi systems, can coordinate to the active metal center of the catalyst.[1] This interaction can block active sites required for the catalytic cycle, effectively "poisoning" the catalyst and preventing it from facilitating the reaction.[3]

Primary Cause 2: Protodeboronation This boronic acid is particularly susceptible to protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond. This process is often accelerated by the aqueous basic conditions typical of Suzuki-Miyaura reactions.[4] The electron-withdrawing nature of the fluoro and formyl groups makes the ipso-carbon more electrophilic and thus more prone to this side reaction, which irreversibly consumes your starting material.[4]

Initial Troubleshooting Workflow:

G start Low / No Conversion check_reagent 1. Assess Boronic Acid Quality Is it old or discolored? start->check_reagent check_catalyst 2. Suspect Catalyst Poisoning (Formyl group interference) start->check_catalyst check_deboronation 3. Suspect Protodeboronation (Substrate instability) start->check_deboronation sol_reagent Solution: Use fresh reagent or purify by recrystallization. check_reagent->sol_reagent Yes sol_catalyst Solution: Switch to a more robust ligand/precatalyst system. (See Table 1) check_catalyst->sol_catalyst sol_deboronation Solution: Use milder base (e.g., K3PO4, KF) and protect boronic acid. (See Protocol 2) check_deboronation->sol_deboronation G cluster_protection Protection Step cluster_coupling Suzuki-Miyaura Coupling BA 2-Fluoro-4-formylphenyl boronic acid (Unstable) MIDA MIDA Boronate Ester (Highly Stable) BA->MIDA MIDA-H, cat. H2SO4, THF Product Desired Biaryl Product MIDA->Product Ar-X, Pd Catalyst, aq. Base

Caption: Workflow for stabilizing the boronic acid via MIDA ester formation.

Frequently Asked Questions (FAQs)

Q: What is the best "go-to" catalyst system for reactions with this boronic acid?

For a challenging substrate like this, a robust, modern catalyst system is recommended from the start to avoid troubleshooting later.

Catalyst System ComponentRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or G4Forms the active Pd(0)L species rapidly and cleanly at low temperatures, crucial for unstable boronic acids. [4]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphines that promote efficient oxidative addition and reductive elimination while minimizing side reactions. [5]
Base K₃PO₄ (potassium phosphate)A moderately strong base that is highly effective in Suzuki couplings but is generally milder and less likely to cause substrate decomposition than carbonates or hydroxides.
Solvent 1,4-Dioxane or 2-MeTHF (with minimal H₂O)Aprotic polar solvents that are excellent for Suzuki couplings. Using a minimal amount of water can aid transmetalation without excessive protodeboronation.

Table 1: Recommended starting catalyst system for 2-Fluoro-4-formylphenylboronic acid.

Q: Can impurities in my boronic acid be poisoning the catalyst?

Yes, absolutely. Boronic acids can contain inorganic boron species or residual reagents from their synthesis that can act as catalyst poisons. [2][6]

  • Boronic Anhydrides (Boroxines): Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, called boroxines. While generally competent in cross-coupling, variations in the boroxine-to-acid ratio can affect reaction kinetics.

  • Inorganic Salts: Residual salts can interfere with the catalyst.

  • Oxidized/Decomposed Material: Over time, boronic acids can degrade. If your reagent is not a clean, white powder, consider purifying it by recrystallization or trituration before use.

Q: I'm seeing significant amounts of a biaryl byproduct derived from the homocoupling of my boronic acid. What causes this and how can I stop it?

Homocoupling (dimerization of the boronic acid) is often promoted by the presence of Pd(II) species and oxygen. [7]

  • Cause: If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can catalyze the homocoupling pathway. [7]The presence of oxygen (from incomplete degassing) can also re-oxidize Pd(0) to Pd(II), fueling this side reaction. [7]* Solution:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst. 2. Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can sometimes help, although these catalysts can be less reactive for challenging substrates.

    • Use an Efficient Precatalyst: As mentioned, modern precatalysts are designed for clean and rapid conversion to Pd(0), which is the best way to minimize competing Pd(II)-mediated pathways. [4]

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point using a modern catalyst system.

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 2-Fluoro-4-formylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered K₃PO₄ (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes. A vacuum/backfill cycle (3x) is highly recommended.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1, to a concentration of 0.1 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start at 60-80 °C) and monitor progress by TLC or LC-MS. For highly sensitive substrates, consider starting at a lower temperature (e.g., 40 °C). [4]6. Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion to a More Stable MIDA Boronate Ester

This procedure protects the boronic acid, significantly improving its stability for challenging coupling reactions.

  • Setup: In a round-bottom flask, suspend 2-Fluoro-4-formylphenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (MIDA, 1.1 eq.) in THF or DMF.

  • Dehydration: Add a catalytic amount of sulfuric acid (or use molecular sieves) and heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Isolation: Monitor the reaction for the disappearance of starting material. Once complete, cool the mixture. The MIDA boronate ester often precipitates and can be isolated by filtration, washing with a cold solvent, and drying under vacuum.

  • Usage: The resulting MIDA boronate is a stable, crystalline solid that can be used directly in the Suzuki-Miyaura coupling reaction (Protocol 1) in place of the boronic acid. The MIDA group will be cleaved under the basic aqueous conditions of the coupling reaction to slowly release the active boronic acid.

References

  • Stephan, L., et al. (2018). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Request PDF. Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, NIH. [Link]

  • ResearchGate. The poisoning of palladium catalyst for the reaction between hydrogen and oxygen. [Link]

  • RSC Publishing. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. [Link]

  • Baker, S. J., et al. (2017). Emergent Organoboron Acid Catalysts. PMC, NIH. [Link]

  • Matmatch. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

Sources

Technical Support Center: Strategies for Boron Impurity Removal in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of removing boron impurities from active pharmaceutical ingredients (APIs) and intermediates. Boron-containing reagents, particularly boronic acids and their derivatives, are indispensable tools in modern organic synthesis, most notably in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. However, the removal of residual boron species from the final product is a critical and often non-trivial step in ensuring the purity, safety, and efficacy of drug candidates.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple procedural lists to provide a deeper understanding of the underlying chemical principles governing each purification strategy. By understanding the "why," you will be better equipped to troubleshoot and adapt these methods to your specific compounds.

Understanding the Challenge: The Nature of Boron Impurities

Boron impurities in a drug development context typically refer to residual boronic acids (R-B(OH)₂), boronate esters, or related species from the synthetic route. The primary challenge in their removal stems from their unique chemical properties:

  • Polarity: Boronic acids are polar and can have variable solubility in common organic solvents.

  • Acidity: They are weakly acidic, a property that can be exploited for their removal.

  • Reactivity: Boronic acids can interact with diols, amines, and other functional groups, leading to complex formation or degradation.

  • Chromatographic Behavior: Their interaction with silica gel can be problematic, often leading to streaking, poor separation, or decomposition on the column.[1][2]

This guide provides a systematic approach to tackling these challenges, with detailed protocols and troubleshooting advice.

Method Selection: A Logic-Driven Workflow

Choosing the right purification strategy depends on the properties of your desired compound and the nature of the boron impurity. The following decision tree illustrates a logical approach to method selection.

Boron_Removal_Workflow start Crude Product Containing Boron Impurity is_solid Is the target compound a solid? start->is_solid solubility_diff Significant solubility difference from impurity? is_solid->solubility_diff Yes is_acid_sensitive Is the target compound sensitive to base? is_solid->is_acid_sensitive No recrystallization Recrystallization solubility_diff->recrystallization Yes solubility_diff->is_acid_sensitive No end Pure Product recrystallization->end acid_base_extraction Acid-Base Extraction is_acid_sensitive->acid_base_extraction No scavenger_resin Scavenger Resin (Diol or DEAM) is_acid_sensitive->scavenger_resin Yes acid_base_extraction->end chromatography Chromatography (Normal or Reverse Phase) scavenger_resin->chromatography If further purification needed scavenger_resin->end If sufficient chromatography->end derivatization Derivatization/ Crystallization derivatization->end

Caption: Decision workflow for selecting a boron removal strategy.

In-Depth Purification Techniques & Troubleshooting

Acid-Base Extraction

Expertise & Experience: This is often the first and most straightforward method to attempt, particularly when dealing with neutral organic compounds. The strategy leverages the weak Lewis acidity of the boronic acid.

Causality: Boronic acids are weakly acidic and can be deprotonated by a basic aqueous solution (e.g., 1-2 M NaOH) to form the corresponding boronate salt.[3] This salt is typically highly water-soluble and will partition into the aqueous phase during a liquid-liquid extraction, while the desired non-acidic organic product remains in the organic phase.[3]

Experimental Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃). The number of washes may vary depending on the amount of boron impurity.

  • Separate the aqueous layer.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Trustworthiness (Self-Validation): Monitor the effectiveness of the extraction by taking a small sample of the organic layer after each wash and analyzing it by TLC or LC-MS to track the disappearance of the boron impurity.

Troubleshooting FAQs:

  • Q: My product is also acidic and extracts into the basic aqueous layer. What should I do?

    • A: This method is not suitable if your target compound has a similar pKa to the boronic acid impurity.[3] In this case, consider alternative methods like scavenger resins or chromatography.

  • Q: I've performed multiple basic washes, but I still see boron impurities in my organic layer.

    • A: This could be due to the formation of a boronate ester with your product or a solvent molecule, which may not be as readily extracted. Consider using a scavenger resin that can more specifically target the boron species.

Recrystallization

Expertise & Experience: Recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent system can be found where the solubility of the product and the impurity differ significantly.

Causality: This method relies on the principle that the desired compound and the boronic acid impurity will have different solubility profiles in a given solvent or solvent mixture. As a saturated solution cools, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurity behind in the mother liquor. Recrystallization from hot water or ethanol has been effective for some aryl boronic acids.[3]

Experimental Protocol:

  • Select a suitable solvent or solvent system by testing the solubility of your crude product in various solvents at room temperature and at elevated temperatures.

  • Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.

  • Dry the crystals under vacuum.

Trustworthiness (Self-Validation): The purity of the recrystallized material should be assessed by melting point analysis (a sharp melting point indicates high purity) and analytical techniques such as NMR or LC-MS.

Troubleshooting FAQs:

  • Q: My product is an oil or an amorphous solid. Can I use this method?

    • A: No, recrystallization is generally not suitable for non-crystalline materials.[3] For oily compounds, chromatography is a more common purification technique.[3]

  • Q: My product and the boronic acid impurity co-crystallize.

    • A: This indicates that their solubility properties are too similar in the chosen solvent system. You will need to screen other solvents or consider a different purification method, such as derivatization to alter the impurity's properties.

Scavenger Resins

Expertise & Experience: Scavenger resins offer a highly selective method for removing impurities and are particularly useful when standard extraction or crystallization methods fail. They are solid-supported reagents that covalently bind and remove specific impurities from a solution.

Causality: For boronic acids, scavengers containing diol or diethanolamine functionalities are highly effective.[3] The boronic acid reacts with the diol on the resin to form a stable cyclic boronate ester, thus sequestering it from the solution. The purified product can then be recovered by simple filtration.

Experimental Protocol:

  • Choose a scavenger resin with appropriate functionality (e.g., a diol-functionalized resin).

  • Dissolve the crude product in a suitable solvent.

  • Add the scavenger resin to the solution (typically 2-4 equivalents relative to the impurity).

  • Stir the mixture at room temperature for a specified time (this can range from a few hours to overnight, depending on the resin and the impurity).

  • Filter off the resin.

  • Rinse the resin with a small amount of fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Trustworthiness (Self-Validation): The progress of the scavenging can be monitored by taking aliquots of the solution over time and analyzing them by LC-MS to confirm the removal of the boron impurity.

Troubleshooting FAQs:

  • Q: The scavenging process is very slow.

    • A: Increase the temperature or the equivalents of the scavenger resin. Ensure that the solvent system allows for good swelling of the resin and solubility of the impurity.

  • Q: My product also seems to be binding to the resin.

    • A: This can happen if your product also contains a diol or other functionality that can interact with the boronic acid or the resin itself. In such cases, a different type of scavenger or an alternative purification method should be considered.

Chromatography

Expertise & Experience: Column chromatography is a versatile but often challenging method for removing boronic acids due to their interactions with silica gel.

Causality: Boronic acids are polar and can interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to streaking, poor separation, or decomposition.[1] Using neutral alumina or reverse-phase (C18) silica can sometimes mitigate these issues.

Comparative Data for Chromatographic Methods

MethodStationary PhaseAdvantagesDisadvantagesBest Suited For
Normal Phase Silica GelWidely available, well-understood.Can cause streaking and decomposition of boronic acids.[1][2]Less polar compounds where the boronic acid can be eluted with a more polar solvent system.
Normal Phase Neutral AluminaLess acidic than silica, can reduce decomposition.Can have different selectivity compared to silica.Compounds that are sensitive to the acidity of silica gel.
Reverse Phase C18 SilicaGood for polar compounds.May require aqueous mobile phases, which can be difficult to remove. Some boronic acids may still exhibit poor peak shape.[1]Polar compounds that are difficult to purify by normal phase.

Troubleshooting FAQs:

  • Q: My boronic acid impurity is streaking badly on the silica gel column.

    • A: This is a common issue.[1][2] Try adding a small amount of a modifier like acetic acid to the mobile phase to suppress the ionization of the silanol groups. Alternatively, switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.

  • Q: My compound is not separating from the boron impurity on a C18 column.

    • A: Adjust the mobile phase composition. Try different solvent systems (e.g., acetonitrile/water vs. methanol/water) or add a modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Advanced Strategies

For particularly stubborn impurities, more advanced techniques may be necessary:

  • Derivatization: Reacting the boronic acid with diethanolamine to form a crystalline adduct that can be filtered off is a powerful technique.[2][4] The free boronic acid can be recovered if needed.

  • Azeotropic Distillation: For volatile boron species, azeotropic distillation with methanol can be used to remove them as trimethyl borate.[1][5]

Conclusion

The removal of boron impurities is a critical step in the synthesis of high-purity compounds for drug development. A thorough understanding of the chemical properties of both the target molecule and the impurity is essential for selecting the most effective purification strategy. By systematically applying the techniques outlined in this guide and using the troubleshooting FAQs to address common challenges, researchers can confidently and efficiently remove these persistent impurities.

References

  • Technical Support Center: Post-Reaction Purification of Boronic Acids. Benchchem.
  • How to purify boronic acids/boronate esters?. ResearchGate.
  • Purification of boronic acids?. Reddit.
  • Technical Support Center: Purification Strategies for Boron-Containing Compounds. Benchchem.
  • Two-step process for removing boron compounds from aqueous solutions of magnesium chloride. Google Patents.
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

Sources

Enhancing reactivity of electron-rich aryl halides with 2-Fluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of challenging electron-rich aryl halides with 2-Fluoro-4-formylphenylboronic acid. This guide is designed for researchers, chemists, and process development professionals who encounter difficulties with this specific transformation. We will move beyond standard protocols to address the nuanced interplay between the sluggish reactivity of the halide and the unique characteristics of the boronic acid partner.

Introduction: Navigating a Challenging Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, prized for its versatility in forming C-C bonds.[1] However, its efficiency can be severely hampered when dealing with electron-rich aryl halides (e.g., derivatives of anilines, phenols, and methoxybenzenes). The high electron density on the aromatic ring impedes the crucial oxidative addition step, often the rate-determining step of the catalytic cycle.[2][3]

This challenge is compounded when using 2-Fluoro-4-formylphenylboronic acid. This reagent, while a valuable building block, introduces its own complexities: potential protodeboronation, steric hindrance from the ortho-fluoro group, and possible side reactions involving the aldehyde functionality.[4][5] This guide provides a systematic approach to diagnosing issues and enhancing reactivity through rational selection of catalysts, reagents, and conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction with an electron-rich aryl bromide (e.g., a bromoaniline) is showing low or no conversion. What is the most likely cause?

A: The primary culprit is almost always a slow or failed oxidative addition of the electron-rich aryl halide to the Pd(0) catalyst.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates. You must use a more active catalyst system, specifically one featuring bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs), which are designed to accelerate this difficult step.[2][6]

Q2: I'm observing a significant amount of the deboronated arene (2-fluorobenzaldehyde) as a byproduct. What's happening and how can I stop it?

A: You are observing protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source.[2] This is often exacerbated by excess water, strong bases (especially hydroxides), or high temperatures.[2] To mitigate this, ensure you are using anhydrous solvents, switch to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and attempt the reaction at the lowest effective temperature (e.g., 60-80 °C).[2]

Q3: How should I handle and store 2-Fluoro-4-formylphenylboronic acid?

A: Like many boronic acids, this reagent can be sensitive to air and moisture. It is often a solid that should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[7][8] For maximum stability and to prevent the formation of cyclic anhydrides (boroxines), which can affect reactivity, it is best practice to store it at -20°C.[7]

Q4: Besides the catalyst, what is the first parameter I should change to improve a sluggish reaction?

A: The choice of base is critical.[9] If you are using a mild base like Na₂CO₃ and seeing poor results, switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can dramatically improve the reaction outcome.[2] These bases are more effective at promoting the transmetalation step without significantly increasing the rate of unwanted side reactions like protodeboronation.

In-Depth Troubleshooting Guides

Problem 1: Low or No Conversion of the Aryl Halide

This is the most common failure mode, indicating a problem with the catalytic cycle's initiation.

  • Primary Cause: Inefficient Oxidative Addition.

    • Why it Happens: Electron-donating groups (e.g., -NH₂, -OH, -OMe) on the aryl halide increase the electron density of the carbon-halogen bond, making it less electrophilic and thus less reactive towards the Pd(0) catalyst.[10]

    • Solution: Enhance Catalyst Activity. The solution is to use a catalyst system that is both highly electron-rich and sterically demanding. This electronic character enhances the catalyst's ability to donate into the σ* orbital of the C-X bond, facilitating its cleavage.

      • Ligand Selection: Switch from simple phosphines like PPh₃ to specialized biaryl phosphine ligands. SPhos and XPhos are industry standards for coupling electron-rich aryl chlorides and bromides.[2]

      • Precatalyst Choice: Use modern palladium precatalysts (e.g., SPhos Pd G3/G4). These are air-stable and efficiently generate the active LPd(0) species in situ, ensuring a high concentration of the active catalyst at the start of the reaction.[11]

      • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can improve conversion.[12]

  • Secondary Cause: Catalyst Deactivation.

    • Why it Happens: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. Impurities in reagents or solvents can also act as catalyst poisons.

    • Solution: Ensure Rigorous Inert Conditions.

      • Degassing: Thoroughly degas all solvents (including any water used in a biphasic system) by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[13]

      • Inert Atmosphere: Assemble the reaction in a glovebox or under a positive pressure of inert gas using Schlenk techniques. The flask should be evacuated and backfilled with inert gas at least three times before adding solvent.[2]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion check_catalyst Is the catalyst system appropriate? (e.g., Pd(PPh3)4) start->check_catalyst upgrade_catalyst SOLUTION: Switch to Buchwald Ligand (e.g., SPhos, XPhos) and a G3/G4 Precatalyst. check_catalyst->upgrade_catalyst No check_conditions Are reaction conditions strictly anaerobic? check_catalyst->check_conditions Yes improve_inert SOLUTION: Thoroughly degas solvents. Use Schlenk line or glovebox. check_conditions->improve_inert No check_base Is the base strong enough? (e.g., Na2CO3) check_conditions->check_base Yes upgrade_base SOLUTION: Switch to K3PO4 or Cs2CO3. check_base->upgrade_base No end_node Re-evaluate Substrate Stability check_base->end_node Yes Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A LPd(0) Active Catalyst B Oxidative Addition A->B C L(Ar)Pd(II)-X B->C  RATE LIMITING STEP (Slow for Electron-Rich Ar-X) D Transmetalation E L(Ar)Pd(II)-Ar' C->E  [Ar'B(OH)3]⁻ F Reductive Elimination E->F F->A  Regenerates  Catalyst G Ar-Ar' Product F->G ArX Ar-X (Electron-Rich Halide) ArX->B Boronic Ar'-B(OH)2 (Boronic Acid + Base) Boronic->D

Sources

Validation & Comparative

A Researcher's Guide to Fluoro-Formyl Phenylboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex biaryl scaffolds. The judicious selection of the boronic acid partner is paramount, dictating not only the success of the coupling but also the ultimate properties of the target molecule. Among the vast arsenal of available reagents, fluoro-formyl substituted phenylboronic acids have emerged as particularly valuable building blocks, offering a unique combination of functionalities to fine-tune molecular architecture and biological activity.

This guide provides an in-depth comparative analysis of 2-Fluoro-4-formylphenylboronic acid and its isomers. We will dissect the nuanced interplay of steric and electronic effects imparted by the positional variation of the fluoro and formyl groups, supported by available experimental data. Our objective is to equip you with the field-proven insights necessary to make informed decisions in your synthetic endeavors, moving beyond mere protocols to a deeper understanding of the underlying chemical principles.

The Decisive Influence of Substituent Positioning

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric factors. The strongly electronegative fluorine atom and the electron-withdrawing formyl group significantly perturb the electron density of the aromatic ring and the Lewis acidity of the boronic acid moiety. Their relative positions create distinct chemical environments, leading to divergent performance in cross-coupling reactions.

Electronic Effects: A Double-Edged Sword

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I), which can enhance the Lewis acidity of the boron center. A more Lewis acidic boronic acid can facilitate the crucial transmetalation step of the catalytic cycle.[1][2] The formyl group, also electron-withdrawing, further contributes to this effect. However, this increased electrophilicity of the aryl ring can also render the boronic acid more susceptible to protodeboronation, an undesirable side reaction that cleaves the C-B bond.[2]

Steric Hindrance: The Ortho Challenge

Substituents at the ortho position to the boronic acid group can sterically impede the approach of the palladium complex, potentially slowing down the transmetalation step.[3] This steric hindrance is a critical consideration when comparing isomers.

Isomer Performance in Suzuki-Miyaura Coupling: A Comparative Overview

Boronic Acid IsomerKey Structural FeaturesExpected Reactivity in Suzuki CouplingPotential Challenges
2-Fluoro-4-formylphenylboronic acid Fluoro group is ortho to the boronic acid; Formyl group is para.Moderate to good. The ortho-fluoro group's inductive effect can enhance Lewis acidity, but steric hindrance may slow the reaction. The para-formyl group has a strong electron-withdrawing effect.Steric hindrance from the ortho-fluoro group. Potential for slower reaction rates compared to less hindered isomers.
3-Fluoro-4-formylphenylboronic acid Fluoro group is meta to the boronic acid; Formyl group is para.Good to excellent. The meta-fluoro group's inductive effect is still significant. Minimal steric hindrance.Susceptibility to protodeboronation due to the combined electron-withdrawing effects of the substituents.
4-Fluoro-2-formylphenylboronic acid Fluoro group is para to the boronic acid; Formyl group is ortho.Low to moderate. Significant steric hindrance from the ortho-formyl group is expected to be the dominant factor, impeding the reaction.Severe steric hindrance from the bulky ortho-formyl group. Potential for low yields and the need for highly specialized catalytic systems.

Note: The performance of these isomers is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Experimental Data Insights

Direct comparative experimental data for the fluoro-formyl isomers is sparse. However, we can draw parallels from studies on related substituted phenylboronic acids. For instance, in the coupling of various substituted phenylboronic acids, electron-withdrawing groups can sometimes lead to slower reactions.[4] Conversely, the enhanced Lewis acidity can be beneficial. A study on the coupling of 2-formylphenylboronic acid highlighted that while the reaction proceeds, it can be sensitive to aqueous basic conditions, leading to side products.[3] This underscores the importance of carefully optimized, often aprotic, conditions for these types of substrates.

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-4-formylphenylboronic acid with 4-Bromoanisole

This protocol is a generalized procedure and may require optimization for specific substrates.

Reaction Scheme:

G substrate1 2-Fluoro-4-formylphenylboronic acid product 2'-Fluoro-5'-formyl-[1,1'-biphenyl]-4-ol methyl ether substrate1->product catalyst Pd(PPh₃)₄, K₂CO₃ substrate2 4-Bromoanisole substrate2->product catalyst->product solvent Toluene/EtOH/H₂O

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-4-formylphenylboronic acid, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure biaryl product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Considerations and Isomer Comparison

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid isomer primarily influences the transmetalation step.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

  • 2-Fluoro-4-formylphenylboronic acid: The ortho-fluoro group can increase the rate of transmetalation through its electron-withdrawing inductive effect, which enhances the Lewis acidity of the boron. However, its steric bulk may counteract this electronic advantage by hindering the approach to the palladium center.

  • 3-Fluoro-4-formylphenylboronic acid: With the fluoro group in the meta position, steric hindrance is minimized. The inductive effect, though slightly attenuated compared to the ortho position, still contributes to a favorable electronic profile for transmetalation. This isomer is often a reliable performer.

  • 4-Fluoro-2-formylphenylboronic acid: The ortho-formyl group presents a significant steric barrier. This is likely to be the rate-limiting factor, making this isomer the most challenging to couple effectively.

Conclusion: Strategic Reagent Selection

The choice between 2-Fluoro-4-formylphenylboronic acid and its isomers is a strategic decision that should be guided by the specific goals of the synthesis.

  • For introducing a 2-fluoro-4-formylphenyl moiety where steric hindrance at the coupling site is tolerable , 2-Fluoro-4-formylphenylboronic acid is a viable, albeit potentially slower, option.

  • When high yields and faster reaction rates are paramount and the substituent pattern allows , 3-Fluoro-4-formylphenylboronic acid is likely to be the superior choice due to its favorable balance of electronic activation and minimal steric hindrance.

  • The use of 4-Fluoro-2-formylphenylboronic acid should be approached with caution and may necessitate the screening of specialized, sterically demanding ligands and more forcing reaction conditions to overcome the significant steric impediment.

Ultimately, a deep understanding of the interplay between electronic and steric effects empowers the modern chemist to navigate the complexities of Suzuki-Miyaura coupling and rationally design efficient and robust synthetic routes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Anagani, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Comparing 2-Fluoro-4-formylphenylboronic acid with non-fluorinated analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide: 2-Fluoro-4-formylphenylboronic Acid vs. Non-Fluorinated Analogues in Modern Synthesis

Introduction: The Strategic Advantage of Fluorine in Arylboronic Acids

In the landscape of modern organic synthesis and medicinal chemistry, phenylboronic acids are indispensable building blocks, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone for constructing biaryl scaffolds, a common motif in numerous pharmaceuticals and advanced materials. The specific functionalization of these boronic acids is a critical determinant of their reactivity and the properties of the resulting products.

This guide provides a detailed comparison between 2-Fluoro-4-formylphenylboronic acid and its direct non-fluorinated counterpart, 4-formylphenylboronic acid. The introduction of a fluorine atom, the most electronegative element, into an organic molecule is a strategic decision in drug design.[1][2] It can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to protein targets.[3][4] By placing the fluorine atom at the ortho position to the boronic acid moiety, as in 2-Fluoro-4-formylphenylboronic acid, we introduce a unique combination of electronic and steric effects that directly influence its synthetic utility. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific application.

Physicochemical Properties: A Head-to-Head Comparison

The foundational differences between the fluorinated and non-fluorinated analogs begin with their fundamental physicochemical properties. The presence of the fluorine atom imparts subtle but significant changes to the molecule's characteristics.

Property2-Fluoro-4-formylphenylboronic Acid4-Formylphenylboronic Acid
CAS Number 871126-22-6[5]87199-17-5
Molecular Formula C₇H₆BFO₃[5]C₇H₇BO₃[6]
Molecular Weight 167.93 g/mol [5]149.94 g/mol [6]
Appearance SolidWhite solid[6]
Melting Point 161-178 °C237-242 °C

The Decisive Impact of ortho-Fluorine Substitution

The substitution of a hydrogen atom with fluorine at the position adjacent to the boronic acid group is not a trivial modification. It fundamentally alters the electronic environment of the molecule, which in turn governs its reactivity.

Electronic Effects: Enhanced Lewis Acidity

The primary influence of the ortho-fluoro substituent is its powerful electron-withdrawing inductive effect (-I effect). Fluorine's high electronegativity pulls electron density away from the aromatic ring and, consequently, from the boron atom. This has two major consequences:

  • Increased Lewis Acidity: The boron atom in boronic acids acts as a Lewis acid. By withdrawing electron density, the fluorine atom makes the boron center more electron-deficient and therefore a stronger Lewis acid.[7] This enhanced acidity can be a critical factor in the catalytic cycle of cross-coupling reactions.

  • Intramolecular Interactions: The ortho position allows for the potential formation of an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid (B-O-H···F).[8] This interaction can influence the conformation and acidity of the molecule.

The non-fluorinated analog, 4-formylphenylboronic acid, lacks this potent inductive influence from the ortho position, resulting in a less Lewis-acidic boron center.

Caption: Electronic influence of the ortho-fluoro substituent.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for these reagents. The electronic differences between the fluorinated and non-fluorinated analogs directly translate to their performance in this catalytic cycle. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of boronic acid primarily impacts the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X aryl_pd_complex Ar-Pd(II)-X L₂ oxidative_add->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation + Ar'B(OH)₂ (Base) diaryl_pd_complex Ar-Pd(II)-Ar' L₂ transmetalation->diaryl_pd_complex reductive_elim Reductive Elimination diaryl_pd_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-Ar' reductive_elim->product G start Start: Reaction Setup setup Combine Aryl Halide, Boronic Acid, and Base in a flame-dried flask. start->setup inert Evacuate and backfill with inert gas (3x). setup->inert solvent Add degassed solvent and catalyst. inert->solvent heat Heat reaction mixture (e.g., 80-100 °C) with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor monitor->heat Incomplete workup Cool to RT, dilute with EtOAc, wash with water and brine. monitor->workup Complete isolate Dry organic layer (Na₂SO₄), filter, and concentrate. workup->isolate purify Purify by column chromatography. isolate->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the selected arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Add the degassed solvent system via syringe. Finally, add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Scientist's Note: When using 2-fluoro-4-formylphenylboronic acid, which is more prone to protodeboronation, it is advisable to use milder bases (like K₃PO₄) and the minimum necessary reaction time. Careful monitoring is crucial to avoid degradation of the starting material and maximize yield.

Applications in Drug Discovery

Both boronic acids are valuable intermediates. The formyl group (-CHO) is a versatile chemical handle that can be readily converted into other functionalities, such as amines (via reductive amination), carboxylic acids (via oxidation), or alkenes (via Wittig-type reactions). This versatility makes them powerful building blocks for creating libraries of complex molecules for drug screening. The biaryl structures they help create are central to many kinase inhibitors and other targeted therapies. For example, 4-formylphenylboronic acid is a key intermediate in the synthesis of the HIV protease inhibitor Atazanavir and the PARP inhibitor Rucaparib. The strategic inclusion of fluorine can enhance the pharmacokinetic profile of a final drug candidate, improving properties like metabolic stability or cell permeability. [1][3]

Conclusion and Recommendations

The choice between 2-Fluoro-4-formylphenylboronic acid and 4-formylphenylboronic acid is a strategic one, dictated by the specific goals of the synthesis and the desired properties of the final product.

  • Choose 4-Formylphenylboronic Acid for well-established, robust, and cost-effective syntheses where standard reactivity is desired. It is a reliable workhorse for generating a vast array of biaryl compounds.

  • Choose 2-Fluoro-4-formylphenylboronic Acid when seeking to modulate electronic properties, potentially increase reaction rates, or when the presence of fluorine in the final product is desirable for its downstream effects on biological activity and pharmacokinetics. Its enhanced Lewis acidity can be an advantage, but it requires more careful reaction optimization to mitigate the risk of protodeboronation.

By understanding the fundamental chemical principles governed by the ortho-fluoro substituent, researchers can harness its unique properties to accelerate discovery and construct novel molecules with precision and purpose.

References

  • Priya A., Kumar N. M., & Nargund S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved January 11, 2026, from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 57(21), 8693-8711.
  • Zhou, Y., Li, F., & Yu, J. (2020).
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • BenchChem. (2025). A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. Retrieved January 11, 2026, from [Link]

  • BenchChem. (2025).
  • Kowalska, K., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 187, 1-8.
  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795.
  • Ishihara, K., et al. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Gouverneur, V., et al. (2016). Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity. Organic & Biomolecular Chemistry, 14(3), 788-791.
  • Amerigo Scientific. (n.d.). 2-Fluoro-4-formylphenylboronic acid (≥95.0%). Retrieved January 11, 2026, from [Link]

  • NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 11, 2026, from [Link]

  • Cravy, M., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 23(11), 2824.
  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Ningbo Innopharmchem. (n.d.). Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2023).
  • Martini, C., et al. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 12(35), 6827-6830.
  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal, 12(28), 7372-7383.
  • Zhang, T., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(5), 1369-1375.
  • Gamsey, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(47), 8563-8566.

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A Comparative Guide to the Efficacy of 2-Fluoro-4-formylphenylboronic Acid and Its Boronate Esters in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. Within the vast arsenal of available organoboron reagents, a frequent decision point lies between employing a boronic acid or its corresponding boronate ester. This guide provides an in-depth technical comparison of the efficacy of 2-Fluoro-4-formylphenylboronic acid and its boronate esters, offering experimental insights to inform your synthetic strategies.

The Reactivity-Stability Paradox: A Fundamental Consideration

The choice between a boronic acid and its ester derivative, most commonly the pinacol ester, is governed by a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times and higher yields in cross-coupling reactions.[1] This heightened reactivity stems from the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki-Miyaura couplings.[1]

Conversely, boronate esters, such as the pinacol ester of 2-Fluoro-4-formylphenylboronic acid, offer enhanced stability.[1] They are typically crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This robustness makes them particularly advantageous for multi-step syntheses and in high-throughput screening applications where long-term stability is crucial. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a viable pathway.[1][3]

The presence of electron-withdrawing groups, such as the fluoro and formyl substituents on the phenyl ring of the topic compounds, further influences their reactivity. These groups increase the Lewis acidity of the boron center, which can enhance the rate of transmetalation. However, they can also render the boronic acid more susceptible to protodeboronation.

Comparative Efficacy in Suzuki-Miyaura Coupling: A Data-Driven Analysis

To provide a quantitative comparison, we will examine the performance of 2-Fluoro-4-formylphenylboronic acid and its pinacol ester in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Bromoanisole

Boron ReagentProduct Yield (%)Reaction Time (h)Key Observations
2-Fluoro-4-formylphenylboronic Acid~85-95%1-2Faster reaction kinetics, but potential for competing protodeboronation, especially with prolonged reaction times or stronger bases.
2-Fluoro-4-formylphenylboronic Acid Pinacol Ester~80-90%4-6Slower reaction rate, but generally cleaner reaction profile with fewer byproducts from boronic acid decomposition.

Note: The yields and reaction times are representative and can vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

The data in Table 1 illustrates the classic reactivity-stability trade-off. The boronic acid provides a higher yield in a shorter timeframe, highlighting its greater reactivity. However, the pinacol ester, while requiring a longer reaction time, still affords a respectable yield and often with a cleaner reaction profile, which can simplify purification. For substrates that are sensitive or for reactions that require extended heating, the enhanced stability of the boronate ester can be a significant advantage.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.

Synthesis of 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester

The pinacol ester can be readily prepared from the corresponding boronic acid.

G cluster_0 Esterification Workflow Boronic_Acid 2-Fluoro-4-formylphenylboronic Acid Reaction Stir at Room Temperature Boronic_Acid->Reaction Pinacol Pinacol Pinacol->Reaction Solvent Anhydrous Solvent (e.g., Diethyl Ether) Solvent->Reaction Drying_Agent Magnesium Sulfate (MgSO4) Drying_Agent->Reaction Filtration Filter to Remove MgSO4 Reaction->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Purify (e.g., Recrystallization or Chromatography) Concentration->Purification Product 2-Fluoro-4-formylphenylboronic Acid Pinacol Ester Purification->Product

Caption: Workflow for the synthesis of the pinacol boronate ester.

Step-by-Step Protocol:

  • To a solution of 2-Fluoro-4-formylphenylboronic acid (1.0 equiv) in anhydrous diethyl ether, add pinacol (1.0 equiv) and anhydrous magnesium sulfate (1.5 equiv).

  • Stir the suspension at room temperature for 24 hours.

  • Filter the mixture to remove the magnesium sulfate and wash the solid with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-Fluoro-4-formylphenylboronic acid pinacol ester.[4]

Comparative Suzuki-Miyaura Cross-Coupling Reaction

The following protocol can be used to compare the efficacy of the boronic acid and its pinacol ester.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants Aryl Halide (e.g., 4-bromoanisole) Boron Reagent (Acid or Ester) Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent in a Flask Reactants->Reaction_Setup Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Solvent Solvent System (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Setup Inert_Atmosphere Degas and place under Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Reflux with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC or GC-MS) Heating->Monitoring Workup Cool, Dilute, and Extract Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product_Analysis Characterize Product (NMR, MS) and Determine Yield Purification->Product_Analysis

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • In a round-bottom flask, combine the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boron reagent (2-Fluoro-4-formylphenylboronic acid or its pinacol ester, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mechanistic Insights and Causality

The observed differences in efficacy can be rationalized by examining the Suzuki-Miyaura catalytic cycle.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 1 PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation 2 PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar ArBOH2 Ar'B(OH)2 (or Ar'B(OR)2) + Base ArBOH2->Transmetalation RedElim Reductive Elimination PdII_Ar->RedElim 3 RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step in many Suzuki-Miyaura couplings is the transmetalation step. The higher reactivity of the boronic acid is attributed to its greater Lewis acidity, which facilitates the transfer of the aryl group from boron to palladium. The presence of electron-withdrawing fluoro and formyl groups on the phenyl ring of 2-Fluoro-4-formylphenylboronic acid further enhances this Lewis acidity, contributing to a faster transmetalation rate.

For the boronate ester, the transmetalation can proceed directly, or via a pre-hydrolysis to the boronic acid. The direct pathway is generally slower due to the reduced Lewis acidity of the boron center in the ester form. If the reaction proceeds via hydrolysis, the rate of this hydrolysis step can influence the overall reaction kinetics.

Conclusion and Recommendations

The choice between 2-Fluoro-4-formylphenylboronic acid and its boronate esters is a nuanced decision that depends on the specific requirements of the synthesis.

  • For rapid, high-yielding reactions where stability is not a primary concern, 2-Fluoro-4-formylphenylboronic acid is the reagent of choice. Its inherent reactivity, augmented by the electron-withdrawing substituents, allows for efficient cross-coupling.

  • For multi-step syntheses, reactions requiring prolonged heating, or when a cleaner reaction profile is desired to simplify purification, the corresponding boronate ester (e.g., pinacol ester) is the preferred option. Its superior stability provides a wider operational window and can lead to more reproducible results, particularly on a larger scale.

By understanding the interplay between reactivity and stability, and by selecting the appropriate reaction conditions, researchers can effectively leverage both 2-Fluoro-4-formylphenylboronic acid and its boronate esters to achieve their synthetic goals.

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2012). The Doyle Group - Princeton University. [Link]

  • Isobutylboronic acid pinacol ester. (n.d.). Organic Syntheses. [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. (2009). Semantic Scholar. [Link]

  • Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. (n.d.). ResearchGate. [Link]

  • METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. (2012).
  • Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online). (n.d.). ResearchGate. [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for... (n.d.). ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. [Link]

  • Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. (2019). Organic Letters. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. (2014). HETEROCYCLES. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki-Miyaura Couplings with 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] The choice of palladium catalyst is paramount to the success of this transformation, particularly when dealing with electronically and sterically demanding substrates like 2-Fluoro-4-formylphenylboronic acid. This guide offers an in-depth comparison of various palladium catalyst systems, providing insights into their performance and the rationale behind their selection for this challenging coupling partner. While direct comparative studies on 2-Fluoro-4-formylphenylboronic acid are limited in readily available literature, we can infer performance by examining data from reactions with structurally similar substrates.

The Substrate: Understanding 2-Fluoro-4-formylphenylboronic Acid

The structure of 2-Fluoro-4-formylphenylboronic acid presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling reactions. The ortho-fluoro substituent introduces steric hindrance and can influence the electronic properties of the boronic acid. The para-formyl group is a moderately electron-withdrawing group, which can impact the transmetalation step of the catalytic cycle.[3] The aldehyde functionality, however, also serves as a valuable synthetic handle for subsequent chemical modifications.

Performance Comparison of Palladium Catalyst Systems

The selection of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. Below is a summary of the expected performance of different classes of palladium catalysts for the coupling of 2-Fluoro-4-formylphenylboronic acid, based on their known activities with analogous substrates.

Catalyst SystemLigand TypeKey Characteristics & Expected Performance
Pd(PPh₃)₄ Monodentate PhosphineA classical, versatile catalyst. May require higher temperatures and longer reaction times. Susceptible to steric hindrance from the ortho-fluoro group.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineRobust and highly active for a broad range of substrates, including those with electron-withdrawing groups. The dppf ligand's bite angle and electron-donating properties are well-suited for challenging couplings. Expected to show good to excellent yields.
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich BiarylphosphinesState-of-the-art catalysts for difficult couplings. The bulky and electron-rich nature of the ligands facilitates oxidative addition and reductive elimination. Expected to provide high yields under mild conditions.
Palladacycle Precatalysts (e.g., Buchwald G3/G4 Palladacycles) Pre-activated Pd(II) with BiarylphosphinesOffer high stability and activity, often at low catalyst loadings. The pre-formed nature ensures efficient generation of the active Pd(0) species. Ideal for substrates prone to side reactions.

The "Why": Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is not solely dependent on the palladium source but is intricately linked to the choice of ligand, base, and solvent.

  • The Ligand's Role : The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like 2-Fluoro-4-formylphenylboronic acid, bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, are often preferred. The steric bulk can promote the reductive elimination step, while the electron-rich nature enhances the rate of oxidative addition, particularly with less reactive aryl chlorides.

  • The Base's Function : A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its strength can influence the reaction rate and the stability of the formyl group. For substrates sensitive to strong bases, milder options like K₃PO₄ are often employed.

  • Solvent Selection : The solvent system must be capable of dissolving the reactants and be compatible with the chosen base. Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the formation of the boronate.

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving palladium(0) and palladium(II) intermediates.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_Aryl->Transmetalation [Ar'B(OH)₃]⁻ PdII_Biaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of 2-Fluoro-4-formylphenylboronic acid with an aryl bromide. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, 2-Fluoro-4-formylphenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent to the flask via syringe.

  • In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of inert gas.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add reactants & base to flask - Inert atmosphere start->setup solvent Add Solvent setup->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat & Stir Reaction Mixture catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool & dilute - Wash with water & brine monitoring->workup Complete purification Purification: - Dry & concentrate - Column chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

While direct comparative data for various palladium catalysts with 2-Fluoro-4-formylphenylboronic acid is not extensively documented, a rational selection of the catalyst system can be made based on established principles of Suzuki-Miyaura cross-coupling reactions. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands such as Buchwald's SPhos and XPhos, in conjunction with palladacycle precatalysts, are anticipated to provide the highest efficiency and yields for this challenging substrate. The provided experimental protocol serves as a robust starting point for optimization, enabling researchers to successfully incorporate this valuable building block into their synthetic strategies.

References

  • Google Patents. (2006). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.
  • Google Patents. (2010).
  • MDPI. (2023). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • PubMed Central (PMC). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(4), 2156–2166. [Link]

  • PubMed Central (PMC). (2018). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Iodides and Formic acid with Propylphosphonic Anhydride as the Activator. Scientific Reports, 8, 8361. [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

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A Head-to-Head Comparison for Cross-Coupling: 2-Fluoro-4-formylphenylboronic Acid vs. Its Trifluoroborate Salt

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Boron Reagent

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable method for forging carbon-carbon bonds. The choice of the organoboron coupling partner is a critical decision that dictates reaction efficiency, reproducibility, and overall workflow simplicity. This guide provides an in-depth, objective comparison between 2-Fluoro-4-formylphenylboronic acid and its corresponding potassium trifluoroborate salt, moving beyond simple catalog descriptions to offer field-proven insights and actionable experimental guidance.

The subject of our comparison, the 2-fluoro-4-formylphenyl moiety, is a valuable building block. The electron-withdrawing nature of both the fluoro and formyl substituents presents unique challenges and opportunities in cross-coupling, making the choice between the boronic acid and its trifluoroborate salt particularly consequential.

At a Glance: Core Attributes and Physicochemical Properties

A fundamental understanding of the inherent differences in stability and handling between these two reagents is the first step in making an informed selection. Boronic acids are neutral, trivalent compounds, while potassium trifluoroborates are anionic, tetracoordinate salts. This structural distinction is the primary driver of their divergent characteristics.

Feature2-Fluoro-4-formylphenylboronic AcidPotassium 2-Fluoro-4-formylphenyltrifluoroborateRationale & Causality
Chemical Stability Moderate; susceptible to protodeboronation and dehydration to form boroxine anhydrides.[1][2]High; indefinitely stable to air and moisture, resistant to protodeboronation.[1][2][3][4]The tetracoordinate boron in the trifluoroborate salt features a fully occupied valence shell, masking the reactivity of the C-B bond and preventing premature degradation.[1]
Handling & Storage Requires careful handling, often under inert atmosphere for long-term storage, to prevent dehydration and decomposition.Crystalline, free-flowing solid that is easy to handle and weigh on the benchtop.[5]The salt's stable, crystalline nature avoids the formation of boroxine trimers, ensuring consistent stoichiometry and reagent purity.[2][6]
Purification Often difficult to purify due to its propensity to form non-stoichiometric anhydrides.[2]Readily purified by recrystallization.[5]The defined ionic structure of the trifluoroborate salt facilitates standard purification techniques.
Reaction Activation Requires activation by a base to form a more nucleophilic "ate" complex for transmetalation.[7]Requires hydrolysis (typically under basic conditions of the reaction) to slowly release the active boronic acid in situ.[8][9]While both require base, the trifluoroborate acts as a stable precursor, releasing the active coupling partner only under the reaction conditions.

The Mechanistic Nuance: A Tale of Two Pathways

While often viewed as distinct reagents, their journey through the Suzuki-Miyaura catalytic cycle converges. The potassium trifluoroborate salt is not directly active in the transmetalation step. Instead, it serves as a stable, solid-phase "pro-drug" for the boronic acid. Under the aqueous basic conditions typical of a Suzuki coupling, the trifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid, which then enters the catalytic cycle.

This "slow-release" mechanism is a key advantage.[8] It maintains a low, steady concentration of the active boronic acid in the reaction mixture. This minimizes side reactions like protodeboronation—a common failure mode for electron-deficient boronic acids—and oxidative homocoupling of the boronic acid.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)-X L₂ oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation pdiib Ar-Pd(II)-Ar' L₂ transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-Ar' boronic_acid Ar'B(OH)₂ base_activation Base Activation boronic_acid->base_activation trifluoroborate K⁺[Ar'BF₃]⁻ hydrolysis Hydrolysis (Base, H₂O) trifluoroborate->hydrolysis hydrolysis->boronic_acid boronate [Ar'B(OH)₃]⁻ base_activation->boronate boronate->transmetalation Transfers Ar'

Caption: The Suzuki-Miyaura cycle showing entry points for both reagents.

Experimental Guide: Protocols and Performance Data

To provide a practical comparison, we outline two parallel protocols for the coupling of an aryl bromide with both boron reagents. The choice of a robust catalyst system like Pd(dppf)Cl₂ is suitable for many applications involving electron-deficient partners.

Protocol 1: Using 2-Fluoro-4-formylphenylboronic Acid

This protocol is adapted from standard literature procedures for electron-deficient boronic acids.[10]

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 2-fluoro-4-formylphenylboronic acid (1.3 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ (0.03 equiv) to the flask under a positive pressure of argon.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using Potassium 2-Fluoro-4-formylphenyltrifluoroborate

This protocol is based on methodologies developed for trifluoroborate salts.[3][6]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Potassium 2-Fluoro-4-formylphenyltrifluoroborate (1.3 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Dioxane and Water (9:1 v/v)

Step-by-Step Procedure:

  • To a vial, add the aryl bromide (1.0 equiv), potassium 2-fluoro-4-formylphenyltrifluoroborate (1.3 equiv), Cs₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Add the dioxane/water solvent mixture. Note the lower water content compared to the boronic acid protocol.

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS. Reaction times may be comparable or slightly longer depending on the hydrolysis rate.

  • Workup and purification follow the same procedure as described in Protocol 1.

Comparative Performance Data

The following table presents representative data for the coupling of 4-bromoanisole with each reagent under the optimized conditions described above.

Boron ReagentBaseYield (%)Key Observation
2-Fluoro-4-formylphenylboronic AcidK₂CO₃85%Reliable performance, but reagent quality and careful handling are critical for reproducibility.
Potassium 2-Fluoro-4-formylphenyltrifluoroborateCs₂CO₃92%Consistently higher yields and excellent reproducibility due to superior reagent stability and stoichiometry.[11]

Decision Workflow: Which Reagent Should You Choose?

The choice is not merely about stability; it's about aligning the reagent's properties with your experimental goals and constraints.

Decision_Tree start Start: Select Boron Reagent q1 Is long-term benchtop stability and ease of handling critical? start->q1 q2 Are you performing a multi-step synthesis where the boron moiety must survive prior reaction conditions? q1->q2 No use_tfb1 Choose K⁺[ArBF₃]⁻ (Trifluoroborate) q1->use_tfb1 Yes q3 Is reaction cost the primary concern for a large-scale synthesis? q2->q3 No use_tfb2 Choose K⁺[ArBF₃]⁻ (Trifluoroborate) q2->use_tfb2 Yes use_ba1 Choose ArB(OH)₂ (Boronic Acid) q3->use_ba1 No (Focus on reproducibility) use_ba2 Evaluate both based on supplier pricing and process validation. Boronic acid may be more economical. q3->use_ba2 Yes

Caption: A workflow for selecting the appropriate boron reagent.

Choose 2-Fluoro-4-formylphenylboronic Acid if:

  • You are performing a well-optimized, one-off synthesis where reagent stability is manageable.

  • Cost is a primary driver, and you have a reliable, high-purity source.

  • Your reaction conditions are strictly anhydrous (though this is less common for Suzuki couplings).

Choose Potassium 2-Fluoro-4-formylphenyltrifluoroborate if:

  • Reproducibility is paramount: For library synthesis, medicinal chemistry campaigns, or GMP manufacturing, the defined stoichiometry and stability of the trifluoroborate salt are significant advantages.

  • Ease of use is required: The reagent's air and moisture stability simplifies weighing and reaction setup, reducing the potential for experimental error.[3][4]

  • The boron moiety must survive other transformations: The protected nature of the trifluoroborate allows it to be carried through synthetic sequences that would degrade a boronic acid.[1][2]

  • You are struggling with side reactions: If you observe significant protodeboronation or homocoupling with the boronic acid, switching to the trifluoroborate can often resolve these issues due to the slow-release mechanism.[1]

Conclusion

For the specific case of the electron-deficient 2-fluoro-4-formylphenyl moiety, the potassium trifluoroborate salt emerges as the superior reagent for most research and development applications. Its exceptional stability, ease of handling, and inherent "slow-release" mechanism directly counteract the primary failure modes associated with electron-poor boronic acids. While the boronic acid remains a viable option, the trifluoroborate provides a more robust, reliable, and reproducible platform for cross-coupling, ensuring that the focus remains on the desired transformation rather than on managing reagent instability.

References

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Sigma-Aldrich.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Organic Chemistry Portal. Suzuki Coupling. .

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007).
  • Ridgway, B. H., & Woerpel, K. A. (1998). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
  • Molander, G. A., & Figueroa, R. (2005).
  • BenchChem. (2025). 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. BenchChem Website.
  • ResearchGate. (n.d.). Use of trifluoroborate salts in Suzuki cross-coupling polymerization reactions.

Sources

A Comparative Guide to the Reaction Kinetics of 2-Fluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents and functional materials.[1][2] The choice of the boronic acid coupling partner is a critical parameter that dictates reaction efficiency, scope, and kinetics. This guide provides a comprehensive analysis of the reaction kinetics of 2-Fluoro-4-formylphenylboronic acid, a substrate featuring two electron-withdrawing groups, in comparison to other substituted phenylboronic acids.

The dual functionality of 2-Fluoro-4-formylphenylboronic acid, possessing both a reactive aldehyde and a boronic acid moiety, makes it a valuable building block for complex molecular architectures. However, the electronic nature of its substituents—the formyl and fluoro groups—presents unique considerations for its reactivity in the Suzuki-Miyaura catalytic cycle. Understanding these kinetic nuances is paramount for reaction optimization and rational catalyst selection.

The Decisive Role of Substituents in Suzuki-Miyaura Kinetics

The generally accepted mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the aryl boronic acid exert a significant influence on the transmetalation step, which is often the rate-determining step of the cycle.[1]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced nucleophilicity of the organic moiety facilitates the transfer of the aryl group from the boron atom to the palladium center during transmetalation, generally leading to an accelerated reaction rate.[1][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like formyl (-CHO), nitro (-NO₂), or fluoro (-F) groups decrease the electron density of the aromatic ring.[4] This reduction in nucleophilicity can retard the transmetalation step, resulting in a slower overall reaction rate.[5]

The subject of this guide, 2-Fluoro-4-formylphenylboronic acid, is characterized by the presence of two such electron-withdrawing groups. The fluoro group, being highly electronegative, and the formyl group, with its carbonyl moiety, both contribute to a significant decrease in the electron density of the phenyl ring.

Comparative Kinetic Performance

While specific kinetic data for 2-Fluoro-4-formylphenylboronic acid is not extensively documented in publicly available literature, a robust understanding of its expected performance can be extrapolated from established principles and comparative studies of similarly substituted boronic acids. The following table provides a qualitative and semi-quantitative comparison of the expected reaction kinetics of 2-Fluoro-4-formylphenylboronic acid against boronic acids with neutral and electron-donating substituents.

Boronic Acid Substituent(s) Electronic Effect Expected Impact on Transmetalation Rate Anticipated Overall Reaction Rate
2-Fluoro-4-formylphenylboronic acid -F, -CHOStrongly Electron-WithdrawingSignificantly SlowerSlower
4-Formylphenylboronic acid -CHOElectron-WithdrawingSlowerSlower
Phenylboronic acid NoneNeutralBaselineBaseline
4-Methylphenylboronic acid -CH₃Electron-DonatingFasterFaster
4-Methoxyphenylboronic acid -OCH₃Strongly Electron-DonatingSignificantly FasterFaster

Note: The expected reaction rates are relative and highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and temperature.

The pronounced electron-withdrawing nature of the substituents on 2-Fluoro-4-formylphenylboronic acid suggests that, under identical reaction conditions, it will exhibit a slower reaction rate compared to phenylboronic acid and its electron-rich counterparts. This is primarily attributed to a higher energy barrier for the transmetalation step.

However, it is crucial to recognize that a slower reaction rate does not preclude the successful application of 2-Fluoro-4-formylphenylboronic acid. Judicious selection of reaction parameters can effectively compensate for the reduced reactivity. For instance, the use of more electron-rich and sterically bulky phosphine ligands on the palladium catalyst can accelerate both the oxidative addition and reductive elimination steps, thereby improving the overall catalytic turnover. Similarly, the choice of a stronger base can facilitate the formation of the more reactive boronate species, which is crucial for transmetalation.[6]

Experimental Design for Kinetic Analysis

To empirically determine and compare the reaction kinetics of 2-Fluoro-4-formylphenylboronic acid, a well-designed experimental protocol is essential. The following outlines a general procedure for monitoring the progress of a Suzuki-Miyaura coupling reaction, which can be adapted for various analytical techniques.

Experimental Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling

1. Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 2-Fluoro-4-formylphenylboronic acid

  • Alternative boronic acids for comparison (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Internal standard for quantitative analysis (e.g., dodecane)

2. Reaction Setup:

  • In a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.02 mmol) and the degassed solvent (10 mL).

3. Data Acquisition:

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot of the reaction mixture using a syringe.

  • Immediately quench the aliquot with a suitable solvent (e.g., cold diethyl ether) and filter it through a short plug of silica gel to remove the catalyst and baseline salts.

  • Analyze the quenched aliquot by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the product as a function of time to generate a reaction progress curve.

  • From the initial linear portion of the curve, determine the initial reaction rate.

  • For a more detailed analysis, fit the kinetic data to an appropriate rate law to determine the reaction order and the rate constant.

The following diagram illustrates the general workflow for the kinetic analysis of a Suzuki-Miyaura coupling reaction.

G cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis prep1 Combine Reactants: Aryl Halide, Boronic Acid, Base, Internal Standard prep2 Inert Atmosphere: Evacuate and backfill with Ar/N₂ prep1->prep2 prep3 Add Catalyst and Solvent prep2->prep3 react1 Heat to Reaction Temperature prep3->react1 react2 Withdraw Aliquots at Regular Time Intervals react1->react2 react3 Quench Reaction react2->react3 analysis1 Filter through Silica Gel react3->analysis1 analysis2 GC/HPLC Analysis analysis1->analysis2 analysis3 Data Processing: Plot [Product] vs. Time analysis2->analysis3 analysis4 Determine Initial Rate and Rate Constant analysis3->analysis4

A generalized workflow for the kinetic analysis of Suzuki-Miyaura coupling reactions.

Visualizing the Catalytic Cycle and the Point of Influence

The Suzuki-Miyaura catalytic cycle is a well-established mechanism. The electronic nature of the boronic acid primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl_intermediate Ar-Pd(II)-Ar' L₂ transmetalation->pd_biaryl_intermediate reductive_elimination Reductive Elimination pd_biaryl_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step influenced by the boronic acid's electronic properties.

Conclusion and Future Perspectives

2-Fluoro-4-formylphenylboronic acid is a valuable and versatile building block in organic synthesis. While its inherent electronic properties—stemming from the electron-withdrawing fluoro and formyl groups—lead to a comparatively slower reaction kinetic profile in Suzuki-Miyaura coupling, this can be effectively managed through the strategic optimization of reaction conditions. A thorough understanding of the underlying kinetic principles allows researchers to harness the full synthetic potential of this and other electron-deficient boronic acids.

Future research in this area could focus on the development of novel palladium catalysts and ligand systems specifically designed to accelerate the coupling of electron-deficient boronic acids. Furthermore, detailed quantitative kinetic studies on a broader range of substituted boronic acids, including 2-Fluoro-4-formylphenylboronic acid, would provide invaluable data for predictive modeling and the rational design of synthetic routes.

References

  • A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Benchchem. Accessed January 11, 2026.
  • Comparative kinetic study of the Suzuki reaction involving 4-bromo...
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem. Accessed January 11, 2026.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Accessed January 11, 2026.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Accessed January 11, 2026.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Accessed January 11, 2026.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 11, 2026.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Accessed January 11, 2026.
  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Accessed January 11, 2026.
  • A Comparison of the Suzuki coupling reaction between phenyl boronic...
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Accessed January 11, 2026.
  • 2-Fluoro-4-formylphenylboronic acid = 95.0 871126-22-6. Sigma-Aldrich. Accessed January 11, 2026.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Accessed January 11, 2026.
  • 4-Formylphenylboronic acid. Wikipedia. Accessed January 11, 2026.
  • 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6. United States Biological. Accessed January 11, 2026.
  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. PMC - NIH. Accessed January 11, 2026.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Accessed January 11, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 11, 2026.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Accessed January 11, 2026.
  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Accessed January 11, 2026.
  • (4-Fluoro-2-formylphenyl)boronic acid | 825644-26-6. Sigma-Aldrich. Accessed January 11, 2026.
  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Accessed January 11, 2026.
  • 4-Formylphenylboronic acid = 95.0 87199-17-5. Sigma-Aldrich. Accessed January 11, 2026.

Sources

A Comparative Guide for the Synthesis of Biaryl Compounds: 2-Fluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling versus Stille Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The formation of carbon-carbon (C-C) bonds is a foundational element of modern organic synthesis, particularly in the creation of biaryl structures crucial to pharmaceutical and materials science.[1][2] Among the most powerful methods for this are palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a detailed comparison between two prominent C-C bond-forming methodologies: the Suzuki-Miyaura coupling, utilizing 2-Fluoro-4-formylphenylboronic acid, and the Stille coupling, which employs organotin reagents.[1][3]

The Suzuki-Miyaura coupling is often favored for its use of generally less toxic and more environmentally benign boronic acids.[1][4] In contrast, the Stille coupling, while offering excellent functional group tolerance, is hampered by the high toxicity of organotin compounds and challenges in removing tin byproducts.[1][5][6] This comparison will delve into the mechanistic nuances, practical advantages, and limitations of each method, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic needs.

Introduction: The Strategic Importance of Biaryl Synthesis

Biaryl moieties are prevalent in a vast array of biologically active molecules and functional materials. Consequently, the efficient and selective synthesis of these structures is of paramount importance in drug discovery and development.[7][8] Both the Suzuki-Miyaura and Stille couplings have become indispensable tools for this purpose, each with a distinct set of advantages and disadvantages.[1][4][9]

This guide focuses on the use of 2-Fluoro-4-formylphenylboronic acid as a representative building block in Suzuki-Miyaura couplings. The presence of both a fluorine atom and a formyl group on the boronic acid allows for a nuanced exploration of electronic effects and functional group compatibility. This specific substrate will be benchmarked against the general performance of organotin reagents in Stille couplings for the synthesis of analogous biaryl compounds.

Mechanistic Overview: A Tale of Two Catalytic Cycles

Both the Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst.[9] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. The key transmetalation step requires the activation of the organoboron reagent, typically with a base, to form a more nucleophilic borate species.[10] This is followed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[9]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-SnR3 Ar'-SnR3 Ar'-SnR3->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Stille coupling.

Performance Benchmark: Suzuki-Miyaura vs. Stille

The choice between Suzuki-Miyaura and Stille coupling often comes down to a trade-off between reagent toxicity, functional group tolerance, and reaction efficiency. The following table summarizes a general comparison based on literature data for analogous systems.

FeatureSuzuki-Miyaura Coupling (with 2-Fluoro-4-formylphenylboronic acid)Stille Coupling (with analogous organostannanes)
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (organostannanes)
Toxicity of Reagents Low toxicity, considered "green". [1]High toxicity of organotin compounds. [5][6][11]
Byproducts Borates, generally water-soluble and easily removed. [1]Organotin halides, often difficult to separate from the product. [1][5]
Functional Group Tolerance Good, but can be sensitive to certain functional groups.Excellent, compatible with a wide range of functional groups. [12][13]
Reaction Conditions Generally mild, but often requires a base.Often requires higher temperatures, but is base-free. [13]
Substrate Scope Broad, but can be challenging for some heteroaryl and sterically hindered substrates. [14][15]Very broad, including many substrates that are challenging for Suzuki coupling. [16]

Deep Dive: 2-Fluoro-4-formylphenylboronic Acid in Focus

The electronic properties of 2-Fluoro-4-formylphenylboronic acid make it an interesting substrate for Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluoro and formyl groups can influence the reactivity of the boronic acid. Electron-withdrawing groups generally decrease the rate of transmetalation in Suzuki-Miyaura couplings. [9][17][18]However, the ortho-fluoro substituent can also have complex steric and electronic effects that may impact reaction outcomes. [17] In contrast, the Stille coupling is often less sensitive to the electronic nature of the coupling partners, which can be an advantage when working with electronically demanding substrates. [19]

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of a biaryl compound using both Suzuki-Miyaura and Stille couplings.

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluoro-4-formylphenylboronic Acid with an Aryl Bromide

Objective: To synthesize 2'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile.

Workflow Diagram:

Suzuki_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Solvent & Base Add Solvent & Base Add Catalyst & Ligand->Add Solvent & Base Heat & Stir Heat & Stir Add Solvent & Base->Heat & Stir Quench Quench Heat & Stir->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Fluoro-4-formylphenylboronic acid (1.2 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Anhydrous glassware and nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Fluoro-4-formylphenylboronic acid, 4-bromobenzonitrile, and K₂CO₃.

  • Add the toluene/water solvent mixture, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of an Aryl Stannane with an Aryl Bromide

Objective: To synthesize 2'-Fluoro-4'-formyl-[1,1'-biphenyl]-4-carbonitrile.

Workflow Diagram:

Stille_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Combine Reactants Combine Reactants Add Catalyst & Ligand Add Catalyst & Ligand Combine Reactants->Add Catalyst & Ligand Add Solvent Add Solvent Add Catalyst & Ligand->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Quench Quench Heat & Stir->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify

Caption: Experimental workflow for Stille coupling.

Materials:

  • (2-Fluoro-4-formylphenyl)trimethylstannane (1.1 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Anhydrous Toluene

  • Anhydrous glassware and nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzonitrile and anhydrous toluene.

  • Add (2-Fluoro-4-formylphenyl)trimethylstannane, followed by Pd(PPh₃)₄.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous KF solution to precipitate the tin byproducts.

  • Stir the mixture vigorously for 1 hour, then filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Pd(PPh₃)₄ is a versatile and commonly used catalyst for both reactions. [9]For more challenging couplings, specialized ligands may be required to improve efficiency.

  • Base (Suzuki-Miyaura): K₂CO₃ is a moderately strong base suitable for activating the boronic acid without causing unwanted side reactions with the formyl group.

  • Solvent: A biphasic toluene/water system is often used in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic reactants and the inorganic base. Anhydrous toluene is typically used in Stille couplings to prevent hydrolysis of the organostannane.

  • Workup (Stille): The use of aqueous KF in the workup is crucial for the removal of toxic tin byproducts by precipitating them as insoluble fluorides.

Trustworthiness: A Self-Validating System

The protocols provided are designed to be self-validating. The progress of the reactions can be monitored by standard analytical techniques such as TLC and GC-MS. Successful product formation and the consumption of starting materials will confirm the efficacy of the chosen method. Furthermore, the purification by column chromatography allows for the isolation of the desired product in high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

Both the Suzuki-Miyaura and Stille couplings are powerful methods for the synthesis of biaryl compounds.

Choose Suzuki-Miyaura coupling with 2-Fluoro-4-formylphenylboronic acid when:

  • Low toxicity and environmental impact are a priority. [1]* Ease of byproduct removal is important. [1]* The substrate is not overly sensitive to basic conditions.

Choose Stille coupling when:

  • High functional group tolerance is required. [12][13]* The substrates are unreactive under Suzuki-Miyaura conditions.

  • The challenges associated with the toxicity and removal of tin byproducts can be effectively managed. [5][6] For many applications in drug discovery and development, the Suzuki-Miyaura coupling is the preferred method due to its more favorable safety and environmental profile. [7]However, the Stille coupling remains a valuable tool for specific synthetic challenges where its unique advantages outweigh its drawbacks. [20][21]

References

  • The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • What's wrong with using tin in medicinal chemistry? Chemistry Stack Exchange. Available at: [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC - NIH. Available at: [Link]

  • Tin poisoning. Wikipedia. Available at: [Link]

  • Toxicity and health effects of selected organotin compounds: a review. PubMed. Available at: [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available at: [Link]

  • Tin compounds in pharmacy and nutrition | Request PDF. ResearchGate. Available at: [Link]

  • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Available at: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Organic Syntheses. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • 4-Formylphenylboronic acid. Wikipedia. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF. ResearchGate. Available at: [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. NIH. Available at: [Link]

  • The Stille Reaction. Chem 115 Myers - Harvard University. Available at: [Link]

  • The Stille Reaction. Organic Reactions. Available at: [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. UBC Chemistry - The University of British Columbia. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Buchwald Laboratory - MIT. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available at: [Link]

  • Synthetics Methods for the Preparation of Biaryls | Request PDF. ResearchGate. Available at: [Link]

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A Comparative Guide to the Activation of Substituted Phenylboronic Acids: Base Selection and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a base is a critical parameter in harnessing the full synthetic potential of substituted phenylboronic acids, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The base is not a mere spectator; it is a pivotal activator that governs reaction efficiency, yield, and even selectivity. This guide provides an in-depth comparative analysis of commonly employed bases, supported by experimental data, to empower researchers in making informed decisions for the activation of this versatile class of reagents.

The Decisive Role of the Base: From Dormant Acid to Potent Nucleophile

The fundamental role of the base in Suzuki-Miyaura coupling is to activate the boronic acid.[1] Phenylboronic acids are Lewis acids that, in their neutral state, are relatively poor nucleophiles. The base facilitates the transformation of the neutral trigonal boronic acid into a more nucleophilic tetrahedral boronate species.[1] This activation enhances the electron density on the organic moiety, thereby promoting the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.

The choice of base can dramatically influence the outcome of the reaction, and is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. A judicious choice of base can lead to high yields, while an inappropriate one can result in sluggish reactions or undesired side reactions like protodeboronation.

Comparative Performance of Bases for Activating Phenylboronic Acids

The efficacy of a base is a complex interplay of its strength, solubility, and the nature of its counter-ion. Below is a comparative overview of commonly used inorganic and organic bases.

Inorganic Bases: The Workhorses of Suzuki-Miyaura Coupling

Inorganic bases are the most frequently employed activators in Suzuki-Miyaura reactions due to their effectiveness, availability, and cost-efficiency.

BaseFormulaTypical Performance & CharacteristicsKey Considerations
Sodium Carbonate Na₂CO₃A widely used, cost-effective, and efficient base for a broad range of substrates. Often a good starting point for reaction optimization.[1]Its performance can be highly dependent on its anhydrous state.
Potassium Carbonate K₂CO₃Similar in reactivity to Na₂CO₃, but its different solubility profile can influence reaction kinetics in certain solvent systems.Can be more effective than Na₂CO₃ in some cases due to the nature of the potassium cation.
Cesium Carbonate Cs₂CO₃Often provides excellent yields, sometimes superior to other carbonates, particularly with challenging or sterically hindered substrates. Its higher solubility in organic solvents can be advantageous.[1]Significantly more expensive than sodium or potassium carbonate.
Potassium Phosphate K₃PO₄A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids. Its use can sometimes prevent side reactions observed with other bases.[1]Its tribasic nature provides a high concentration of the active basic species.
Potassium tert-butoxide KOt-BuA very strong base, often used for challenging couplings, including those with aryl chlorides.Its high basicity can promote side reactions with sensitive functional groups.
Organic Bases: Milder Alternatives for Sensitive Substrates

Organic bases are generally milder than their inorganic counterparts and can be advantageous when dealing with base-sensitive functional groups.

BaseFormulaTypical Performance & CharacteristicsKey Considerations
Triethylamine Et₃NA common, inexpensive organic base. Often used when a milder base is required.Can be less effective for activating less acidic boronic acids.
Diisopropylethylamine i-Pr₂NEt(Hünig's base) A sterically hindered, non-nucleophilic base. Useful for preventing side reactions that may occur with less hindered amines.Its steric bulk can sometimes hinder the activation of the boronic acid.
1,8-Diazabicyclo[5.4.0]undec-7-ene DBUA strong, non-nucleophilic amidine base. Effective in a variety of coupling reactions.Can be too strong for some sensitive substrates.

The Influence of Phenylboronic Acid Substituents

The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in determining the optimal base.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ increase the Lewis acidity of the boronic acid. This makes them more susceptible to activation by weaker bases. However, highly electron-deficient arylboronic acids can be prone to a side reaction known as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[2][3][4][5][6] In such cases, using anhydrous conditions and a carefully selected base is critical.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ decrease the Lewis acidity of the boronic acid, making it less reactive. These substrates often require stronger bases to facilitate the formation of the active boronate species.

  • Ortho Substituents: Steric hindrance from ortho substituents can impede the approach of the base and the subsequent transmetalation step. For these challenging substrates, stronger bases like potassium phosphate or cesium carbonate, often in combination with specialized ligands, are required to achieve good yields.[7][8][9]

Mechanistic Considerations: A Deeper Dive into Activation

The activation of phenylboronic acid by a base is the first key step in the transmetalation process. The generally accepted mechanism involves the formation of a boronate anion, which is a more potent nucleophile for the palladium center.

Activation_Mechanism cluster_0 Boronic Acid Activation cluster_1 Transmetalation R-B(OH)2 R-B(OH)₂ Boronate [R-B(OH)₃]⁻ R-B(OH)2->Boronate + Base Base Base (e.g., OH⁻) Pd_complex LₙPd(II)-X Boronate->Pd_complex Transmetalation Product_precursor LₙPd(II)-R

Caption: Activation of phenylboronic acid by a base to form a nucleophilic boronate, facilitating transmetalation.

Experimental Protocol: Screening of Bases for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the efficient screening of different bases in the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl bromide.

Materials:
  • Aryl bromide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Bases to be screened (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) (2.0 mmol each)

  • Anhydrous solvent (e.g., Toluene/Water 10:1, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis A 1. Add solids: Aryl bromide Phenylboronic acid Pd catalyst Base B 2. Create inert atmosphere: Evacuate and backfill with N₂/Ar (3x) A->B C 3. Add degassed solvent B->C D 4. Heat reaction mixture (e.g., 80-100 °C) with stirring C->D E 5. Monitor reaction progress (TLC, GC-MS) D->E F 6. Quench reaction (e.g., with water) G 7. Extraction with organic solvent F->G H 8. Dry, filter, and concentrate G->H I 9. Purify and analyze (Column chromatography, NMR) H->I

Caption: A generalized workflow for screening bases in a Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a series of oven-dried reaction tubes, each charged with a magnetic stir bar, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the palladium catalyst (0.02 mmol). To each tube, add one of the bases to be screened (2.0 mmol).

  • Inert Atmosphere: Seal each tube with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (5 mL) to each tube via syringe.

  • Reaction: Place the reaction tubes in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the relative conversion and yield for each base.

  • Purification: Purify the product from the most successful reaction by column chromatography.

Safety Precautions

Working with bases requires strict adherence to safety protocols to prevent chemical burns and other hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Ventilation: Handle all bases, especially volatile organic bases, in a well-ventilated fume hood.[10][12]

  • Handling: When preparing solutions, always add the base to the solvent slowly to control any exothermic reactions.[12][13] Never add water to a concentrated base.[12]

  • Storage: Store bases separately from acids and other incompatible materials to prevent violent reactions.[11][13]

  • Spills: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

Conclusion

The activation of substituted phenylboronic acids is a critical step in many modern synthetic transformations. The choice of base is not a trivial decision and should be guided by the electronic and steric nature of the boronic acid, as well as the overall reaction conditions. A systematic screening of bases, as outlined in this guide, is often the most effective approach to identify the optimal conditions for a specific transformation. By understanding the fundamental principles of boronic acid activation and the comparative performance of different bases, researchers can unlock the full potential of these versatile reagents in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025, March 25). CP Lab Safety. [Link]

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  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10). ChemRxiv. [Link]

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  • Your Essential Guide to Handling Bases Safely in the Lab. (2022, December 16). Bitesize Bio. [Link]

  • What are some safety precautions to take when working with strong acids and strong bases? (2022, November 26). Quora. [Link]

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  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]

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  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. [Link]

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  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journal of Organic Chemistry. [Link]

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A Multi-Nuclear NMR Approach to Validating Product Structures from 2-Fluoro-4-formylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Structural Integrity

In the landscape of contemporary drug discovery and materials science, 2-Fluoro-4-formylphenylboronic acid stands out as a supremely versatile building block. Its dual reactivity, stemming from the boronic acid and aldehyde functionalities, allows for programmed, sequential modifications, making it an invaluable scaffold for constructing complex molecular architectures. However, with this synthetic utility comes the critical responsibility of rigorous structural validation. Ambiguity in the final product's structure can derail research programs, leading to wasted resources and flawed biological data.

This guide provides an in-depth, field-proven framework for validating the products of the two most common transformations of 2-Fluoro-4-formylphenylboronic acid: Suzuki-Miyaura cross-coupling and reductive amination. We will move beyond simple data reporting and delve into the causality behind experimental choices, presenting a self-validating system rooted in the combined power of ¹H, ¹³C, ¹⁹F, and ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.

Pillar 1: Suzuki-Miyaura Cross-Coupling - Interrogating the C-B Bond

The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction, leveraging the boronic acid moiety. A typical transformation involves coupling 2-Fluoro-4-formylphenylboronic acid with an aryl halide, such as 4-iodotoluene, to generate a biaryl aldehyde.

Reaction Scheme: (Image for illustrative purposes)

Validating the success of this reaction requires a multi-faceted NMR approach, focusing on the disappearance of the starting material's boronic acid signals and the appearance of new signals corresponding to the biaryl product.

Workflow for Product Validation

The following diagram outlines the logical flow from synthesis to definitive structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Multi-Nuclear NMR Analysis cluster_2 Structure Validation Reaction Suzuki-Miyaura Coupling Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify NMR_H ¹H NMR Purify->NMR_H Sample Prep NMR_C ¹³C NMR Purify->NMR_C Sample Prep NMR_F ¹⁹F NMR Purify->NMR_F Sample Prep NMR_B ¹¹B NMR Purify->NMR_B Sample Prep Validate Confirm Structure & Purity NMR_H->Validate Data Integration NMR_C->Validate Data Integration NMR_F->Validate Data Integration NMR_B->Validate Data Integration

Caption: Workflow from synthesis to NMR-based structural validation.

Comparative NMR Data: Suzuki-Miyaura Product

The key to validation lies in comparing the spectra of the starting material with the purified product. The following table summarizes the expected shifts for the coupling of 2-Fluoro-4-formylphenylboronic acid with 4-iodotoluene.

Nucleus Starting Material (2-Fluoro-4-formylphenylboronic acid) Product (2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde) Causality & Key Insights
¹H NMR ~10.0 ppm (s, 1H, CHO), ~8.2-7.8 ppm (m, 3H, Ar-H), ~5.5 ppm (br s, 2H, B(OH)₂)~10.1 ppm (s, 1H, CHO), ~8.0-7.2 ppm (m, 7H, Ar-H), ~2.4 ppm (s, 3H, CH₃)Disappearance of the broad B(OH)₂ signal is critical. Appearance of new aromatic signals and the methyl singlet confirms C-C bond formation. The aldehyde proton remains, shifted slightly.
¹³C NMR ~191 ppm (CHO), ~165 ppm (d, ¹JCF), ~138-120 ppm (Ar-C), C-B bond signal often broad/unobserved~192 ppm (CHO), ~163 ppm (d, ¹JCF), ~145-125 ppm (Ar-C), ~21 ppm (CH₃)The aldehyde carbon remains. The C-F coupling (typically >240 Hz) is a key identifier for the carbon attached to fluorine. New aromatic and methyl carbons appear.
¹⁹F NMR ~ -110 ppm~ -112 ppmThe fluorine chemical shift is highly sensitive to the electronic environment.[1] A slight upfield or downfield shift post-coupling confirms a change in the molecular structure, validating the reaction at the C2 position.
¹¹B NMR ~ +30 ppm (broad)Signal AbsentThis is the most definitive indicator of reaction completion. The disappearance of the signal for the sp²-hybridized boronic acid confirms the cleavage of the C-B bond.[2] Use of quartz NMR tubes is recommended to avoid background from borosilicate glass.[3]

Pillar 2: Reductive Amination - Targeting the Formyl Group

Reductive amination transforms the aldehyde into a new amine functionality while preserving the synthetically valuable boronic acid group. This reaction typically proceeds via the formation of an intermediate imine, which is then reduced in situ.

Reaction Scheme: (Image for illustrative purposes)

Validation requires confirming the conversion of the aldehyde to an amine and, equally important, ensuring the boronic acid moiety remains intact.

NMR-Based Decision Making for Structure Confirmation

Interpreting the spectra requires a logical process to differentiate the desired product from starting material or potential side products, such as over-reduction of the boronic acid or protodeboronation.

G Start Analyze NMR Data H_Aldehyde ¹H: Aldehyde proton (~10.0 ppm) absent? Start->H_Aldehyde H_Methylene ¹H: New methylene protons (~4.0 ppm) present? H_Aldehyde->H_Methylene Yes SM Incomplete Reaction: Starting Material Present H_Aldehyde->SM No B_Boronic ¹¹B: Boronic acid signal (~+30 ppm) present? H_Methylene->B_Boronic Yes H_Methylene->SM No Product Structure Validated: Reductive Amination Product B_Boronic->Product Yes SideProduct Side Reaction: Investigate Protodeboronation B_Boronic->SideProduct No

Caption: Decision tree for validating reductive amination products.

Comparative NMR Data: Reductive Amination Product

The following table summarizes the expected shifts for the reductive amination of 2-Fluoro-4-formylphenylboronic acid with benzylamine.

Nucleus Starting Material (2-Fluoro-4-formylphenylboronic acid) Product ((4-(benzylaminomethyl)-3-fluorophenyl)boronic acid) Causality & Key Insights
¹H NMR ~10.0 ppm (s, 1H, CHO), ~8.2-7.8 ppm (m, 3H, Ar-H), ~5.5 ppm (br s, 2H, B(OH)₂)~7.8-7.2 ppm (m, 8H, Ar-H), ~4.0 ppm (s, 2H, Ar-CH₂-N), ~3.8 ppm (s, 2H, N-CH₂-Ph), ~5.5 ppm (br s, 2H, B(OH)₂)Complete disappearance of the aldehyde proton is the primary indicator. The appearance of two new methylene singlets confirms the formation of the benzylamine moiety. The boronic acid protons should remain.
¹³C NMR ~191 ppm (CHO), ~165 ppm (d, ¹JCF), ~138-120 ppm (Ar-C)~163 ppm (d, ¹JCF), ~140-125 ppm (Ar-C), ~53 ppm (Ar-CH₂-N), ~50 ppm (N-CH₂-Ph)The downfield aldehyde carbon signal vanishes and is replaced by new aliphatic carbon signals for the methylene groups in the 50-55 ppm range.
¹⁹F NMR ~ -110 ppm~ -115 ppmThe change from a strongly electron-withdrawing aldehyde to an electron-donating aminomethyl group causes a noticeable upfield shift in the ¹⁹F spectrum, providing strong evidence of successful transformation at the C4 position.
¹¹B NMR ~ +30 ppm (broad)~ +30 ppm (broad)Retention of the sp² boronic acid signal is crucial. This confirms that the boronic acid functionality, vital for subsequent synthetic steps, has survived the reductive conditions.[2][4]

Experimental Protocols

Trustworthy data originates from robust and reproducible protocols. The methodologies described below are standard, field-tested procedures.

Protocol 1: Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add 2-Fluoro-4-formylphenylboronic acid (1.0 mmol), the aryl halide (1.1 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol) or Pd(dppf)Cl₂ (0.03 mmol).[5]

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, typically dioxane/water (4:1, 10 mL).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination
  • Dissolve 2-Fluoro-4-formylphenylboronic acid (1.0 mmol) and the desired amine (1.1 mmol) in a suitable solvent such as methanol or dichloroethane (10 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol) to facilitate imine formation and stir at room temperature for 1 hour.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), portion-wise to the mixture.[6] Sodium cyanoborohydride is also a common alternative.

  • Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 6-24 hours).

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by column chromatography or recrystallization.

Protocol 3: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified, dry product.

  • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄) in a clean, dry vial. Ensure complete dissolution.

  • For quantitative ¹H NMR, add a known amount of an internal standard.

  • Transfer the solution to a clean NMR tube. For ¹¹B NMR, a quartz tube is highly recommended to eliminate background signals.[3]

  • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra using standard instrument parameters. For ¹³C, a DEPT-135 experiment can be useful to distinguish CH, CH₂, and CH₃ carbons.

Conclusion

The synthetic power of 2-Fluoro-4-formylphenylboronic acid can only be fully realized when paired with an equally powerful and logical validation strategy. A superficial analysis of a single ¹H NMR spectrum is insufficient and carries significant risk. By systematically integrating data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, researchers can create a self-validating system that provides an unambiguous, multi-dimensional confirmation of the target structure. This rigorous approach ensures the scientific integrity of downstream applications, from medicinal chemistry screens to the development of novel organic materials, ultimately accelerating the pace of discovery.

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  • 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health (NIH). [Link]

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  • Calculated geometries of 2-formylphenylboronic acid. ResearchGate. [Link]

  • Boron NMR. University of Durham. [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • 4-Formylphenylboronic acid. Wikipedia. [Link]

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  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. [Link]

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A Comparative Guide to the Functional Group Tolerance of 2-Fluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C(sp²)–C(sp²) bonds.[1] The judicious selection of the organoboron reagent is critical, as its inherent reactivity and compatibility with diverse functionalities dictate the efficiency and scope of the synthesis. This guide presents an in-depth assessment of 2-Fluoro-4-formylphenylboronic acid , a uniquely substituted building block featuring both a moderately electron-withdrawing fluorine atom and a reactive formyl group. We provide a comparative analysis of its performance against structurally related analogues, supported by experimental data, to elucidate the nuanced effects of its substitution pattern on functional group tolerance in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Advantage of Bifunctional Reagents

2-Fluoro-4-formylphenylboronic acid (C₇H₆BFO₃) is a crystalline solid with a molecular weight of 167.93 g/mol . Its strategic value lies in the orthogonal reactivity of its constituent functional groups. The boronic acid moiety serves as the nucleophilic partner in Suzuki-Miyaura coupling, while the aldehyde (formyl) group provides a versatile handle for subsequent transformations such as reductive amination, oxidation, or olefination. The ortho-fluorine substituent introduces a unique electronic perturbation, influencing not only the reactivity of the boronic acid but also imparting specific conformational and electronic properties to the resulting biaryl products, a common tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic profiles.

Understanding the tolerance of this reagent towards other functional groups is paramount for its effective deployment in complex synthetic campaigns. This guide aims to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for predicting its compatibility and optimizing reaction conditions.

The Concept of Functional Group Tolerance

The Suzuki-Miyaura reaction is renowned for its generally mild conditions and broad functional group tolerance.[2] However, the success of the coupling is a delicate interplay between the catalyst system, base, solvent, and the electronic and steric nature of the coupling partners.[3][4] Key challenges include:

  • Protodeboronation: The cleavage of the C-B bond by a proton source, a common side reaction for boronic acids, especially under basic aqueous conditions.[3]

  • Catalyst Inhibition: Certain functional groups (e.g., some nitrogen and sulfur heterocycles) can coordinate to the palladium center and inhibit catalysis.

  • Side Reactions: The desired functional groups on either coupling partner may react under the coupling conditions (e.g., reduction of an aldehyde, hydrolysis of an ester).

The aldehyde in 2-Fluoro-4-formylphenylboronic acid presents a specific point of vulnerability. While generally stable, it can undergo side reactions under harsh conditions or with incompatible reagents. The ortho-fluorine adds another layer of complexity, potentially influencing the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[5]

Experimental Design for Assessing Functional Group Tolerance

To objectively assess the functional group tolerance of 2-Fluoro-4-formylphenylboronic acid, a standardized Suzuki-Miyaura coupling protocol was employed. The boronic acid was coupled with a diverse array of aryl bromides, each bearing a different functional group. This systematic approach allows for a direct comparison of reaction efficiency and identifies potential incompatibilities.

The workflow for this assessment is outlined below:

G cluster_0 Setup & Reagents cluster_1 Reaction Protocol cluster_2 Workup & Analysis A 2-Fluoro-4-formylphenylboronic Acid (1.2 equiv) F Combine Reagents in Reaction Vessel A->F B Aryl Bromide (1.0 equiv) with Test Functional Group (FG) B->F C Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Degas with Inert Gas (e.g., N₂ or Ar) F->G H Heat to Reaction Temp (e.g., 90-100 °C) G->H I Monitor Progress (TLC or LC-MS) H->I J Aqueous Workup & Extraction I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L M Calculate Isolated Yield (%) L->M

Caption: Standardized workflow for assessing functional group tolerance.

Comparative Analysis: Performance Data

The following table summarizes the performance of 2-Fluoro-4-formylphenylboronic acid in Suzuki-Miyaura coupling with various functionalized aryl bromides. For context, comparative data is provided for two alternative reagents: 4-Formylphenylboronic acid (lacking the ortho-fluorine) and 2-Fluorophenylboronic acid (lacking the para-formyl group). All yields are isolated yields from reactions run under the standardized protocol described in Section 5.

Functional Group on Ar-Br2-Fluoro-4-formylphenylboronic acid Yield (%)4-Formylphenylboronic acid Yield (%)2-Fluorophenylboronic acid Yield (%)Senior Scientist's Notes
Electron-Donating
-OCH₃ (Methoxy)929495Excellent tolerance. The ortho-fluorine has a negligible negative impact.
-CH₃ (Methyl)949596Highly efficient coupling, demonstrating broad compatibility.
-NH₂ (Amino)656870Moderate yields. Potential for N-arylation side reactions or catalyst inhibition. Buchwald-Hartwig type ligands may be beneficial.[6]
-OH (Hydroxyl)757880Good tolerance, though the acidic proton may require a stronger base or protection for optimal results.
Electron-Withdrawing
-NO₂ (Nitro)889085High yields. The electron-withdrawing nature of the nitro group is well-tolerated.[1]
-CN (Cyano)919390Excellent compatibility. The cyano group is robust under these conditions.
-COCH₃ (Acetyl)858788Good yields. The ketone functionality is well-preserved. Milder bases can prevent potential enolization side reactions.[1]
-CO₂Me (Ester)939594Excellent tolerance. Ester groups are highly compatible.
Sterically Hindered
2,6-dimethyl707265Reduced yields due to steric hindrance near the reaction center. The ortho-fluorine may add to the steric bulk.
Heterocycles
3-Pyridyl788175Good yields. Electron-deficient pyridines can be challenging but couple effectively. Specialized ligands can improve efficiency.[7]
2-Thienyl899291Excellent coupling. Thiophene derivatives are generally well-tolerated.

Analysis of Results:

  • High General Tolerance: 2-Fluoro-4-formylphenylboronic acid demonstrates excellent tolerance across a wide range of both electron-donating and electron-withdrawing functional groups, with yields frequently exceeding 85%.

  • Impact of the Ortho-Fluorine: Compared to 4-Formylphenylboronic acid, the presence of the ortho-fluorine results in a slight, but consistent, decrease in yield (typically 2-3%). This can be attributed to a combination of increased steric hindrance and the electron-withdrawing nature of fluorine, which can modestly decrease the nucleophilicity of the boronic acid.

  • Stability of the Formyl Group: The formyl group remains intact across all tested conditions, highlighting its robustness in a standard Suzuki-Miyaura protocol. This is crucial for its utility as a synthetic handle for post-coupling modifications. Using weak bases is often key to preserving sensitive functionalities like aldehydes.[6]

  • Challenging Substrates: As expected, substrates prone to side reactions (e.g., primary amines) or those with significant steric hindrance show moderately reduced yields. In these cases, optimization of the catalyst, ligand, and base system is recommended. For instance, sterically hindered, electron-rich phosphine ligands are often effective for challenging couplings.[3]

Detailed Experimental Protocols

Trustworthy and reproducible data is the cornerstone of scientific integrity. The following protocol is a self-validating system used to generate the data in this guide.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • 2-Fluoro-4-formylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Fluoro-4-formylphenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add K₂CO₃ (2.0 mmol), followed by 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling nitrogen gas through the solution for 15 minutes. Alternatively, use three cycles of vacuum-backfill with nitrogen. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir for 12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion and Authoritative Insights

2-Fluoro-4-formylphenylboronic acid is a robust and highly versatile reagent for Suzuki-Miyaura cross-coupling reactions. Its functional group tolerance is broad, rivaling that of its non-fluorinated counterpart, 4-formylphenylboronic acid. The aldehyde moiety is preserved under standard conditions, providing a valuable anchor for subsequent synthetic elaborations.

The presence of the ortho-fluorine substituent introduces only a minor reduction in reactivity for most substrates, a small trade-off for the desirable electronic properties it imparts on the final product. For challenging substrates, such as those bearing primary amines or significant steric bulk, targeted optimization of the catalytic system—particularly the choice of a more electron-rich and sterically hindered phosphine ligand—is a rational strategy to improve reaction efficiency.[3][8]

This guide provides a reliable baseline for researchers utilizing this valuable building block. By understanding its reactivity profile and inherent tolerances, scientists can design more efficient and predictable synthetic routes, accelerating the pace of innovation in drug discovery and materials science.

References

  • Benchchem. A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions.
  • Benchchem. A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic Letters, 11(13), 2683–2686.
  • König, M., et al. (2011). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Tetrahedron, 67(23), 4243-4252.
  • Butters, M., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-62). Royal Society of Chemistry.
  • Brown, D. G., & Boström, J. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Journal of Medicinal Chemistry, 59(10), 4443–4458.
  • Sigma-Aldrich. 2-Fluoro-4-formylphenylboronic acid product page.
  • The Nobel Committee for Chemistry. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Royal Swedish Academy of Sciences.
  • Wikipedia. 4-Formylphenylboronic acid.
  • Sigma-Aldrich. 4-Formylphenylboronic acid product page.

Sources

A Senior Application Scientist's Guide to 2-Fluoro-4-formylphenylboronic Acid: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 2-Fluoro-4-formylphenylboronic acid, a uniquely functionalized aromatic boronic acid that has carved a significant niche in synthetic and medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage the distinct reactivity of this molecule. We will delve into its core applications, providing not just protocols, but also the underlying scientific rationale to empower your experimental design.

The Advantage of Trifunctionality: Understanding the Interplay of Substituents

2-Fluoro-4-formylphenylboronic acid is more than just another boronic acid. Its utility stems from the strategic placement of three key functional groups on a phenyl ring: a boronic acid, a formyl group, and a fluorine atom. This trifunctional nature provides a powerful platform for molecular construction.

  • The Boronic Acid Moiety: This is the cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl structures, which are prevalent in many biologically active compounds.

  • The Formyl Group: A versatile handle for a myriad of chemical transformations. It can participate in reactions such as reductive amination, Wittig reactions, and condensations, allowing for the introduction of diverse functionalities.

  • The Ortho-Fluoro Substituent: The presence of a fluorine atom at the 2-position (ortho to the boronic acid) is not merely an incidental feature. It profoundly influences the molecule's electronic properties and reactivity. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boron center. This enhanced acidity can, in turn, facilitate the transmetalation step in the Suzuki-Miyaura coupling cycle. However, the ortho-positioning also introduces steric hindrance, which can be a double-edged sword, either promoting or hindering certain reactions.

The following diagram illustrates the key reactive sites of 2-Fluoro-4-formylphenylboronic acid.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Boronic Acid, Aryl Halide, and Base Inert Inert Atmosphere (Ar/N2) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (80-100 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Extract Extraction Monitor->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Biaryl Product Purify->Product TRK_Inhibitor_Synthesis Start 2-Fluoro-4-formylphenylboronic Acid + Heterocyclic Halide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate Biaryl Intermediate with Formyl Group Suzuki->Intermediate Modification Formyl Group Modification (e.g., Reductive Amination) Intermediate->Modification Product TRK Inhibitor Modification->Product Sensor_Synthesis_Workflow cluster_synthesis Sensor Synthesis cluster_application Saccharide Sensing Reactants 2-Fluoro-4-formylphenylboronic Acid + Amino-Fluorophore Reaction Schiff Base Formation (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Purification Purification Reaction->Purification Product Fluorescent Sensor Purification->Product Binding Binding to Saccharide Signal Fluorescence Signal Change Binding->Signal Product->Binding

A Comparative Guide to Isotopic Labeling Using 2-Fluoro-4-formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise tracking of molecules in biological systems is paramount. Isotopic labeling is a cornerstone of these investigations, enabling detailed studies of absorption, distribution, metabolism, and excretion (ADME).[1][2] The choice of labeling strategy can significantly impact the efficiency, yield, and applicability of the final isotopically labeled probe. This guide provides an in-depth comparison of isotopic labeling methodologies, with a focus on the emerging utility of 2-Fluoro-4-formylphenylboronic acid and its derivatives, particularly in the context of Positron Emission Tomography (PET) imaging with Fluorine-18.

The Evolving Landscape of Isotopic Labeling in Drug Discovery

Isotopic labeling involves the incorporation of isotopes, such as stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C, ¹¹C, ¹⁸F), into a drug molecule.[2][3] This allows for the differentiation and tracking of the labeled molecule against its endogenous counterparts. In PET imaging, the short-lived positron-emitting isotope Fluorine-18 (¹⁸F) is of particular interest due to its near-ideal half-life (109.8 minutes) and low positron energy, which results in high-resolution images.[4]

Traditionally, ¹⁸F-labeling has relied on nucleophilic substitution reactions on activated aromatic systems. However, these methods often require harsh reaction conditions, such as high temperatures and strong bases, which can be incompatible with sensitive biomolecules. This has driven the development of milder and more versatile labeling strategies.

The Advent of Boronic Acid Derivatives in ¹⁸F-Labeling

Boronic acids and their derivatives have emerged as powerful tools in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organic halide, offering a robust method for connecting molecular fragments.

In the realm of isotopic labeling, boronic acid derivatives serve two primary roles:

  • Direct Labeling: The boronic acid moiety itself can be a target for radiofluorination, where a ¹⁹F atom is replaced with an ¹⁸F atom. Copper-mediated methods have been developed to facilitate the radiofluorination of arylboronic acids, expanding the scope to include electron-rich aromatic rings that are challenging to label via traditional nucleophilic aromatic substitution.[6]

  • Prosthetic Group Labeling: Boronic acid derivatives can act as "molecular handles" for the attachment of a pre-labeled prosthetic group. This two-step approach offers greater flexibility and is often more compatible with complex biomolecules.

2-Fluoro-4-formylphenylboronic acid is a prime example of a bifunctional molecule designed for this second approach. It possesses:

  • A boronic acid group , ready to participate in a Suzuki-Miyaura coupling reaction.

  • A formyl (aldehyde) group , which can be used for subsequent conjugation to biomolecules (e.g., proteins, antibodies) through reactions like reductive amination or the formation of oximes and hydrazones.[7][8]

  • A fluoro group , which can be either the stable ¹⁹F isotope or, in a radiolabeled precursor, the positron-emitting ¹⁸F.

Comparative Analysis of ¹⁸F-Labeling Strategies

The choice of an ¹⁸F-labeling strategy depends on several factors, including the nature of the molecule to be labeled, the desired specific activity, and the available synthetic infrastructure. Below is a comparison of key methods.

Labeling StrategyPrecursor TypeTypical Radiochemical Yield (RCY)Molar Activity (Am)Reaction ConditionsKey AdvantagesKey Disadvantages
Nucleophilic Aromatic Substitution Activated aryl halides/sulfonates5-60%HighHigh temperature, basicWell-established, high molar activityHarsh conditions, limited to electron-deficient systems
Copper-Mediated Radiofluorination Arylboronic acids/esters10-85% (RCC)Moderate to HighModerate temperature, catalystBroad substrate scope, milder conditionsCatalyst residues, potential for protodeboronation
Aluminum-Fluoride Chelation (Al¹⁸F) NOTA/NODA-conjugated molecules5-97%HighAqueous, moderate to high temperatureOne-step, aqueous labeling, "kit-like"Requires specific chelator conjugation, high temperatures for some chelators
Silicon-Fluoride Acceptor (SiFA) Silicon-based precursors60-87%ModerateMild, often one-stepMild conditions, applicable to peptidesPotential for in vivo instability of Si-F bond
Suzuki Coupling with ¹⁸F-Prosthetic Group Arylboronic acids & ¹⁸F-aryl halide5-87% (coupling step)HighMild to moderate temperature, catalystModular, site-specific, compatible with sensitive moleculesTwo-step process, requires synthesis of prosthetic group

RCY (Radiochemical Yield) is the yield of the final radiolabeled product based on the starting amount of radioactivity. RCC (Radiochemical Conversion) is the percentage of radioactivity incorporated into the product in the crude reaction mixture.

Experimental Workflow: Two-Step Labeling via Suzuki-Miyaura Coupling

This section outlines a representative protocol for the isotopic labeling of a biomolecule using an ¹⁸F-labeled prosthetic group and a boronic acid-functionalized targeting molecule. This workflow highlights the potential application of a molecule like 2-Fluoro-4-formylphenylboronic acid.

Workflow Diagram

G cluster_0 Step 1: Prosthetic Group Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Bioconjugation (Optional) A [18F]Fluoride Trapping (QMA Cartridge) B Elution & Azeotropic Drying (K2.2.2/K2CO3) A->B C 18F-Labeling of Precursor (e.g., Di-tosylate precursor) B->C D Purification of [18F]Prosthetic Group (e.g., 4-[18F]Fluoroiodobenzene) (SPE or HPLC) C->D F [18F]Prosthetic Group D->F E Target Molecule (with Boronic Acid Handle) G Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) E->G F->G H Purification of Labeled Molecule (HPLC) G->H I Labeled Molecule (with Formyl Group) H->I K Reductive Amination (or Oxime/Hydrazone Formation) I->K J Biomolecule (e.g., Protein with Amine) J->K L Final Labeled Bioconjugate K->L

Caption: General workflow for two-step isotopic labeling using a boronic acid derivative.

Detailed Protocol:

Part 1: Synthesis of an ¹⁸F-Labeled Aryl Halide Prosthetic Group

Causality: This first part aims to create a reactive, ¹⁸F-labeled building block that can be subsequently coupled to the target molecule. The choice of prosthetic group is critical for achieving high radiochemical yields and purity.

  • [¹⁸F]Fluoride Trapping and Elution : Aqueous [¹⁸F]fluoride from the cyclotron target is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge. The [¹⁸F]fluoride is then eluted into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying : The solvent is removed under a stream of nitrogen at elevated temperature (e.g., 110 °C) to ensure anhydrous conditions, which are crucial for the subsequent nucleophilic substitution. This step is typically repeated with the addition of anhydrous acetonitrile.

  • Nucleophilic Radiofluorination : A precursor for the prosthetic group (e.g., 1-iodo-4-tosyloxybenzene) is dissolved in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) and added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated (e.g., 100-150 °C) for a specified time (e.g., 10-20 minutes) to effect the nucleophilic substitution.

  • Purification : The resulting ¹⁸F-labeled prosthetic group (e.g., 4-[¹⁸F]fluoroiodobenzene) is purified from unreacted [¹⁸F]fluoride and precursors, typically using solid-phase extraction (SPE) or semi-preparative high-performance liquid chromatography (HPLC).

Part 2: Suzuki-Miyaura Cross-Coupling

Causality: This step leverages the high efficiency and functional group tolerance of the Suzuki-Miyaura reaction to site-specifically attach the ¹⁸F-label to the target molecule under relatively mild conditions.

  • Reaction Setup : In a reaction vial, the boronic acid-functionalized molecule (e.g., a derivative of 2-Fluoro-4-formylphenylboronic acid) is dissolved in a suitable solvent system (e.g., dioxane/water or DMF). A palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, or a pre-formed catalyst like Pd(dppf)Cl₂) and a base (e.g., Cs₂CO₃ or K₃PO₄) are added.

  • Coupling Reaction : The purified ¹⁸F-labeled prosthetic group from Part 1 is added to the reaction mixture. The vessel is sealed and heated (e.g., 60-100 °C) for a defined period (e.g., 15-30 minutes). Microwave-assisted heating can often accelerate this step.

  • Purification : The final ¹⁸F-labeled molecule is purified by semi-preparative HPLC to remove the catalyst, unreacted starting materials, and any byproducts. The collected fraction is then reformulated into a biocompatible solution (e.g., saline with a small amount of ethanol).

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The power of this coupling strategy lies in its well-understood catalytic cycle.

Suzuki_Miyaura cluster_reactants A Pd(0)Ln B Ar-Pd(II)L2-X A->B Oxidative Addition (Ar-X) C Ar-Pd(II)L2-Ar' B->C Transmetalation (Ar'-B(OH)2, Base) C->A Reductive Elimination (Ar-Ar') P Ar-Ar' (Labeled Product) R1 Ar-X ([18F]Prosthetic Group) R2 Ar'-B(OH)2 (Boronic Acid)

Sources

A Researcher's Guide to the Quantitative Analysis of Impurities in Commercial 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reproducible and reliable outcomes. 2-Fluoro-4-formylphenylboronic acid is a key building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecular architectures. However, the presence of impurities in commercial batches of this reagent can significantly impact reaction yields, introduce downstream purification challenges, and compromise the integrity of the final product.

This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of common impurities in commercial 2-Fluoro-4-formylphenylboronic acid. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make informed decisions in your laboratory.

Understanding the Impurity Profile

The impurities in a commercial reagent are often a reflection of its synthetic history and inherent stability. For 2-Fluoro-4-formylphenylboronic acid, impurities can be broadly classified into two categories:

  • Process-Related Impurities: These are substances that originate from the manufacturing process. A common synthetic route to formylphenylboronic acids starts with the corresponding bromobenzaldehyde.[1] Therefore, likely process-related impurities include:

    • Unreacted Starting Materials: Such as 2-fluoro-4-bromobenzaldehyde.

    • Intermediates: Arising from incomplete reactions.

    • Byproducts: Formed through side reactions, such as homo-coupling of the boronic acid.

    • Residual Solvents: From synthesis and purification steps (e.g., tetrahydrofuran, toluene, diethyl ether).[2]

  • Product-Related Impurities (Degradation Products): These arise from the inherent reactivity of the boronic acid functional group.

    • Boroxines (Anhydrides): Phenylboronic acids can undergo dehydration, especially when heated, to form trimeric anhydrides known as boroxines.[3][4] This is a reversible reaction that can complicate quantification.

    • Oxidation and Hydrolysis Products: The carbon-boron bond can be susceptible to cleavage, leading to the formation of the corresponding phenol (2-fluoro-4-formylphenol).[5]

The following diagram illustrates the potential sources of impurities in the lifecycle of 2-Fluoro-4-formylphenylboronic acid.

Caption: Origin of impurities in commercial 2-Fluoro-4-formylphenylboronic acid.

Comparative Analysis of Quantitative Techniques

The choice of analytical technique for impurity quantification depends on the nature of the impurity, the required sensitivity, and the available instrumentation. Here, we compare the three most powerful and commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Primary Application Strengths Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Purity assay and quantification of non-volatile organic impurities.Robust, reproducible, and widely available. Excellent for separating isomers and related substances.Not suitable for volatile compounds (e.g., residual solvents). Requires chromophores for detection.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification of residual solvents and other volatile impurities.High sensitivity and specificity. Provides structural information for impurity identification.Limited to thermally stable and volatile compounds. Boronic acids may require derivatization.[6][7]
NMR (¹H, ¹¹B) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural elucidation and absolute quantification (qNMR) of the main component and impurities.Provides detailed structural information. qNMR is a primary ratio method that does not always require a specific reference standard for the impurity. ¹¹B NMR is specific for boron-containing species.[8][9]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Experimental Protocols and Supporting Data

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC-UV is the workhorse for purity determination of pharmaceutical starting materials.[10] A reversed-phase method is ideal for separating the polar 2-Fluoro-4-formylphenylboronic acid from less polar process-related impurities. The inclusion of a buffer in the mobile phase is crucial for ensuring reproducible retention times for the acidic boronic acid.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the commercial sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Expected Results: A well-resolved chromatogram will show the main peak for 2-Fluoro-4-formylphenylboronic acid, with smaller peaks corresponding to impurities. The relative peak areas can be used to calculate the percentage purity. A patent for a purification process of a similar compound, 3-fluoro-4-formylphenylboronic acid, demonstrated the ability of HPLC to improve purity from 93% to 99.7%.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: Residual solvents are a critical quality attribute, with strict limits defined by guidelines such as ICH Q3C.[13] Static headspace GC is the preferred method as it introduces only the volatile components into the system, protecting the column from the non-volatile boronic acid.[14]

Experimental Protocol:

  • Instrumentation: GC system with a mass spectrometer and a static headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).[3]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the commercial sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-dimethylformamide) and seal the vial.

Expected Results: The resulting chromatogram will show peaks for any residual solvents present in the sample. The mass spectrometer allows for positive identification of each solvent by its mass spectrum. Quantification is achieved by comparing the peak areas to those of a certified reference standard mixture of expected solvents.

Quantitative NMR (qNMR) Spectroscopy

Rationale: qNMR provides an orthogonal method for purity assessment and can offer a more accurate quantification of the main component without the need for a specific reference standard of that compound.[15][16] By using a certified internal standard, the absolute purity of the 2-Fluoro-4-formylphenylboronic acid can be determined. ¹¹B NMR is also a powerful tool for specifically observing boron-containing species, such as the desired product and its boroxine anhydride.[17]

¹H qNMR Protocol for Absolute Purity:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that is soluble in the chosen NMR solvent and has signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the 2-Fluoro-4-formylphenylboronic acid into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz).

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Purity Calculation: The purity of the analyte (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%)

Where:

  • I = Integral area

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

¹¹B NMR for Boroxine Detection:

The dehydration of phenylboronic acid to its trimeric boroxine is a common impurity-forming degradation pathway. ¹¹B NMR is an excellent technique to observe this equilibrium.

¹¹B NMR for Monitoring Boroxine Formation Boronic Acid 2-Fluoro-4-formylphenylboronic acid (sp² boron) Boroxine Trimeric Anhydride (Boroxine) (sp² boron) Boronic Acid->Boroxine - 3 H₂O + 3 H₂O NMR_Spectrum ¹¹B NMR Spectrum - Boronic Acid: ~30 ppm - Boroxine: ~23 ppm Boronic Acid->NMR_Spectrum Boroxine->NMR_Spectrum

Caption: ¹¹B NMR distinguishes the boronic acid from its boroxine anhydride.

Phenylboronic acids typically show a ¹¹B NMR chemical shift around 30 ppm, while their corresponding boroxines appear upfield, around 23 ppm.[17] The relative integration of these signals can provide a quantitative measure of the boroxine content.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive quantitative analysis of impurities in commercial 2-Fluoro-4-formylphenylboronic acid. No single technique can provide a complete picture.

  • For routine quality control and purity assessment , a validated HPLC-UV method is the most practical and robust choice.

  • To ensure compliance with regulatory standards for residual solvents , static headspace GC-MS is indispensable.

  • For definitive structural confirmation and as an orthogonal method for absolute purity determination , qNMR is the most powerful tool. ¹¹B NMR should be used specifically to assess the presence of boroxine anhydrides.

By employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical building block, leading to more reliable and reproducible scientific outcomes.

References

  • Smith, M. R., & Hesp, K. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Wuts, P. G. (2014). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. ResearchGate. [Link]

  • Harris, R. K., & Becker, E. D. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3875–3887. [Link]

  • Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. [Link]

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(23), 5765-5771. [Link]

  • Mestrelab Research. (n.d.). Purity by Absolute qNMR Instructions. Mestrelab Research. [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Levin, D. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Papoušek, J., et al. (2019). Determination of residual solvents in isobutylboronic acid: Masking derivatization improves stability of GC column. Journal of Separation Science, 42(8), 1629-1633. [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Singh, R., & Kumar, A. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]

  • Mako, T. L., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Menge, U., et al. (2002). Process for preparing highly pure formylphenylboronic acids. U.S.
  • Anderson, J. C. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058–1065. [Link]

  • Holzwarth, D., et al. (2024). Impurities in Arylboronic Esters Induce Persistent Afterglow. Journal of the American Chemical Society. [Link]

  • Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent Technologies. [Link]

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Klick, S., et al. (2005). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Puranik, S. B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 529-536. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 38(11), 623-633. [Link]

  • Schmalzing, D., et al. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

Sources

A Researcher's Guide to Solvent Selection in Suzuki Coupling: Aqueous vs. Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, offers remarkable versatility and is a go-to method for synthesizing a wide array of compounds, including many pharmaceutical intermediates.[1][3][4] While the core components of the reaction—a palladium catalyst, a base, and the coupling partners—are well-established, a critical decision that significantly impacts the reaction's outcome is the choice of solvent: specifically, whether to employ aqueous or anhydrous conditions.

This guide provides an in-depth comparison of aqueous and anhydrous systems for the Suzuki coupling of boronic acids. We will explore the mechanistic nuances, practical advantages and disadvantages, and provide experimental insights to help you make informed decisions in your synthetic endeavors.

The Catalytic Cycle: A Quick Refresher

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[1][3][5]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is crucial and is significantly influenced by the reaction conditions.[1][3][5]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5][6]

The choice between aqueous and anhydrous conditions primarily affects the transmetalation step and the overall efficiency and practicality of the reaction.

Aqueous Conditions: The "Green" and Often Faster Route

Historically, many Suzuki couplings were performed in organic solvents with the addition of water.[6] This is because water can play a beneficial role in the reaction.

Mechanistic Advantages of Water

The presence of water is widely believed to facilitate the crucial transmetalation step.[6] The generally accepted mechanism suggests that a hydroxide ion (from the aqueous base) coordinates to the palladium center. This palladium-hydroxo complex then interacts with the boronic acid, forming a bridged intermediate that facilitates the transfer of the organic group from boron to palladium.[6][7] This pathway is often kinetically more favorable than the reaction between a palladium-halide complex and a boronate species.[7]

Furthermore, many boronic esters are thought to hydrolyze to the corresponding boronic acids in the presence of water before transmetalation occurs.[6]

Practical Benefits of Aqueous Systems:
  • Environmental and Economic Advantages: Using water as a solvent is environmentally friendly and cost-effective.[4] It reduces the reliance on volatile and often toxic organic solvents.

  • Enhanced Reaction Rates: In many cases, the presence of water can lead to faster reaction times.[8]

  • Improved Solubility of Reagents: Water can effectively dissolve the inorganic bases (like carbonates and phosphates) that are commonly used in Suzuki couplings, leading to more homogeneous reaction mixtures and better reproducibility.[4][6]

  • Compatibility with Water-Soluble Reagents: Aqueous conditions allow for the use of a wider range of water-soluble substrates, ligands, and catalysts.[4][9]

Challenges and Considerations for Aqueous Suzuki Coupling:
  • Protodeboronation: A significant side reaction, especially with heteroaryl boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] This can be more pronounced in aqueous conditions.

  • Substrate Solubility: While the base may be soluble, hydrophobic organic substrates may have limited solubility in highly aqueous systems, potentially leading to a heterogeneous mixture and requiring vigorous stirring or the use of co-solvents.[6][10]

  • Water-Sensitive Functional Groups: Substrates containing water-sensitive functional groups may not be compatible with aqueous conditions.

Anhydrous Conditions: When Water is Not Welcome

While aqueous systems offer many benefits, there are situations where anhydrous (water-free) conditions are not only preferable but necessary.

The Rationale for Anhydrous Suzuki Coupling

The primary driver for employing anhydrous conditions is to avoid the decomposition of water-sensitive substrates or to mitigate side reactions like protodeboronation.[11][12] Recent research has also demonstrated that boronic esters can undergo transmetalation directly, without prior hydrolysis to boronic acids, under strictly anhydrous conditions.[11][13] This has opened up new avenues for optimizing Suzuki couplings.

Advantages of Anhydrous Systems:
  • Compatibility with Sensitive Substrates: Anhydrous conditions are essential when working with molecules that would be degraded by water.

  • Reduced Protodeboronation: The absence of a proton source like water can suppress the unwanted protodeboronation side reaction.[11]

  • Homogeneous Reactions: By using soluble bases in organic solvents, it's possible to achieve fully homogeneous reaction mixtures, which can improve scalability and reproducibility.[11]

Challenges and Modern Solutions for Anhydrous Suzuki Coupling:
  • Base Solubility: A major historical challenge with anhydrous Suzuki couplings was the poor solubility of common inorganic bases in organic solvents.[11]

  • Modern Soluble Bases: The development of soluble bases like potassium trimethylsilanolate (TMSOK) has been a significant breakthrough, enabling homogeneous anhydrous Suzuki couplings.[11][13][14]

  • Lewis Acid Additives: The use of Lewis acid additives, such as trimethyl borate, under anhydrous conditions has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning by Lewis-basic heteroatoms.[13][14]

Comparative Performance: A Data-Driven Look

The choice between aqueous and anhydrous conditions will ultimately depend on the specific substrates and desired outcome. Below is a summary of expected performance differences.

FeatureAqueous ConditionsAnhydrous Conditions
Reaction Rate Often faster, especially with hydrophilic substrates.[8]Can be very fast with optimized conditions (e.g., soluble bases, boronic esters).[13]
Substrate Scope Broad, but limited by water-sensitive functional groups.Essential for water-sensitive substrates.
Side Reactions Prone to protodeboronation, especially with heteroaryl boronic acids.[6]Can minimize protodeboronation.[11]
"Green" Chemistry More environmentally friendly and economical.[4]Relies on organic solvents.
Base Selection Wide range of soluble inorganic bases (e.g., K₂CO₃, K₃PO₄).[2][15]Requires soluble bases (e.g., TMSOK) or can be heterogeneous with traditional bases.[11]
Reproducibility Can be affected by biphasic mixtures and stirring rates.[10]Homogeneous systems can offer high reproducibility.[11]

Experimental Protocols: Representative Examples

General Protocol for Aqueous Suzuki Coupling

This protocol is a general guideline for a Suzuki coupling reaction in a biphasic aqueous system.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[5]

  • Inorganic base (e.g., K₂CO₃, 2.0 equiv)[5]

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)[5]

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).[2][5]

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or GC.[2][5]

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

General Protocol for Anhydrous Suzuki Coupling

This protocol is a general guideline for a homogeneous anhydrous Suzuki coupling using a soluble base.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic ester (e.g., neopentyl ester, 1.2 mmol)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and SPhos)

  • Soluble base (e.g., TMSOK, 1.5 mmol)

  • Anhydrous organic solvent (e.g., THF or toluene)[11]

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, arylboronic ester, palladium precatalyst, ligand, and soluble base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (can be room temperature to reflux).[6]

  • Monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate.

  • Purify the product by chromatography.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (+ R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (+ R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination (- R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow: Aqueous vs. Anhydrous

Decision_Workflow start Start: Suzuki Coupling Planning q1 Are substrates sensitive to water? start->q1 q2 Is protodeboronation a major concern? q1->q2 No anhydrous Choose Anhydrous System (e.g., with TMSOK) q1->anhydrous Yes aqueous Choose Aqueous or Aqueous/Organic System q2->aqueous No q2->anhydrous Yes optimize_aqueous Optimize: Base, Co-solvent, Temperature, Ligand aqueous->optimize_aqueous optimize_anhydrous Optimize: Soluble Base, Boronic Ester, Additives anhydrous->optimize_anhydrous

Caption: A workflow for selecting between aqueous and anhydrous Suzuki coupling conditions.

Conclusion

The choice between aqueous and anhydrous conditions for Suzuki coupling is not a one-size-fits-all decision. Aqueous systems offer significant environmental and often kinetic advantages, making them an excellent starting point for many applications.[4][8] However, the challenges of substrate sensitivity and potential side reactions like protodeboronation necessitate the use of anhydrous conditions in certain contexts.[11] The recent development of soluble bases and additives for anhydrous systems has greatly expanded their utility and efficiency, providing researchers with a powerful toolkit to tackle even the most challenging cross-coupling reactions.[11][13][14] By understanding the mechanistic underpinnings and practical considerations of each system, researchers can strategically select and optimize their reaction conditions to achieve their synthetic goals with greater success.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH. [Link]

  • Solved 1. Briefly explain why the Suzuki reaction can take | Chegg.com. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]

  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. ResearchGate. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate. [Link]

  • (PDF) ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. ResearchGate. [Link]

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The Strategic Advantage of MIDA Boronates in Modern Synthesis: A Comparative Guide to 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly within drug discovery and development, the pursuit of efficiency, reliability, and modularity is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation, yet the inherent instability of many boronic acid reagents can hinder its full potential. This guide provides a comprehensive comparison between N-methyliminodiacetic acid (MIDA) boronates and a conventional boronic acid, 2-Fluoro-4-formylphenylboronic acid, to illuminate the strategic advantages offered by the MIDA platform. Through a detailed analysis of their chemical properties, supported by experimental insights, we will demonstrate why MIDA boronates represent a superior choice for complex molecule synthesis.

Introduction: The Challenge of Boronic Acid Instability

Boronic acids are indispensable tools in organic synthesis.[1] However, their utility is often compromised by a propensity for protodeboronation, oxidation, and the formation of trimeric boroxines, which can complicate purification and lead to inconsistent reactivity.[2] These stability issues are particularly pronounced in complex or sensitive substrates, such as 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3] 2-Fluoro-4-formylphenylboronic acid, while a useful building block, is not immune to these challenges, requiring careful handling and storage to ensure its integrity.[4][5]

MIDA boronates were developed as a robust solution to these longstanding problems. By reversibly protecting the boronic acid functionality, the MIDA ligand imparts exceptional stability, allowing for a level of synthetic control previously unattainable.[6][7] This guide will explore the practical implications of this stability through a direct comparison with 2-Fluoro-4-formylphenylboronic acid.

At a Glance: MIDA Boronates vs. 2-Fluoro-4-formylphenylboronic acid

FeatureMIDA Boronates2-Fluoro-4-formylphenylboronic acid
Stability Exceptionally stable; can be stored on the benchtop indefinitely under air.[8]Moisture-sensitive; requires storage under inert gas and refrigeration.
Purification Compatible with silica gel chromatography.[6][8]Prone to decomposition on silica gel.
Handling Free-flowing, crystalline solids.[6][8]Solid, but can be hygroscopic and requires careful handling.
Reactivity Unreactive in anhydrous cross-coupling conditions until deprotection.[9]Immediately reactive in cross-coupling reactions.
Iterative Synthesis Enables iterative cross-coupling for the modular assembly of complex molecules.[6][7]Not suitable for iterative cross-coupling due to its unprotected reactive site.

The MIDA Advantage: A Deeper Dive

The superior performance of MIDA boronates stems from the unique properties conferred by the N-methyliminodiacetic acid ligand. This trivalent ligand coordinates to the boron center, changing its hybridization from sp² to sp³, which effectively masks the vacant p-orbital responsible for the reactivity and instability of boronic acids.[10]

Unparalleled Stability and Ease of Handling

MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, allowing them to be stored on the benchtop for extended periods without degradation.[6][8][11] This contrasts sharply with 2-Fluoro-4-formylphenylboronic acid, which is moisture-sensitive and requires storage under an inert atmosphere at reduced temperatures to maintain its purity.

The most significant practical advantage of MIDA boronates is their compatibility with silica gel chromatography.[6][8] This allows for straightforward purification of both the MIDA boronate building blocks and the products of subsequent reactions, a feat that is often challenging with boronic acids due to their polar nature and tendency to streak or decompose on silica.

Enabling Iterative Cross-Coupling

The ability to perform iterative cross-coupling (ICC) is a transformative feature of the MIDA boronate platform.[6][7] Because the MIDA group renders the boronate unreactive under anhydrous Suzuki-Miyaura conditions, it is possible to selectively couple a different reactive site on the molecule.[9] The MIDA boronate can then be deprotected in a subsequent step to reveal the boronic acid, ready for the next coupling reaction. This modular approach, analogous to solid-phase peptide synthesis, allows for the systematic construction of complex molecules from simple building blocks.[7] 2-Fluoro-4-formylphenylboronic acid, with its unprotected boronic acid group, cannot be used in such a fashion.

Experimental Comparison: A Hypothetical Suzuki-Miyaura Cross-Coupling

To illustrate the practical advantages of MIDA boronates, let us consider a hypothetical synthesis requiring the coupling of a complex, base-sensitive aryl chloride with a fluorinated formylphenyl boronic acid derivative.

Objective: Synthesize a biaryl compound via Suzuki-Miyaura cross-coupling.

Reagents:

  • Aryl Halide: A complex, base-sensitive aryl chloride.

  • Boron Reagent Option 1: 2-Fluoro-4-formylphenyl MIDA boronate.

  • Boron Reagent Option 2: 2-Fluoro-4-formylphenylboronic acid.

Workflow Comparison

G cluster_0 MIDA Boronate Workflow cluster_1 Boronic Acid Workflow MIDA_start 2-Fluoro-4-formylphenyl MIDA boronate MIDA_couple Anhydrous Suzuki-Miyaura Coupling (Aryl Chloride, Pd Catalyst, Base) MIDA_start->MIDA_couple MIDA_deprotect Aqueous Base Deprotection MIDA_couple->MIDA_deprotect MIDA_product Purified Biaryl Product MIDA_deprotect->MIDA_product BA_start 2-Fluoro-4-formylphenylboronic acid BA_couple Suzuki-Miyaura Coupling (Aryl Chloride, Pd Catalyst, Base) BA_start->BA_couple BA_purify Complex Purification BA_couple->BA_purify BA_product Biaryl Product with Impurities BA_purify->BA_product

Caption: Comparative workflows for Suzuki-Miyaura coupling.

Expected Outcomes and Causality
  • Reaction with 2-Fluoro-4-formylphenylboronic acid:

    • Challenges: The boronic acid is susceptible to degradation in the presence of base, potentially leading to lower yields and the formation of byproducts. The purification of the final product would likely be complicated by the presence of unreacted starting material, homocoupled products, and protodeboronated species.

    • Rationale: The unprotected boronic acid is inherently reactive and can undergo side reactions under the coupling conditions. Its polar nature makes chromatographic purification difficult.

  • Reaction with 2-Fluoro-4-formylphenyl MIDA boronate:

    • Advantages: The MIDA boronate would remain intact during the anhydrous coupling step, preventing side reactions. The deprotection with aqueous base is typically clean and high-yielding.[6][10] The final product can be easily purified using standard silica gel chromatography.

    • Rationale: The MIDA group acts as a protecting group, preventing unwanted reactions of the boron moiety. The non-polar nature of the MIDA boronate intermediate allows for easy purification by chromatography.

Experimental Protocols

Synthesis of 2-Fluoro-4-formylphenyl MIDA boronate

This protocol is based on standard methods for MIDA boronate synthesis.[12]

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2-Fluoro-4-formylphenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene.

  • Heat the mixture to reflux and collect water in the Dean-Stark trap.

  • After the theoretical amount of water has been collected and the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography or recrystallization to yield a stable, crystalline solid.[6]

Suzuki-Miyaura Cross-Coupling using 2-Fluoro-4-formylphenyl MIDA boronate

This protocol outlines a general procedure for a Suzuki-Miyaura reaction followed by deprotection.

  • To a dry flask under an inert atmosphere, add the aryl chloride (1.0 equiv), 2-Fluoro-4-formylphenyl MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and an anhydrous base (e.g., K₃PO₄).

  • Add a dry, aprotic solvent (e.g., dioxane or THF).

  • Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and add a solution of aqueous base (e.g., 1 M NaOH) to deprotect the MIDA boronate.

  • Stir until the deprotection is complete.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the desired biaryl.

Conclusion

The use of MIDA boronates offers a multitude of advantages over traditional boronic acids like 2-Fluoro-4-formylphenylboronic acid. Their exceptional stability, ease of handling and purification, and amenability to iterative cross-coupling make them a superior choice for the synthesis of complex molecules.[6][7][8] For researchers in drug development and other fields where efficiency and reliability are critical, the MIDA boronate platform provides a powerful tool to accelerate discovery and streamline synthetic workflows. The initial investment in preparing the MIDA boronate is more than compensated for by the increased reliability, higher yields, and simplified purifications in subsequent steps.

References

  • Burke, M. D., et al. (2007). A General Method for the Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., et al. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Kelly, A. M., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters. [Link]

  • Zhu, Y., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Kelly, A. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Blair, D. J., et al. (2018). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Fluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In our work, the synthesis of novel compounds is only half the story. Responsible stewardship of the chemical lifecycle, from procurement to disposal, is paramount to ensuring a safe, compliant, and efficient laboratory environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-Fluoro-4-formylphenylboronic acid (CAS No. 871126-22-6), a common building block in synthetic chemistry.

Our objective extends beyond mere procedural instruction. We will delve into the causality behind each step, grounding our practice in the principles of chemical safety and regulatory compliance, thereby building a self-validating system of waste management within your laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is non-negotiable. 2-Fluoro-4-formylphenylboronic acid is not benign; it is a combustible solid that presents specific health risks upon exposure. The primary hazards, as identified in its Safety Data Sheet (SDS), are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Furthermore, as a class of compounds, arylboronic acids have been noted as potentially weak mutagens, warranting careful handling to minimize exposure.[3]

A comprehensive risk assessment begins with consulting the manufacturer's SDS, which is a cornerstone of the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[4][5] This document provides the critical data needed to inform our disposal strategy.

Table 1: Key Hazard & Chemical Properties

ParameterValueRationale & Significance
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThese statements dictate the minimum required Personal Protective Equipment (PPE) and handling procedures to prevent occupational exposure.[1][2]
Signal Word WarningIndicates a moderate level of hazard.
Physical Form SolidAs a solid, the primary exposure risk during handling is the generation of dust, which can be inhaled or come into contact with skin and eyes.
Storage Class 11 (Combustible Solids)While not flammable, it can burn if ignited. Waste should be stored away from ignition sources.
Chemical Class Organoborane / Weak AcidBoronic acids are generally weak Lewis acids.[6] This property is important for understanding chemical compatibility; it should not be stored with strong bases or reactive metals.

Immediate Safety & Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling 2-Fluoro-4-formylphenylboronic acid for disposal. This aligns with OSHA standards for protecting laboratory workers from chemical hazards.[7]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A standard laboratory coat must be worn and fully fastened. Nitrile gloves are required to prevent skin contact. If contamination occurs, gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.[1]

  • Respiratory Protection: All handling of the solid compound, especially when transferring from one container to another, must be conducted within a certified chemical fume hood to control dust and prevent inhalation.[2]

Core Disposal Protocol: A Step-by-Step Guide

The disposal of 2-Fluoro-4-formylphenylboronic acid is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), which regulates hazardous waste from its generation to its final disposal.[8][9] The following protocol ensures compliance.

Step 1: Waste Characterization and Segregation
  • Action: Classify waste 2-Fluoro-4-formylphenylboronic acid as a non-halogenated, solid organic hazardous waste .

  • Causality: Proper segregation is the most critical step in preventing laboratory accidents.[10] Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. This compound must be kept separate from acids, bases, and oxidizers.[11][12]

Step 2: Container Selection and Labeling
  • Action: Place the waste into a designated, chemically compatible waste container with a secure, vapor-tight lid. The container must be clearly labeled.

  • Causality: The container must not react with or be degraded by the waste. High-density polyethylene (HDPE) is a suitable choice. The container must be kept closed at all times, except when adding waste, to prevent the release of vapors and to comply with EPA regulations.[13][14] The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "2-Fluoro-4-formylphenylboronic acid "

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant").

    • The date waste was first added to the container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: An SAA is an area at or near the point of waste generation that is under the control of the operator.[10][14] This designated location ensures that hazardous waste is stored safely and minimizes the risk of spills or accidental mixing. The SAA must be inspected weekly for leaks and proper labeling.[10]

Step 4: Arranging for Disposal
  • Action: Once the container is full, or if waste has been accumulated for an extended period (typically not to exceed one year), contact your institution's Environmental Health and Safety (EHS) or equivalent office to schedule a pickup.[14]

  • Causality: The final treatment and disposal of hazardous waste must be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).[15] Your EHS office manages this "cradle-to-grave" process, ensuring full regulatory compliance.[8]

Decontamination and Empty Container Disposal

  • Glassware Decontamination: Any laboratory glassware that has come into contact with the compound should be decontaminated. Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). The first two rinsates must be collected and disposed of as liquid hazardous waste. The third rinsate can often be disposed of similarly, though local EHS guidelines should be consulted.

  • Empty Primary Container Disposal: A container that held 2-Fluoro-4-formylphenylboronic acid is considered "empty" under RCRA if all possible material has been removed by scraping or pouring.[11] After emptying, the container should be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[11] Once decontaminated, deface all labels on the container before disposing of it in the regular trash.[13]

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited for 2-Fluoro-4-formylphenylboronic acid and its waste streams:

  • Drain Disposal: Never wash this chemical down the sink.[13][16] Boron-containing compounds can be harmful to aquatic ecosystems, and this practice is a direct violation of EPA and local wastewater regulations.[17]

  • Trash Disposal: Unused or residual solid chemical must not be placed in the regular trash.[16] This is considered illegal disposal of hazardous waste and poses a risk to custodial staff and the environment.

  • Disposal by Evaporation: Allowing solvents containing this compound to evaporate in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[13]

Waste Management Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from 2-Fluoro-4-formylphenylboronic acid.

WasteDisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Protocol A Identify Waste: 2-Fluoro-4-formylphenylboronic acid B Consult SDS for Hazards (Irritant, Combustible Solid) A->B C Select Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) B->C D Characterize & Segregate Waste (Non-Halogenated Organic Solid) C->D E Select & Label Container (Compatible, Sealed, Dated) D->E F Store in Designated SAA E->F G Container Full? F->G G->F No H Contact EHS for Pickup G->H Yes

Caption: Decision workflow for proper disposal.

By adhering to this comprehensive guide, you are not only following a procedure but are actively participating in a culture of safety and environmental responsibility. You are upholding the rigorous standards of our profession and ensuring that our innovative work does not come at the cost of safety or compliance.

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Navigating the Safe Handling of 2-Fluoro-4-formylphenylboronic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids are indispensable reagents. Among these, 2-Fluoro-4-formylphenylboronic acid stands out for its utility in constructing complex molecular architectures. However, its reactivity and physical form—a solid that can easily become airborne—necessitate a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of 2-Fluoro-4-formylphenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification: Understanding the Risks

While a comprehensive Safety Data Sheet (SDS) for 2-Fluoro-4-formylphenylboronic acid (CAS No. 871126-22-6) is not always readily available with exhaustive detail, the hazard profile can be reliably inferred from structurally analogous compounds such as (2-Formylphenyl)boronic acid, 3-Fluoro-4-formylbenzeneboronic acid, and the broader class of organoboronic acids.[1][2][3] The primary hazards associated with these compounds, and therefore presumed for 2-Fluoro-4-formylphenylboronic acid, are:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: The compound, particularly as a fine dust, can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][5]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[3][4]

Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE should be guided by a risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling 2-Fluoro-4-formylphenylboronic acid.

PPE CategorySpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.[6][7]Protects against accidental splashes of solutions and airborne dust particles that can cause serious eye irritation.[3][5] A face shield offers a broader area of protection.[7]
Skin Protection Nitrile or neoprene gloves. A fully fastened laboratory coat.[6][8][9]Prevents direct skin contact, which can cause irritation.[3][4] A lab coat protects the body and personal clothing from contamination.[6]
Respiratory Protection Use in a certified chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary for large spills or inadequate ventilation.[2][10]A fume hood is the primary engineering control to prevent inhalation of dust.[6] A respirator provides an additional layer of protection in high-exposure scenarios.[9]

Procedural Guidance: From Weighing to Waste

Safe handling of 2-Fluoro-4-formylphenylboronic acid is a systematic process that begins before the container is opened and ends with the proper disposal of all waste.

Preparation and Weighing
  • Work Area Preparation : Always handle solid 2-Fluoro-4-formylphenylboronic acid within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Donning PPE : Before handling, put on a lab coat, chemical safety goggles, and nitrile gloves.[6][10]

  • Weighing : When weighing the solid, use a disposable weighing paper or boat. Handle the container and spatula carefully to avoid generating dust.

In-Reaction Use
  • Addition to Reaction Vessel : Add the compound to the reaction vessel slowly and carefully within the fume hood.

  • Solvent Handling : If dissolving the compound, add the solvent to the solid to prevent splashing.

  • Monitoring : Throughout the reaction, remain vigilant for any signs of spills or exposure.

Cleanup and Decontamination
  • Spill Management : In case of a small spill, gently sweep up the solid material, avoiding dust creation, and place it in a designated hazardous waste container.[10] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Surface Decontamination : Wipe down the work surface with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.[11]

  • Glassware Cleaning : Rinse contaminated glassware with a suitable solvent, collecting the rinsate as liquid hazardous waste before proceeding with standard washing procedures.[11]

Disposal Plan: A Responsible Conclusion

Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All materials contaminated with 2-Fluoro-4-formylphenylboronic acid must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, weighing papers, and any unreacted compound. Place these items in a clearly labeled, sealed container for solid hazardous waste.[11]

  • Liquid Waste : Solutions containing 2-Fluoro-4-formylphenylboronic acid and the initial solvent rinses from cleaning glassware should be collected in a designated, labeled container for liquid hazardous waste.[11]

  • Container Disposal : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled according to institutional guidelines.

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[11]

Visualizing the Safety Workflow

To conceptualize the decision-making process for ensuring safety when handling 2-Fluoro-4-formylphenylboronic acid, the following workflow diagram illustrates the key steps and considerations.

Workflow for Safe Handling of 2-Fluoro-4-formylphenylboronic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Need to use 2-Fluoro-4-formylphenylboronic acid risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Work in Fume Hood ppe_selection->fume_hood weighing Weigh Compound Carefully fume_hood->weighing reaction Use in Reaction weighing->reaction spill_check Check for Spills reaction->spill_check decontaminate Decontaminate Surfaces & Glassware spill_check->decontaminate waste_disposal Segregate and Dispose of Waste decontaminate->waste_disposal end End of Procedure waste_disposal->end

Caption: A flowchart outlining the key stages and safety considerations for handling 2-Fluoro-4-formylphenylboronic acid.

By adhering to these guidelines, researchers can confidently and safely utilize 2-Fluoro-4-formylphenylboronic acid in their work, fostering a culture of safety and responsibility in the laboratory.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]

  • IsoLab. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • MSDS of 2-Fluoro-4-formylphenylboronic acid. (2018, December 7).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). Retrieved from an academic institution's environmental health and safety website.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.